Product packaging for N-(1-(naphthalen-1-yl)ethyl)forMaMide(Cat. No.:CAS No. 49681-33-6)

N-(1-(naphthalen-1-yl)ethyl)forMaMide

Cat. No.: B1638559
CAS No.: 49681-33-6
M. Wt: 199.25 g/mol
InChI Key: LBUNPZWRXVWADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(1-(naphthalen-1-yl)ethyl)forMaMide is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B1638559 N-(1-(naphthalen-1-yl)ethyl)forMaMide CAS No. 49681-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNPZWRXVWADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to N-(1-(naphthalen-1-yl)ethyl)formamide (CAS 49681-33-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-(naphthalen-1-yl)ethyl)formamide, identified by CAS number 49681-33-6, is a niche organic compound characterized by a naphthalene core linked to an ethylformamide substituent. While extensive peer-reviewed studies on this specific molecule are not abundant, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The naphthalene group is a well-known pharmacophore, and the formamide moiety serves as a versatile functional group and a precursor in various chemical transformations. This guide provides a detailed overview of its chemical properties, a plausible and detailed synthetic route, and explores its potential applications based on its structural characteristics.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C13H13NO and a molecular weight of approximately 199.25 g/mol .[1][2][3] It is structurally characterized by an amide functional group derived from formic acid and a 1-(naphthalen-1-yl)ethylamine backbone.[1] The presence of the naphthalene ring system suggests potential for interesting photophysical properties, such as fluorescence.[1]

PropertyValueSource
CAS Number 49681-33-6[4][5][6]
Molecular Formula C13H13NO[1][2][3]
Molecular Weight 199.25[1][2]
Appearance Typically a colorless to pale yellow liquid[1]
Solubility Soluble in polar organic solvents[1]

Proposed Synthesis and Experimental Protocol

A logical and efficient synthetic pathway to this compound involves a two-step process starting from the commercially available 1'-acetonaphthone. The first step is a reductive amination to form 1-(naphthalen-1-yl)ethanamine, followed by N-formylation to yield the target compound.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Formylation 1_Acetonaphthone 1'-Acetonaphthone Ammonium_Formate_Zinc Ammonium Formate, Zinc Powder, Methanol 1_Acetonaphthone->Ammonium_Formate_Zinc 1_Naphthylethylamine 1-(Naphthalen-1-yl)ethanamine Ammonium_Formate_Zinc->1_Naphthylethylamine 1_Naphthylethylamine_2 1-(Naphthalen-1-yl)ethanamine 1_Naphthylethylamine->1_Naphthylethylamine_2 Purification Formic_Acid Formic Acid, Toluene Target_Compound This compound Formic_Acid->Target_Compound 1_Naphthylethylamine_2->Formic_Acid

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(Naphthalen-1-yl)ethanamine

This procedure is adapted from a general method for the synthesis of 1-naphthylethylamine from 1'-acetonaphthone.[7]

Protocol:

  • To a stirred solution of 1'-acetonaphthone (10 mmol) in methanol (30 mL), add hydroxylamine hydrochloride (15 mmol), ammonium formate (60 mmol), and zinc powder (30 mmol).

  • Reflux the reaction mixture with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through Celite to remove solid residues.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Treat the residue with concentrated hydrochloric acid, followed by the addition of water (30 mL), and extract with diethyl ether (2 x 20 mL) to remove organic impurities.

  • Adjust the pH of the aqueous phase to 10 with ammonia solution and extract with dichloromethane (4 x 25 mL).

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 1-(naphthalen-1-yl)ethanamine.[7]

Step 2: N-Formylation of 1-(Naphthalen-1-yl)ethanamine

The N-formylation of amines using formic acid is a well-established and practical method.[8]

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1-(naphthalen-1-yl)ethanamine (1 g) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene.[8]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 4-9 hours).[8]

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.[8]

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented, its structural components suggest several areas of potential utility.

Intermediate in Pharmaceutical Synthesis

The chiral amine precursor, (R)-1-(naphthalen-1-yl)ethanamine, is a key intermediate in the synthesis of Cinacalcet.[9][10][11] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[9][11] Consequently, this compound could serve as a protected form of this crucial amine or as an intermediate in the synthesis of other pharmacologically active molecules. The formamide group itself is a common feature in many bioactive compounds.[12]

Chiral Ligand Development

Naphthalene-containing chiral amines and their derivatives are utilized in the development of ligands for asymmetric catalysis.[13] The formamide could be a precursor to isocyanides, which are valuable ligands in organometallic chemistry.

Building Block in Organic Synthesis

Formamides are versatile intermediates in organic synthesis. They can be used as a protecting group for amines or as a precursor for the preparation of isocyanides.[8] The naphthalene moiety can participate in various aromatic substitution reactions, allowing for further functionalization.

Conclusion

This compound, while not a widely studied compound, possesses a chemical structure that makes it a molecule of interest for synthetic and medicinal chemists. Its synthesis from readily available starting materials is straightforward, and its potential applications as a pharmaceutical intermediate, a precursor to chiral ligands, and a versatile building block in organic synthesis warrant further investigation. This guide provides a foundational understanding of this compound, offering a basis for future research and development endeavors.

References

"N-(1-(naphthalen-1-yl)ethyl)formamide molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-(1-(naphthalen-1-yl)ethyl)formamide

Abstract

The precise determination of molecular weight is a foundational requirement in chemical synthesis and pharmaceutical development. It serves as the initial checkpoint for verifying the identity and purity of a synthesized compound. This guide provides a comprehensive technical overview of the molecular weight of this compound, a key intermediate in the synthesis of pharmacologically active molecules such as Cinacalcet.[1] We will detail its core physicochemical properties, the theoretical basis of its molecular weight, and the empirical methodologies for its verification, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource, offering field-proven insights and detailed protocols for the robust characterization of this compound.

Core Molecular Profile

This compound is an organic compound featuring a naphthalene moiety linked to an ethylformamide group.[1] Its identity is unequivocally established by its molecular formula, which dictates its exact mass—the cornerstone of all subsequent analytical investigations.

Molecular Structure

The structural arrangement of atoms is the ultimate determinant of a compound's chemical properties and, by extension, its molecular weight.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

All fundamental quantitative data for this compound are summarized below. These values serve as the reference standard for all experimental work.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[2][3][4]
Molecular Weight 199.253 g/mol [2]
199.2484 g/mol [1][3][5]
CAS Number 49681-33-6[2][3][4][6]
Appearance Colorless to pale yellow liquid[1]
LogP 2.275[2]

Note: Minor variations in molecular weight values are attributable to differences in isotopic abundance data used by various chemical databases.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C₁₃H₁₃NO) and the atomic weights of its constituent elements. This theoretical value is the benchmark against which all experimental measurements are compared.

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Total Molecular Weight: 156.143 + 13.104 + 14.007 + 15.999 = 199.253 u

This calculated value corresponds to the average molecular mass. For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is more relevant.

Experimental Verification and Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of a compound's identity. The workflow begins with mass spectrometry to directly measure the molecular mass and is corroborated by NMR spectroscopy to confirm the structural integrity.

G cluster_workflow Analytical Characterization Workflow cluster_mw Molecular Weight Verification cluster_structure Structural Confirmation start Target Compound: This compound ms_protocol Mass Spectrometry Protocol (e.g., LC-ESI-MS) start->ms_protocol Direct Mass Measurement nmr_protocol NMR Spectroscopy Protocol (¹H and ¹³C NMR) start->nmr_protocol Structural Elucidation ms_result Mass Spectrum Analysis (Observe [M+H]⁺ at m/z ≈ 200.26) ms_protocol->ms_result conclusion Unambiguous Compound Confirmation (Identity, Purity, and Structure Validated) ms_result->conclusion Confirms MW nmr_result NMR Spectra Analysis (Confirm functional groups & connectivity) nmr_protocol->nmr_result nmr_result->conclusion Confirms Structure

Caption: Logical workflow for the complete analytical characterization.

Mass Spectrometry for Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry (MS) is the definitive technique for molecular weight determination. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion. Operating in positive ion mode is optimal because the nitrogen atom in the formamide group is readily protonated, yielding a stable and abundant [M+H]⁺ ion.

Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation process, enhancing the [M+H]⁺ signal.

    • Vortex until fully dissolved. Perform a serial dilution to a final concentration of ~1-10 µg/mL.

  • Instrument Calibration (Self-Validation):

    • Prior to sample analysis, calibrate the mass spectrometer across the target mass range using a certified calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix). This ensures mass accuracy.

  • Infusion and Data Acquisition:

    • Set the ESI source parameters:

      • Ionization Mode: Positive

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N₂): ~1.5 L/min

      • Drying Gas (N₂): ~8.0 L/min, 300 °C

    • Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis:

    • Expected Result: The primary ion of interest is the protonated molecule, [M+H]⁺.

    • Calculation: Theoretical Monoisotopic Mass of C₁₃H₁₃NO = 199.100.

    • Theoretical m/z of [M+H]⁺ = 199.100 (M) + 1.007 (H⁺) = 200.107 .

    • The resulting spectrum should show a prominent peak at m/z ≈ 200.11. Minor adducts such as the sodium adduct [M+Na]⁺ at m/z ≈ 222.09 may also be observed.

NMR Spectroscopy for Structural Corroboration

Expertise & Causality: While MS confirms the molecular weight, it does not provide information about the compound's isomeric structure. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise atomic connectivity, thereby validating the molecular formula from which the weight was calculated. ¹H and ¹³C NMR experiments provide a complete map of the carbon-hydrogen framework.[7][8][9]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a ¹H spectrum followed by a ¹³C spectrum. For enhanced structural detail, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Analysis (Expected Chemical Shifts):

    • ¹H NMR:

      • Naphthalene Protons: A complex multiplet region between δ 7.4 and 8.2 ppm, corresponding to the 7 aromatic protons on the naphthalene ring.[10][11]

      • Formamide Proton (-NH-C(O)H): A signal around δ 8.0-8.3 ppm (can exhibit rotational isomers).

      • Ethyl Methine Proton (-CH(CH₃)-): A quartet around δ 5.5-6.0 ppm, coupled to the methyl protons.

      • Ethyl Methyl Protons (-CH(CH₃)-): A doublet around δ 1.6-1.8 ppm, coupled to the methine proton.

    • ¹³C NMR:

      • Naphthalene Carbons: Multiple signals in the aromatic region, typically between δ 120 and 135 ppm.[7]

      • Formyl Carbon (-C=O): A signal around δ 160-165 ppm.

      • Ethyl Methine Carbon (-CH(CH₃)-): A signal around δ 45-55 ppm.

      • Ethyl Methyl Carbon (-CH(CH₃)-): A signal in the aliphatic region, around δ 20-25 ppm.

The successful correlation of all observed signals with the proposed structure provides unequivocal proof of identity, indirectly confirming the molecular formula and, therefore, the molecular weight.

Conclusion

The molecular weight of this compound is theoretically established as 199.253 g/mol based on its molecular formula, C₁₃H₁₃NO. This fundamental property is experimentally verified with high precision using mass spectrometry, which should identify the protonated molecular ion [M+H]⁺ at an m/z of approximately 200.11. The structural integrity, which validates the molecular formula itself, is confirmed through ¹H and ¹³C NMR spectroscopy. The rigorous application of this combined analytical workflow ensures the unambiguous identification and characterization of this important pharmaceutical intermediate, satisfying critical quality control and regulatory requirements in drug development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of N-(1-(naphthalen-1-yl)ethyl)formamide, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to molecular characterization, emphasizing the synergy between different analytical methods. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the experimental design and interpretation. This guide is structured to be a self-validating system, ensuring that each piece of analytical evidence corroborates the others, leading to an unambiguous structural assignment.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound (C₁₃H₁₃NO, Molar Mass: 199.25 g/mol ) serves as a critical building block in the synthesis of more complex molecules, including the calcimimetic agent Cinacalcet.[1] An error in the structural confirmation of this intermediate can have cascading effects, leading to the synthesis of incorrect final products, loss of resources, and potentially misleading biological data. This guide, therefore, presents a multi-faceted analytical workflow to ensure the highest level of confidence in the structure of this compound.

The Analytical Triad: A Multi-Pronged Approach to Structure Elucidation

The structure of an organic molecule is a puzzle, and a single analytical technique provides only one piece. A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal techniques. For this compound, our approach is centered around what we term the "Analytical Triad":

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns.

The logical workflow for this process is illustrated in the diagram below.

Structure_Elucidation_Workflow cluster_0 Analytical Workflow Start Hypothesized Structure of This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Determine C-H Framework IR Infrared Spectroscopy (ATR-FTIR) Start->IR Identify Functional Groups MS Mass Spectrometry (ESI-MS) Start->MS Confirm Molecular Weight Data_Integration Data Integration and Structure Verification NMR->Data_Integration IR->Data_Integration MS->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure Convergent Evidence

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) will exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the presence of the formamide group, we expect to see rotational isomers (rotamers), which will lead to a doubling of some signals. The approximate chemical shifts (δ) are predicted based on the known spectra of similar compounds, such as (S)-(-)-1-(1-Naphthyl)ethylamine and N-(naphthalene-1-yl)formamide.[3][4]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Correlations (COSY)
Naphthalene-H (aromatic)7.40 - 8.20multiplet7HH-aromatic
Formyl-H8.25 (major rotamer), 8.15 (minor rotamer)singlet1H-
Methine-H (CH)5.50 - 5.70quartet1HMethyl-H
Amide-NH6.50 - 7.00 (broad)broad singlet1HMethine-H
Methyl-H (CH₃)1.60 - 1.75doublet3HMethine-H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts are predicted based on data for naphthalene derivatives.[5]

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl-C (C=O)160.0 - 165.0
Naphthalene-C (aromatic)122.0 - 135.0
Methine-C (CH)45.0 - 55.0
Methyl-C (CH₃)20.0 - 25.0
Two-Dimensional (2D) NMR: Establishing Connectivity

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connection between the methine proton and the methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.

Caption: Key 2D NMR correlations for this compound.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Acquisition time (aq): 3.99 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay (d1): 2.0 s

    • Acquisition time (aq): 1.36 s

  • 2D NMR Acquisition (COSY, HSQC): Utilize standard library pulse programs and parameters, optimizing for the expected coupling constants.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Expected IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3300 - 3100Medium, broad
C-H (aromatic)Stretching3100 - 3000Medium
C-H (aliphatic)Stretching3000 - 2850Medium
C=O (amide I)Stretching1680 - 1630Strong
N-H (amide II)Bending1570 - 1515Medium
C=C (aromatic)Stretching1600 - 1450Medium to weak
Experimental Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[8]

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers additional structural information.[9] Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.[10]

Expected Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: m/z = 200.1070 (calculated for C₁₃H₁₄NO⁺)

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing further structural clues. The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation route for N-acylated amines.[11]

MS_Fragmentation cluster_2 Predicted Mass Spectrometry Fragmentation Parent [M+H]⁺ m/z = 200.1 Fragment1 [C₁₂H₁₂N]⁺ m/z = 170.1 Parent->Fragment1 CID Neutral_Loss Neutral Loss of Formamide (HCONH₂) Parent->Neutral_Loss

Caption: Predicted fragmentation of this compound in ESI-MS/MS.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.[12]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • MS Acquisition:

    • Ionization mode: Positive

    • Capillary voltage: 3.5 kV

    • Drying gas flow: 8 L/min

    • Drying gas temperature: 300 °C

  • MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 200.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Data Synthesis and Final Structure Confirmation

The final and most critical step is the integration of all analytical data. The confirmed structure of this compound is validated when:

  • The ¹H and ¹³C NMR spectra are fully assigned and all 2D correlations are consistent with the proposed structure.

  • The IR spectrum shows the characteristic absorption bands for all the functional groups present in the molecule.

  • The high-resolution mass spectrum confirms the elemental composition, and the fragmentation pattern is consistent with the proposed structure.

By following this rigorous, multi-technique approach, the molecular structure of this compound can be elucidated with the highest degree of scientific confidence.

References

An In-depth Technical Guide to the Physical Properties of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-(naphthalen-1-yl)ethyl)formamide is a secondary amide featuring a bulky naphthalen-1-yl group attached to an ethylamine backbone. As an organic molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its physical properties is paramount for its purification, characterization, and formulation.[1] The physical state, solubility, and spectroscopic profile of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing, storage, and ultimately, its bioavailability and efficacy.[1][2] This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, alongside detailed, field-proven methodologies for their determination.

Core Physical Properties

A precise understanding of the fundamental physical properties of a compound is the bedrock of its development. These properties dictate the selection of appropriate solvents for reactions and purification, inform the design of crystallization processes, and influence the choice of formulation strategies.

While experimentally determined data for this compound is not widely published, predictive models and data from analogous compounds provide valuable insights. It is described as a colorless to pale yellow liquid or a white to off-white solid, a variance that may be attributable to its purity.[1][2] It is also noted to be soluble in polar solvents.[1]

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₃NODefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 199.25 g/mol Influences a range of properties including solubility, boiling point, and diffusion rates.
Appearance White to off-white solid or colorless to pale yellow liquidA primary indicator of purity. Color may indicate the presence of impurities.
Boiling Point 420.7 ± 24.0 °C (Predicted)[2]Essential for purification by distillation and for assessing thermal stability.
Density 1.108 ± 0.06 g/cm³ (Predicted)[2]Important for process design, particularly for liquid handling and formulation.
Solubility Soluble in polar solvents[1]A critical factor for formulation design, impacting dissolution rate and bioavailability.
pKa 15.43 ± 0.23 (Predicted)[2]Influences the ionization state at different physiological pHs, affecting absorption and distribution.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. Each technique provides a unique fingerprint of the molecule, revealing details about its functional groups, connectivity, and overall structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a powerful tool for identifying functional groups. For this compound, the IR spectrum is expected to be characterized by the following key absorptions:

  • N-H Stretch: As a secondary amide, a single, sharp to moderately broad absorption band is expected in the region of 3350-3180 cm⁻¹. The position and broadness of this peak are sensitive to hydrogen bonding.[3][4]

  • C=O Stretch (Amide I Band): A strong, sharp absorption is anticipated between 1680 and 1630 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.[3][4]

  • N-H Bend (Amide II Band): This band, resulting from the bending vibration of the N-H bond, typically appears in the region of 1570-1515 cm⁻¹ for secondary amides.[3]

  • Aromatic C-H Stretch: Absorptions for the C-H stretching of the naphthalene ring are expected just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: A series of sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals for this compound include:

  • Formyl Proton (-CHO): A singlet or a doublet (due to coupling with the N-H proton) is expected in the downfield region, typically around 8.0-8.5 ppm. The presence of rotational isomers (rotamers) around the C-N amide bond may lead to two distinct formyl proton signals.[5]

  • N-H Proton: A broad singlet or a doublet is expected, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 5.5-8.5 ppm.

  • Naphthalenyl Protons: A complex multiplet pattern in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the seven protons of the naphthalene ring system.

  • Methine Proton (-CH-): A quartet or multiplet, due to coupling with the adjacent methyl protons and potentially the N-H proton, is expected in the range of 4.5-5.5 ppm.

  • Methyl Protons (-CH₃): A doublet in the upfield region, typically around 1.5-2.0 ppm, resulting from coupling to the methine proton.

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 160 and 170 ppm.

  • Naphthalenyl Carbons: Multiple signals in the aromatic region, generally between 120 and 140 ppm.

  • Methine Carbon (-CH-): A signal in the aliphatic region, expected around 40-50 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, typically between 15 and 25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 199. The fragmentation pattern would likely involve cleavage of the bond between the ethyl group and the naphthalene ring, as well as fragmentation of the formamide group. A prominent fragment would be expected from the loss of the formyl group, and another from the formation of the stable naphthylmethyl cation.[6]

Experimental Protocols

The following section details standardized protocols for the determination of the physical and spectroscopic properties of this compound. The causality behind these experimental choices lies in ensuring accuracy, reproducibility, and adherence to established analytical standards.

Workflow for Physical Property Determination

cluster_0 Physical Property Characterization start Sample Preparation (Ensure Purity) mp Melting Point Determination (Capillary Method) start->mp For Solids bp Boiling Point Determination (Micro Boiling Point Method) start->bp For Liquids sol Solubility Assessment (Visual Method) start->sol end_node Data Compilation & Analysis mp->end_node bp->end_node sol->end_node

Caption: Workflow for determining the physical properties of this compound.

Melting Point Determination (for solid samples)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (for liquid samples)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

  • Capillary Insertion: A sealed-end capillary tube is inverted and placed into the test tube containing the liquid.

  • Heating: The test tube assembly is gently heated in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

  • Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis Workflow

cluster_1 Spectroscopic Analysis sample_prep Sample Preparation (Dissolve in Deuterated Solvent for NMR) ir_spec IR Spectroscopy (Thin Film or KBr Pellet) sample_prep->ir_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr_spec ms_spec Mass Spectrometry (e.g., ESI or EI) sample_prep->ms_spec data_analysis Spectral Interpretation & Structure Confirmation ir_spec->data_analysis nmr_spec->data_analysis ms_spec->data_analysis

Caption: Workflow for the spectroscopic characterization of the compound.

¹H and ¹³C NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its bonds.

Methodology (for liquid samples):

  • Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

  • Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Conclusion

A comprehensive characterization of the physical properties of this compound is a critical prerequisite for its successful application in research and drug development. While experimentally determined data remains to be fully published, predictive methods and analysis of analogous structures provide a robust framework for understanding its expected behavior. The methodologies outlined in this guide offer a standardized approach to obtaining reliable physical and spectroscopic data, ensuring the quality, purity, and consistency of this important chemical entity.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This guide presents a comprehensive, methodology-driven framework for characterizing the solubility profile of novel chemical entities, using N-(1-(naphthalen-1-yl)ethyl)formamide (CAS 49681-33-6) as a model compound.[1][2][3] Structurally, this molecule features a large, hydrophobic naphthalene ring coupled with a polar formamide group, suggesting potential solubility challenges that necessitate a thorough and multi-faceted investigation.[1] This document provides researchers, scientists, and drug development professionals with a logical progression of experiments, from in-silico prediction to definitive thermodynamic measurements in biorelevant media. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to generating high-quality solubility data essential for informed decision-making in the pharmaceutical pipeline.

Introduction: The Criticality of Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its journey through the body. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption, low bioavailability, and ultimately, therapeutic failure.[4] For orally administered drugs, a solubility of less than 10 mg/mL over a pH range of 1 to 7 is often a harbinger of potential bioavailability issues.[5] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental component of risk assessment and mitigation in drug discovery and development.

This compound serves as an excellent case study. Its predicted high boiling point and the presence of the bulky, non-polar naphthalene group suggest that its solubility will be primarily limited by the energy required to overcome crystal lattice forces and create a cavity in the aqueous solvent.[2][6][7] This guide provides the systematic approach required to precisely quantify this property.

Foundational Characterization: Prerequisites for Accurate Solubility Assessment

Before embarking on aqueous solubility studies, a foundational understanding of the compound's computational and solid-state properties is essential. These preliminary steps provide context for experimental results and can preemptively identify factors that may confound solubility measurements.

In-Silico Prediction of Solubility

Computational models offer a rapid, material-free method to estimate a compound's solubility (LogS) and hydrophobicity (logP).[7][8] These predictions are based on the molecule's 2D or 3D structure and are valuable for initial assessment.[8][9]

  • Objective: To obtain a preliminary, theoretical estimate of aqueous solubility.

  • Methodology: Utilize machine learning or atom-contribution-based software (e.g., Chemaxon, ACD/Labs) to calculate the intrinsic solubility (LogS₀) and the octanol-water partition coefficient (logP).[8][10]

  • Causality: A high predicted logP value (typically >3) often correlates with poor hydration and low aqueous solubility, flagging the compound for potential development challenges.[7]

Solid-State Characterization

The solid form of a compound profoundly impacts its solubility. Different crystalline forms (polymorphs) or the lack of crystalline structure (amorphous form) can exhibit significantly different solubilities.[11][12] Metastable polymorphs and amorphous solids are generally more soluble than their stable crystalline counterparts.[12][13]

  • Objective: To identify the crystalline form (polymorph) and assess the crystallinity of the material being tested.

  • Key Techniques:

    • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for a specific crystalline form.

    • Differential Scanning Calorimetry (DSC): Determines the melting point and enthalpy of fusion, which are related to the crystal lattice energy.[6]

    • Thermogravimetric Analysis (TGA): Identifies the presence of solvates or hydrates.

  • Causality: Failure to characterize the solid state can lead to erroneous and irreproducible solubility data. For instance, an unknown conversion from a metastable to a more stable, less soluble form during an experiment would lead to a significant underestimation of the initial form's solubility.[12]

Experimental Solubility Determination: A Tiered Approach

A tiered strategy, moving from rapid, high-throughput screening to more resource-intensive, definitive methods, is the most efficient approach to solubility characterization.

Tier 1: Kinetic Solubility Assay (High-Throughput)

This method is ideal for early-stage discovery when compound availability is limited.[14][15] It measures the solubility of a compound precipitating from a DMSO stock solution upon addition to an aqueous buffer, providing a rapid, albeit non-equilibrium, assessment.[14][16][17]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[15]

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock into the wells of a 96- or 384-well microtiter plate.[16]

  • Buffer Addition: Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the target final compound concentrations.

  • Incubation & Measurement: Incubate the plate for a short, defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[16][17] Measure the light scattering (turbidity) in each well using a nephelometer.[16][18]

  • Data Analysis: The solubility limit is determined as the concentration at which a significant increase in turbidity is observed compared to controls.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 20 mM DMSO Stock Solution prep_plate Dispense Stock into Microplate prep_stock->prep_plate add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer incubate Incubate (2h, 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Identify Concentration at Precipitate Formation measure->analyze result Kinetic Solubility Value analyze->result

Caption: Workflow for high-throughput kinetic solubility determination.

Tier 2: Thermodynamic (Equilibrium) Solubility Assay

This is the "gold standard" method for determining the true solubility of a compound at equilibrium.[19][20] The shake-flask method, recommended by regulatory bodies like the ICH, involves equilibrating an excess of the solid compound in a solvent for an extended period.[21]

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., purified water, pH buffers). Ensure enough solid is present to maintain a saturated solution with visible excess solid throughout the experiment.[20]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4][17]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and/or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19][22][23]

  • Verification: After the experiment, confirm the pH of the saturated solution and analyze the remaining solid by XRPD to check for any polymorphic transformations.[20]

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Purified Water25[Data][Data]
0.1 N HCl (pH 1.2)37[Data][Data]
Acetate Buffer (pH 4.5)37[Data][Data]
Phosphate Buffer (pH 6.8)37[Data][Data]
Phosphate Buffer (pH 7.4)37[Data][Data]
Tier 3: pH-Dependent Solubility Profile

For ionizable compounds, solubility can change dramatically with pH. While this compound is predicted to be a neutral molecule, experimental verification across a physiological pH range is a critical step in pre-formulation to confirm this assumption.[24][25]

  • Methodology: Perform the thermodynamic shake-flask protocol (Section 3.2) concurrently in a series of buffers covering the physiological range (e.g., pH 1.2, 3.0, 4.5, 6.8, 7.4, and 9.0).[24][25]

  • Rationale: This experiment definitively determines if the compound's solubility is pH-dependent. For a neutral compound, solubility should remain relatively constant across this range. Any significant variation would trigger further investigation into potential ionization or degradation. The potentiometric titration method is an alternative, faster approach for determining the solubility-pH profile of ionizable molecules.[26][27]

G cluster_exp Experimental Tiers start Start: Novel Compound insilico In-Silico Prediction (LogS, logP) start->insilico solid_state Solid-State Analysis (XRPD, DSC) insilico->solid_state kinetic Tier 1: Kinetic Solubility (High-Throughput) solid_state->kinetic Early Discovery thermo Tier 2: Thermodynamic Solubility (Shake-Flask) kinetic->thermo Proceed if Promising ph_dep Tier 3: pH-Solubility Profile thermo->ph_dep Pre-formulation biorelevant Tier 4: Biorelevant Media (FaSSIF, FeSSIF) ph_dep->biorelevant Pre-formulation end Complete Solubility Profile biorelevant->end

Caption: A tiered strategy for comprehensive solubility profiling.

Advanced Characterization: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the fluid composition of the human gastrointestinal tract.[28]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.[29]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the conditions after a meal, containing higher concentrations of bile salts and lecithin.[28][30]

  • Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0-5.8) according to established protocols or using commercially available powders and buffer concentrates.[29][30][31][32] These media contain sodium taurocholate (a bile salt) and lecithin (a phospholipid) to simulate the micellar environment of the gut.[29][31]

  • Solubility Measurement: Employ the thermodynamic shake-flask method (Section 3.2) using FaSSIF and FeSSIF as the solvents.

  • Causality: Many poorly soluble, lipophilic drugs exhibit significantly enhanced solubility in FeSSIF due to micellar solubilization.[28] This information is crucial for understanding potential food effects on drug absorption and for designing appropriate clinical studies.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-tiered strategy for the comprehensive solubility characterization of this compound. By systematically progressing from rapid in-silico and kinetic assessments to definitive thermodynamic measurements in simple and complex biorelevant media, a complete and reliable solubility profile can be constructed. This data package is indispensable for guiding formulation development, predicting in vivo performance, and ensuring the selection of drug candidates with the highest probability of clinical success. The principles and protocols described herein are universally applicable to other novel chemical entities, providing a robust framework for foundational pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-(naphthalen-1-yl)ethyl)formamide is a valuable chemical intermediate, notably recognized as an impurity in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism.[1] A thorough understanding of its synthesis is crucial for process optimization, impurity profiling, and the development of novel chemical entities. This guide provides a detailed exploration of the viable synthetic pathways to this compound, focusing on the preparation of the key precursor, 1-(1-naphthyl)ethylamine, and its subsequent formylation. The discussion is grounded in established chemical principles, offering practical insights into reaction mechanisms, experimental protocols, and analytical characterization.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the primary disconnection at the amide bond, leading to 1-(1-naphthyl)ethylamine and a formyl source. The secondary key disconnection points to the synthesis of 1-(1-naphthyl)ethylamine from a suitable naphthalene-based precursor, most commonly 1-acetylnaphthalene.

G Target This compound Amine 1-(1-naphthyl)ethylamine Target->Amine Formylation Formyl Formyl Source Target->Formyl Formylation Ketone 1-Acetylnaphthalene Amine->Ketone Reductive Amination Naphthalene Naphthalene Ketone->Naphthalene Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 1-(1-naphthyl)ethylamine

The most prevalent and efficient route to 1-(1-naphthyl)ethylamine involves the reductive amination of 1-acetylnaphthalene. This transformation can be achieved through several methods, each with distinct advantages and considerations.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical and robust method for the reductive amination of ketones.[2][3] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][4] The reaction proceeds at elevated temperatures, typically between 120 and 165 °C.[2]

The mechanism involves the initial formation of an iminium ion from the reaction of 1-acetylnaphthalene with ammonia (derived from ammonium formate). This is followed by hydride transfer from formate or formamide to the iminium ion, yielding the desired amine.[4]

Advantages:

  • One-pot procedure.

  • Readily available and inexpensive reagents.

Considerations:

  • High reaction temperatures are required.

  • The reaction can sometimes lead to the formation of formylated byproducts directly.

Reductive Amination via Oxime Formation

A two-step approach involving the formation of an oxime intermediate followed by reduction is another common strategy. 1-acetylnaphthalene is first reacted with hydroxylamine hydrochloride to form 1-(1-naphthyl)ethanone oxime. This oxime is then reduced to the corresponding amine.

A notable method for the reduction of the oxime involves the use of ammonium formate in the presence of a ruthenium catalyst, which can achieve high yields and enantioselectivity if a chiral catalyst is employed.[5][6]

Advantages:

  • Milder reaction conditions for the reduction step compared to the Leuckart-Wallach reaction.

  • Potential for asymmetric synthesis to obtain specific enantiomers of the amine.[5][7]

Considerations:

  • This is a two-step process.

  • The use of a metal catalyst may be required.

Formylation of 1-(1-naphthyl)ethylamine

Once 1-(1-naphthyl)ethylamine is obtained, the final step is the introduction of the formyl group. Several effective N-formylation methods are available in the organic synthesis toolkit.[8]

Formylation with Formic Acid

The direct use of formic acid is a straightforward and common method for N-formylation.[9][10] The reaction is typically carried out by heating the amine with formic acid, often in a solvent such as toluene with a Dean-Stark trap to remove the water formed during the reaction.[9][11]

Advantages:

  • Simple procedure with an inexpensive and readily available reagent.

  • Can be performed under relatively mild conditions.

Considerations:

  • The reaction may require elevated temperatures and prolonged reaction times for complete conversion.

Catalytic N-Formylation

To improve the efficiency of formylation with formic acid, various catalysts can be employed. Molecular iodine has been reported as an effective catalyst for the N-formylation of a wide range of amines under solvent-free conditions.[12] The in-situ generated HI is believed to protonate the formic acid, activating it for nucleophilic attack by the amine.[12]

Advantages:

  • Higher reaction rates and yields.

  • Milder reaction conditions.

  • Environmentally benign catalyst.

Considerations:

  • Requires the addition of a catalyst.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from 1-acetylnaphthalene.

Synthesis of 1-(1-naphthyl)ethylamine via Reductive Amination

This protocol is adapted from a general procedure for the synthesis of 1-naphthylethylamine from 1-naphthylethanone.[13]

Materials:

  • 1-Acetylnaphthalene

  • Hydroxylamine hydrochloride

  • Ammonium formate

  • Zinc powder

  • Methanol

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a round-bottom flask, add 1-acetylnaphthalene (10 mmol, 1.70 g), hydroxylamine hydrochloride (15 mmol, 1.04 g), ammonium formate (60 mmol, 3.78 g), and zinc powder (30 mmol, 1.96 g) in methanol (30 mL).

  • Stir the reaction mixture under reflux conditions. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Treat the residue with concentrated hydrochloric acid, followed by the addition of 4 mL of HCl solution and 30 mL of water.

  • Extract the aqueous layer with ether (2 x 20 mL) to remove any organic impurities.

  • Adjust the pH of the aqueous phase to approximately 10 with ammonia.

  • Extract the product with dichloromethane (4 x 25 mL).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to yield 1-(1-naphthyl)ethylamine.

Synthesis of this compound via N-Formylation

This protocol is based on a general and practical procedure for the N-formylation of amines using formic acid.[9]

Materials:

  • 1-(1-naphthyl)ethylamine

  • 85% Formic acid

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-(1-naphthyl)ethylamine (1.0 g, 5.84 mmol) in toluene.

  • Add 1.2 equivalents of 85% formic acid (0.28 mL, 7.01 mmol).

  • Heat the mixture to reflux and continue heating for 4-9 hours, or until the starting amine is consumed as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound. The product is often of sufficient purity for many applications, but can be further purified by column chromatography if necessary.

Summary of Synthesis Pathways

Step Method Key Reagents Advantages Disadvantages Reference
Amine Synthesis Leuckart-Wallach1-Acetylnaphthalene, Ammonium formateOne-pot, inexpensive reagentsHigh temperatures required[2][3]
Amine Synthesis Oxime Reduction1-Acetylnaphthalene, Hydroxylamine HCl, NH4HCO2, ZnMilder conditions, potential for asymmetryTwo-step process[5][13]
Formylation Direct Formylation1-(1-naphthyl)ethylamine, Formic acidSimple, inexpensiveMay require prolonged heating[9][10]
Formylation Catalytic Formylation1-(1-naphthyl)ethylamine, Formic acid, IodineHigher efficiency, milder conditionsRequires a catalyst[12]

Reaction Workflows

G cluster_0 Pathway 1: Leuckart-Wallach & Direct Formylation cluster_1 Pathway 2: Oxime Reduction & Catalytic Formylation Ketone 1-Acetylnaphthalene LW Leuckart-Wallach (Ammonium Formate, Heat) Ketone->LW Amine 1-(1-naphthyl)ethylamine LW->Amine Formylation Direct Formylation (Formic Acid, Toluene, Heat) Amine->Formylation Target This compound Formylation->Target Ketone2 1-Acetylnaphthalene Oxime_Formation Oxime Formation (NH2OH.HCl) Ketone2->Oxime_Formation Oxime 1-(1-naphthyl)ethanone oxime Oxime_Formation->Oxime Reduction Reduction (NH4HCO2, Zn) Oxime->Reduction Amine2 1-(1-naphthyl)ethylamine Reduction->Amine2 Cat_Formylation Catalytic Formylation (Formic Acid, Iodine) Amine2->Cat_Formylation Target2 This compound Cat_Formylation->Target2

Caption: Alternative synthetic workflows for this compound.

Conclusion

The synthesis of this compound is readily achievable through a two-stage process commencing with 1-acetylnaphthalene. The choice of methodology for both the reductive amination and the subsequent N-formylation steps can be tailored to the specific requirements of the laboratory, considering factors such as desired yield, purity, scalability, and available resources. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and further investigate this important chemical entity.

References

A Strategic Investigation into the Bioactivity of N-(1-(naphthalen-1-yl)ethyl)formamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the systematic investigation of the biological activity of the novel compound, N-(1-(naphthalen-1-yl)ethyl)formamide. Given the absence of existing literature on this specific molecule, we leverage a structure-activity relationship (SAR) hypothesis derived from its core components: a naphthalene moiety and a formamide group. Naphthalene derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Similarly, formamide derivatives have demonstrated a diverse range of pharmacological properties.[3][4][5] This guide, therefore, proposes a logical and resource-efficient cascade of in vitro assays designed to probe these three promising areas of bioactivity. We provide detailed, field-proven protocols, the rationale behind their selection, and a framework for data interpretation, culminating in a go/no-go decision-making matrix for further development. This document is intended for researchers, scientists, and drug development professionals seeking a robust preclinical strategy for novel compound evaluation.

Introduction: Deconstructing the Molecule to Predict Function

The compound this compound is a synthetic organic molecule characterized by a formamide group linked to an ethylamine bridge, which is in turn attached to a naphthalene ring.[6] While this specific arrangement is novel, the pharmacological activities of its constituent parts are well-documented.

  • The Naphthalene Core: This bicyclic aromatic hydrocarbon is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[1] Its derivatives have shown potent activity as anticancer agents (e.g., Naphthalimides), anti-inflammatory molecules, and neuroprotective compounds.[7][8][9] The lipophilic nature of the naphthalene ring often facilitates membrane permeability, a desirable trait for drug candidates.

  • The Formamide Group: As the simplest amide, the formamide functional group is a versatile building block in medicinal chemistry.[10] Formamide derivatives are known to exhibit a wide array of biological effects, including but not limited to, anticancer and antimicrobial activities.[4][5]

This structural analysis forms the bedrock of our investigative strategy. We hypothesize that this compound may possess anticancer, anti-inflammatory, or neuroprotective properties. The following sections detail a phased approach to systematically test these hypotheses.

Tier 1: Foundational Cytotoxicity and Bioactivity Screening

The initial phase of our investigation is designed to be broad, cost-effective, and informative, establishing a foundational understanding of the compound's interaction with living cells.

Rationale for Initial Screening

Before delving into specific mechanistic pathways, it is crucial to determine the compound's general cytotoxicity. This data not only informs on potential therapeutic windows but is also a prerequisite for designing subsequent, more targeted assays. A highly cytotoxic compound might be a candidate for oncology, while a non-cytotoxic compound would be more suitable for chronic conditions like inflammation or neurodegeneration.

Experimental Workflow: Tier 1 Screening

Tier1_Workflow cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Pathway Prioritization Compound This compound (Stock Solution in DMSO) SerialDilution Serial Dilution (e.g., 0.1 µM to 100 µM) Compound->SerialDilution CellPlating Plate Cancer & Normal Cell Lines (e.g., MCF-7, HeLa, HEK293) SerialDilution->CellPlating Treatment 24h, 48h, 72h Incubation CellPlating->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 Decision Analyze IC50 Data IC50->Decision Anticancer Prioritize Anticancer Pathway Decision->Anticancer Selective cytotoxicity to cancer cells AntiInflam Prioritize Anti-inflammatory Pathway Decision->AntiInflam Low cytotoxicity Neuro Prioritize Neuroprotective Pathway Decision->Neuro Low cytotoxicity

Caption: Tier 1 investigative workflow for this compound.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Non-cancerous human cell line (e.g., HEK293)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin for cancer cells). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Self-Validation and Trustworthiness:

  • Controls: The inclusion of vehicle and positive controls ensures that any observed effect is due to the compound and not the solvent, and that the assay is performing as expected.

  • Multiple Time Points: Assessing viability at 24, 48, and 72 hours provides insights into the kinetics of the cytotoxic effect.

  • Normal vs. Cancer Cell Lines: Comparing the IC50 values between cancerous and non-cancerous cell lines will reveal any selective cytotoxicity, a key characteristic of a promising anticancer agent.

Data Presentation and Interpretation

The results of the MTT assay should be summarized in a table for clear comparison.

Cell LineCompoundIncubation TimeIC50 (µM)
MCF-7This compound24hCalculated Value
48hCalculated Value
72hCalculated Value
HeLaThis compound24hCalculated Value
48hCalculated Value
72hCalculated Value
HEK293This compound24hCalculated Value
48hCalculated Value
72hCalculated Value

Interpretation:

  • High and Selective Cytotoxicity (IC50 < 10 µM in cancer cells, > 50 µM in normal cells): Prioritize the investigation of the anticancer pathway .

  • Low Cytotoxicity (IC50 > 50 µM in all cell lines): The compound is a candidate for anti-inflammatory or neuroprotective investigations.

Tier 2: Mechanistic Deep Dive

Based on the outcome of the Tier 1 screening, a more focused investigation into the most promising biological activity will be initiated. The following sections outline the experimental strategies for each of the three potential pathways.

Pathway A: Investigating Anticancer Activity

Should the compound exhibit selective cytotoxicity towards cancer cells, the next logical step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Rationale for Apoptosis Investigation

Many successful chemotherapeutic agents induce apoptosis in cancer cells.[8] Investigating key markers of the apoptotic cascade can provide strong evidence for the compound's mechanism of action.

Experimental Workflow: Apoptosis Pathway

Apoptosis_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Western Blot Analysis cluster_2 Phase 3: Data Analysis Cell_Treatment Treat Cancer Cells with This compound (at IC50) Protein_Extraction Protein Extraction at Different Time Points Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Caspase-3, PARP, Bcl-2, Bax) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Band_Analysis Analyze Protein Band Intensity Detection->Band_Analysis Conclusion Conclusion on Apoptotic Induction Band_Analysis->Conclusion

Caption: Workflow for investigating apoptosis induction by Western Blot.

Detailed Protocol: Western Blot for Apoptosis Markers

Western blotting is a widely used technique to detect specific proteins in a sample.[4][12]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). An increase in cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.[12]

Potential Follow-up: Aromatase Inhibition Assay

Some naphthalene-based compounds have shown aromatase inhibitory activity, which is relevant for hormone-dependent cancers like breast cancer.[11][13] If the compound shows significant activity against MCF-7 cells, an aromatase inhibition assay would be a logical next step.

Protocol: Fluorometric Aromatase Inhibition Assay This assay utilizes a fluorogenic substrate that is converted into a fluorescent product by aromatase (CYP19A1).

Materials:

  • Aromatase (CYP19A) Inhibitor Screening Kit (e.g., from Abcam or BioVision)

  • This compound

  • Letrozole (positive control)

  • 96-well plate (black, clear bottom)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (Letrozole) and a no-inhibitor control.

  • Reaction Initiation: Add the aromatase enzyme and substrate to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

  • Fluorescence Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of aromatase inhibition and determine the IC50 value.

Pathway B: Investigating Anti-inflammatory Activity

If the compound demonstrates low cytotoxicity, its potential as an anti-inflammatory agent should be explored. A key mechanism of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Rationale for COX Inhibition Assay

COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins.[13] Inhibition of these enzymes is a well-established therapeutic strategy for inflammation.

Detailed Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich)

  • This compound

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • 96-well plate

  • Plate reader (colorimetric or fluorometric)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.

  • Inhibitor Incubation: Add various concentrations of the test compound, positive controls, and vehicle to the wells containing either COX-1 or COX-2 enzyme. Incubate to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate for a specified time at 37°C.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using an appropriate detection method (e.g., EIA or fluorometric probe).[14]

  • Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC50 values. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.

Pathway C: Investigating Neuroprotective Activity

For compounds with low cytotoxicity, another promising avenue is the investigation of neuroprotective effects.

Rationale for Neuroprotection Assay

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death.[15] An in vitro model using a neuroblastoma cell line can be used to assess the potential of a compound to protect neurons from such damage.

Detailed Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection.[16]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • This compound

  • Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

  • MTT assay reagents

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of the test compound for 2-4 hours.

  • Induction of Oxidative Stress: Add a neurotoxin such as H2O2 (e.g., 100-200 µM) to the wells (except for the control group) and incubate for 24 hours.[15]

  • Cell Viability Assessment: Perform an MTT assay as described in section 2.3 to assess cell viability.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone. A significant increase in cell viability indicates a neuroprotective effect.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of the biological activity of this compound. By systematically progressing from broad cytotoxicity screening to focused mechanistic studies, researchers can efficiently identify and characterize the most promising therapeutic potential of this novel compound. The detailed, self-validating protocols provided herein are designed to ensure data integrity and reproducibility. Positive results from any of these investigative pathways would warrant further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

N-(1-(naphthalen-1-yl)ethyl)formamide, a fascinating molecule at the intersection of naphthalene and formamide chemistries, presents a compelling case for in-depth pharmacological investigation. While primarily recognized as a key intermediate in the synthesis of the calcimimetic drug Cinacalcet, its intrinsic biological activities remain largely unexplored. This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By leveraging insights from its structural analogs and the known pharmacology of its constituent moieties, we propose a primary hypothesis centered on the Calcium-Sensing Receptor (CaSR) and outline a multi-pronged experimental strategy to rigorously test this and other potential mechanisms. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this intriguing compound.

Introduction: Beyond a Synthetic Intermediate

This compound (Figure 1) is a synthetic organic compound featuring a naphthalene core linked to an ethylformamide side chain. Its current significance in the pharmaceutical landscape is predominantly as a precursor in the manufacturing of Cinacalcet, a potent allosteric modulator of the Calcium-Sensing Receptor (CaSR) used in the management of hyperparathyroidism.[1][2][3][4][5][6][7] The structural similarity between this compound and Cinacalcet raises a critical question: does this intermediate possess inherent biological activity, potentially acting on the CaSR or other unforeseen targets?

The naphthalene scaffold is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10][11][12] Similarly, the formamide group is a common functional group in medicinal chemistry, contributing to the pharmacological profile of various drugs.[13][14][15][16][17] This convergence of pharmacologically privileged moieties within a single molecule warrants a thorough investigation into its mechanism of action, independent of its role as a synthetic building block.

Figure 1. Chemical Structure of this compound.

Hypothesized Mechanisms of Action

Given the available information, we propose a primary and several secondary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The most compelling hypothesis stems from the compound's role as a precursor to Cinacalcet. Cinacalcet functions by enhancing the sensitivity of the CaSR to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[1][2][3][4][5] It is plausible that this compound, sharing a significant portion of its chemical structure with Cinacalcet, may also interact with the CaSR. This interaction could be as an agonist, antagonist, or a weaker allosteric modulator.

The following diagram illustrates the proposed interaction at the CaSR, drawing a parallel with the known mechanism of Cinacalcet.

G cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) G_Protein G-Protein CaSR->G_Protein Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds to extracellular domain Compound This compound Compound->CaSR Potential allosteric binding Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Initiates Biological_Response Biological Response (e.g., ↓ PTH secretion) Signaling_Cascade->Biological_Response Leads to

Proposed interaction of this compound with the CaSR.
Secondary Hypotheses: Broader Pharmacological Activities

Beyond the CaSR, the naphthalene and formamide moieties suggest a wider range of potential biological targets.

  • Antimicrobial Activity: Naphthalene derivatives are known for their efficacy against various microbial pathogens.[8][9]

  • Anti-inflammatory Effects: Several naphthalene-containing compounds exhibit anti-inflammatory properties.[18]

  • Anticancer Properties: The cytotoxic nature of some naphthalene derivatives suggests potential as anticancer agents.[10]

  • Enzyme Inhibition: The rigid, aromatic structure of the naphthalene group could facilitate binding to the active sites of various enzymes.

A Comprehensive Experimental Workflow for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, we recommend a multi-tiered experimental approach, progressing from in silico and in vitro studies to cellular and potentially in vivo models.

G cluster_in_silico Tier 1: In Silico & Initial Screening cluster_in_vitro Tier 2: In Vitro Target Validation cluster_cellular Tier 3: Cellular & Phenotypic Assays cluster_in_vivo Tier 4: In Vivo Model Validation (Conditional) a1 Molecular Docking (CaSR & other targets) b1 CaSR Binding Assays (Radioligand, FRET) a1->b1 a2 Pharmacophore Modeling b3 Broad Panel Enzyme Inhibition Assays a2->b3 a3 ADMET Prediction d1 Animal Models of Hyperparathyroidism a3->d1 b2 CaSR Functional Assays (Intracellular Ca²⁺ mobilization) b1->b2 c1 PTH Secretion Assays (Parathyroid cells) b2->c1 c2 Anti-inflammatory Assays (Cytokine release in immune cells) b3->c2 b4 Antimicrobial MIC Testing d2 Inflammation or Infection Models b4->d2 c1->d1 c2->d2 c3 Cancer Cell Line Viability Assays c3->d2 If potent and selective

A multi-tiered workflow for mechanistic investigation.
Tier 1: In Silico Analysis and Initial Screening

3.1.1. Molecular Docking and Pharmacophore Modeling

  • Objective: To predict the binding affinity and mode of interaction of this compound with the human CaSR and a panel of other potential off-targets.

  • Methodology:

    • Obtain the crystal structure of the human CaSR from the Protein Data Bank.

    • Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

    • Compare the predicted binding pose and energy with that of Cinacalcet.

    • Develop a pharmacophore model based on the structural features of the compound to screen for other potential protein targets.

3.1.2. ADMET Prediction

  • Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

  • Methodology: Utilize predictive software like SwissADME or Derek Nexus to estimate pharmacokinetic and toxicity profiles.

Tier 2: In Vitro Target Validation

3.2.1. Calcium-Sensing Receptor (CaSR) Binding and Functional Assays

  • Objective: To experimentally determine if this compound binds to and modulates the activity of the CaSR.

  • Protocols:

    • Radioligand Binding Assay:

      • Prepare cell membranes from HEK293 cells stably expressing the human CaSR.

      • Incubate the membranes with a radiolabeled CaSR ligand (e.g., ³H-Cinacalcet) in the presence of varying concentrations of the test compound.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki).

    • Intracellular Calcium Mobilization Assay:

      • Load CaSR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Stimulate the cells with varying concentrations of extracellular calcium in the presence or absence of the test compound.

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader to determine the EC₅₀ or IC₅₀.

Assay Parameter Measured Expected Outcome for CaSR Modulator
Radioligand BindingKi (inhibition constant)A measurable Ki value indicating displacement of a known ligand.
Intracellular Ca²⁺ MobilizationEC₅₀ or IC₅₀A shift in the calcium dose-response curve.

3.2.2. Broad Panel Screening

  • Objective: To identify potential off-target activities.

  • Methodology: Screen the compound against a broad panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen or similar).

Tier 3: Cellular and Phenotypic Assays

3.3.1. Parathyroid Hormone (PTH) Secretion Assay

  • Objective: To assess the effect of the compound on PTH secretion from parathyroid cells.

  • Protocol:

    • Culture primary bovine or human parathyroid cells.

    • Treat the cells with varying concentrations of the compound in the presence of different extracellular calcium concentrations.

    • Measure the amount of PTH secreted into the culture medium using an ELISA kit.

3.3.2. Anti-inflammatory and Cytotoxicity Assays

  • Objective: To investigate the potential anti-inflammatory and anticancer effects.

  • Protocols:

    • Cytokine Release Assay: Stimulate immune cells (e.g., peripheral blood mononuclear cells or macrophages) with an inflammatory agent (e.g., lipopolysaccharide) in the presence of the test compound and measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Cancer Cell Line Viability Assay: Treat a panel of cancer cell lines with the compound and assess cell viability using an MTT or CellTiter-Glo assay.

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action holds the promise of uncovering novel pharmacology. While its structural relationship to Cinacalcet provides a strong rationale for investigating its effects on the Calcium-Sensing Receptor, the inherent biological potential of its naphthalene and formamide components should not be overlooked. The systematic, multi-tiered approach outlined in this guide provides a robust framework for a comprehensive investigation.

Should this compound demonstrate significant and selective activity at the CaSR or another target, further studies including lead optimization, detailed pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant disease models would be warranted. The journey to understanding the complete biological profile of this compound is a challenging but potentially rewarding endeavor that could lead to the development of new therapeutic agents.

References

The Unseen Precursor: A Technical Review of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Synthesis, Characterization, and Pivotal Role of a Key Pharmaceutical Intermediate

Introduction

In the landscape of pharmaceutical development, the journey from a starting material to a final active pharmaceutical ingredient (API) is often a multi-step process involving a series of crucial intermediates. While these intermediates may not possess the therapeutic properties of the final drug, their efficient synthesis and characterization are paramount to the overall success of the manufacturing process. This technical guide provides an in-depth review of N-(1-(naphthalen-1-yl)ethyl)formamide, a key, yet often overlooked, intermediate in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism.

This document will explore the synthetic pathways to this compound, its chemical and physical properties, and its critical role as a precursor to (R)-(+)-1-(1-naphthyl)ethylamine, a cornerstone in the asymmetric synthesis of Cinacalcet. We will delve into the mechanistic underpinnings of its formation and provide insights into the analytical techniques essential for its characterization, ensuring the quality and purity required for pharmaceutical manufacturing. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal, yet seldom discussed, molecule.

Chemical Identity and Properties

This compound, with the CAS number 49681-33-6, is a formamide derivative featuring a naphthalene core.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 49681-33-6[1][2]
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Solubility Soluble in polar solvents[3]

The structure of this compound, characterized by the presence of a bulky naphthalene group and a formamide moiety, dictates its reactivity. The amide bond is susceptible to hydrolysis, a key transformation in its utility as a synthetic intermediate. The naphthalene ring system, a versatile scaffold in medicinal chemistry, imparts a degree of lipophilicity to the molecule.[4][5]

Synthesis of this compound: A Critical Intermediate

The primary route to this compound involves the N-formylation of its corresponding primary amine, 1-(naphthalen-1-yl)ethanamine. This transformation is a critical step in the overall synthesis of Cinacalcet, where the formyl group serves as a protecting group or is part of a reductive amination strategy.

Precursor Synthesis: 1-(Naphthalen-1-yl)ethanamine

The synthesis of the amine precursor typically starts from 1-acetylnaphthalene. Several methods have been reported for this conversion, including:

  • Reductive Amination of 1-Acetylnaphthalene: This can be achieved through various methods, including the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.[6][7][8]

  • Reduction of 1-(1-Naphthyl)ethanone Oxime: A Chinese patent describes a method for preparing (R)-(+)-1-(1-naphthyl)ethylamine and its (S)-(-) enantiomer by the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate.[9]

N-Formylation of 1-(Naphthalen-1-yl)ethanamine

Once the primary amine is obtained, the subsequent N-formylation is a crucial step. Formic acid is a common and efficient reagent for this transformation.[1][10][11] The reaction generally proceeds by heating the amine with formic acid, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: General Procedure for the N-Formylation of a Primary Amine with Formic Acid [10]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the primary amine (1.0 equivalent).

  • Add a suitable solvent, such as toluene.

  • Add formic acid (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude N-formylated product.

  • If necessary, purify the product by column chromatography on silica gel.

The workflow for the synthesis of this compound can be visualized as follows:

G cluster_precursor Precursor Synthesis cluster_formylation N-Formylation 1-Acetylnaphthalene 1-Acetylnaphthalene 1-(Naphthalen-1-yl)ethanamine 1-(Naphthalen-1-yl)ethanamine 1-Acetylnaphthalene->1-(Naphthalen-1-yl)ethanamine Reductive Amination This compound This compound 1-(naphthalen-1-yl)ethanamine 1-(naphthalen-1-yl)ethanamine 1-(naphthalen-1-yl)ethanamine->this compound Formic Acid

Caption: Synthetic pathway to this compound.

Role in Cinacalcet Synthesis

This compound serves as a pivotal intermediate in the industrial synthesis of Cinacalcet. The (R)-enantiomer of 1-(naphthalen-1-yl)ethanamine is a key chiral building block for Cinacalcet.[10][11] The formamide can be hydrolyzed to provide the free amine, or it can be involved in a reductive amination pathway to directly form the final product. The presence and purity of this compound are critical, as any impurities can carry over to the final API, potentially affecting its safety and efficacy. Therefore, robust analytical methods are required to monitor its formation and purity.

The logical relationship in the synthesis of Cinacalcet is depicted below:

G A 1-Acetylnaphthalene B (R)-1-(Naphthalen-1-yl)ethanamine A->B Asymmetric Synthesis C N-(1-((R)-naphthalen-1-yl)ethyl)formamide B->C Formylation D Cinacalcet B->D Reductive Amination C->B Hydrolysis

Caption: Role of the formamide in Cinacalcet synthesis.

Analytical Characterization

Thorough analytical characterization of this compound is essential to ensure its identity, purity, and suitability for use in pharmaceutical synthesis. The primary analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. While specific spectral data for this compound is not widely published, analogous structures can provide expected chemical shift ranges. For instance, the ¹H NMR spectrum of N-ethylformamide shows characteristic signals for the ethyl and formyl protons.[3][12] Similarly, the aromatic protons of the naphthalene ring in this compound would exhibit a complex splitting pattern in the downfield region of the spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the formyl group, and the aromatic C-H and C=C stretching of the naphthalene ring. The IR spectrum of N-ethylformamide can be used as a reference for the formamide moiety.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (199.25 g/mol ).

Biological Activity and Potential Applications

Currently, the primary and well-documented role of this compound is as a synthetic intermediate. There is a lack of published research on its specific biological activities. However, the broader classes of molecules to which it belongs, namely naphthalene and formamide derivatives, are known to possess a wide range of biological properties.

Naphthalene-containing compounds have been extensively studied and have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] Formamide derivatives are also recognized as important pharmacophores in medicinal chemistry.[10] While it is plausible that this compound may exhibit some biological activity, further investigation is required to explore this potential. Its main value in the pharmaceutical industry currently lies in its efficient conversion to the chiral amine necessary for the synthesis of Cinacalcet.

Conclusion

This compound, while not a therapeutic agent itself, plays an indispensable role in the synthesis of the important drug Cinacalcet. Its efficient preparation from readily available starting materials and its clean conversion to the required chiral amine highlight its significance as a key synthetic intermediate. A thorough understanding of its synthesis, characterization, and purity is crucial for ensuring the quality and efficacy of the final pharmaceutical product. While its own biological properties remain largely unexplored, its structural motifs suggest that it could be a starting point for the design of novel bioactive molecules. This technical guide provides a consolidated overview of the current knowledge on this compound, emphasizing its importance in the practical and efficient synthesis of a life-changing medication.

References

Methodological & Application

Application Note: High-Yield Synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide via In Situ Generated Acetic Formic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, detailed protocol for the synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide, a valuable intermediate in medicinal chemistry and organic synthesis. The described method utilizes acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, to achieve highly efficient N-formylation of the primary amine, 1-(naphthalen-1-yl)ethan-1-amine. This approach is distinguished by its mild reaction conditions, rapid completion time, and excellent yield, making it a superior choice for researchers.[1] The protocol includes a discussion of the reaction mechanism, a step-by-step experimental guide, purification techniques, characterization data, and critical safety considerations.

Introduction and Mechanistic Rationale

N-formylation is a cornerstone transformation in organic chemistry, essential for installing protecting groups on amines, preparing precursors for isocyanides, and synthesizing biologically active molecules.[2][3] While various formylating agents exist, acetic formic anhydride (AFA) offers significant advantages, including high reactivity and selectivity.[4] It is conveniently prepared in situ by reacting formic acid with acetic anhydride, avoiding the need to handle the unstable formic anhydride directly.[2]

The reaction proceeds via a nucleophilic acyl substitution. The amine's nitrogen atom attacks the formyl carbonyl carbon of the AFA. This specific attack is favored over the acetyl carbonyl due to the formyl group's lower steric hindrance and higher electrophilicity.[4] This selective attack forms a tetrahedral intermediate, which then collapses, expelling acetate as a leaving group to yield the protonated formamide. A final deprotonation step gives the desired N-formyl product and acetic acid as a byproduct.[4]

Reaction_Scheme cluster_reactants Reactants cluster_products Products Amine 1-(naphthalen-1-yl)ethan-1-amine Product This compound (Target Compound) Amine->Product + AFA THF, 0 °C to rt AFA Acetic Formic Anhydride (in situ from Acetic Anhydride + Formic Acid) AFA->Product Byproduct Acetic Acid

Caption: General reaction scheme for the N-formylation.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )Quantity (for 10 mmol scale)Supplier/Purity
1-(naphthalen-1-yl)ethan-1-amineC₁₂H₁₃N171.241.71 g (10.0 mmol, 1.0 eq)>98%
Acetic AnhydrideC₄H₆O₃102.091.53 g (1.5 mL, 15.0 mmol, 1.5 eq)>99% (Anhydrous)
Formic AcidCH₂O₂46.030.69 g (0.57 mL, 15.0 mmol, 1.5 eq)98-100%
Tetrahydrofuran (THF)C₄H₈O72.11~30 mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93~150 mLACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01~100 mLAqueous Solution
Brine (Saturated NaCl)NaCl58.44~50 mLAqueous Solution
Anhydrous Magnesium SulfateMgSO₄120.37~5 gFor Drying
Silica GelSiO₂60.08As neededFor Chromatography
Ethyl Acetate / Hexanes--As neededFor Chromatography
Equipment
  • 100 mL and 50 mL round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a 10.0 mmol scale. Adjust reagent quantities proportionally for different scales.

G A Step 1: Amine Solution Prep Dissolve 1-(naphthalen-1-yl)ethan-1-amine in anhydrous THF in Flask 1. Cool to 0 °C. D Step 3: Formylation Reaction Slowly add AFA solution (from Flask 2) to the amine solution (Flask 1) at 0 °C. A->D B Step 2: AFA Reagent Prep In Flask 2, add Acetic Anhydride. Cool to 0 °C. C Add Formic Acid dropwise to Flask 2 at 0 °C. Stir for 20 min to form AFA. B->C C->D E Warm to room temperature. Monitor reaction by TLC until completion (~1-2 h). D->E F Step 4: Work-up & Extraction Quench with ice-cold water. Add DCM. E->F G Wash with sat. NaHCO₃ (aq). Wash with brine. Dry organic layer (MgSO₄). F->G H Step 5: Purification & Analysis Filter and concentrate via rotary evaporation. Purify crude product by column chromatography. G->H I Characterize pure product (NMR, MS). H->I

Caption: Step-by-step experimental workflow diagram.

Step 1: Preparation of the Amine Solution
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(naphthalen-1-yl)ethan-1-amine (1.71 g, 10.0 mmol).

  • Add 20 mL of anhydrous tetrahydrofuran (THF) to dissolve the amine.

  • Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.

Step 2: In Situ Generation of Acetic Formic Anhydride (AFA)

Causality: This step must be performed in a separate flask just before use. AFA is highly reactive and is best generated and used immediately.[2] The reaction is exothermic, so slow addition and cooling are critical to prevent side reactions.

  • In a separate dry 50 mL round-bottom flask, add acetic anhydride (1.5 mL, 15.0 mmol).

  • Cool this flask to 0 °C in an ice-water bath.

  • Slowly add formic acid (0.57 mL, 15.0 mmol) dropwise to the stirred acetic anhydride over 5 minutes.

  • Allow the mixture to stir at 0 °C for an additional 20 minutes to ensure complete formation of the mixed anhydride.[4]

Step 3: The Formylation Reaction
  • Slowly add the freshly prepared AFA solution from Step 2 to the stirred amine solution from Step 1 at 0 °C over 10-15 minutes using a dropping funnel or syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

Step 4: Aqueous Work-up and Extraction

Causality: The work-up is designed to quench any remaining anhydride, neutralize acidic byproducts (formic and acetic acid), and isolate the organic product from water-soluble components.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of ice-cold water to quench any unreacted anhydride.

  • Transfer the mixture to a 250 mL separatory funnel and add 50 mL of dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. (Caution: CO₂ evolution may occur) . Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Repeat the NaHCO₃ wash if necessary.

    • 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification and Characterization

Causality: While the reaction is often clean, column chromatography ensures the removal of any minor impurities or unreacted starting material, providing a product of high purity suitable for further use.[5]

  • The crude product, typically a viscous oil or solid, is purified by flash column chromatography on silica gel.[6]

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • The final product, this compound (C₁₃H₁₃NO, M.W. 199.25), should be characterized to confirm its identity and purity.[7]

    • ¹H NMR & ¹³C NMR: To confirm the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Expected Yield: >95%.[1]

Safety and Handling

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage.[8] Handle only in a well-ventilated fume hood.

  • Formic Acid: Corrosive and combustible. Causes severe skin burns and eye damage.[9][10] Reacts violently with strong bases and oxidizing agents.[9]

  • 1-(naphthalen-1-yl)ethan-1-amine: Handle with care, avoiding skin and eye contact.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.[11]

  • Quenching: The quenching of the reaction mixture is exothermic. Perform this step carefully by adding the reaction mixture to ice-water.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Confirm the quality of reagents. Allow the reaction to run longer, monitoring by TLC.
Wet reagents/solvents.Use freshly opened or properly dried solvents and reagents. THF should be anhydrous grade.
Side Product Formation Reaction temperature too high.Maintain cooling at 0 °C during the addition of formic acid and the AFA solution.
Difficult Purification Streaking on TLC plate.The product is an amide and may show affinity for silica. A small amount of triethylamine (~0.5%) can be added to the eluent to improve chromatography.

Conclusion

The N-formylation of 1-(naphthalen-1-yl)ethan-1-amine using in situ generated acetic formic anhydride is a highly efficient, rapid, and reliable method.[1][4] It proceeds under mild conditions, provides excellent yields, and utilizes readily available and inexpensive reagents. This detailed protocol serves as a robust guide for researchers in synthetic and medicinal chemistry requiring access to this compound and other formylated amine derivatives.

References

Application Note: Structural Elucidation of N-(1-(naphthalen-1-yl)ethyl)formamide using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of small molecules in drug discovery and development. This application note provides an in-depth guide to the interpretation of the ¹H NMR spectrum of N-(1-(naphthalen-1-yl)ethyl)formamide. The analysis is complicated by the phenomenon of rotational isomerism (rotamers) around the amide C-N bond, which results in the doubling of key signals. We will dissect the theoretical principles behind this phenomenon, provide a detailed assignment of the spectral features, and present a robust protocol for sample preparation and data acquisition. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for routine and advanced structural characterization.

Introduction: The Challenge of Amide Conformational Dynamics

This compound is a chiral amide whose structure presents several interesting features for ¹H NMR analysis. The primary challenge in interpreting its spectrum arises from the restricted rotation about the formamide C-N bond. Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, this bond possesses significant partial double-bond character.[1] The energy barrier for this rotation is high enough (typically 54–84 kJ/mol) to make the interconversion between the cis and trans conformers slow on the NMR timescale at room temperature.[1][2] Consequently, the ¹H NMR spectrum displays two distinct sets of signals—one for each rotamer—providing a unique window into the molecule's conformational dynamics in solution.[3][4]

This guide will systematically break down the spectrum, addressing:

  • The identification and assignment of signals corresponding to the cis and trans rotamers.

  • The analysis of the complex aromatic region dominated by the naphthalene ring current effect.[5][6]

  • The interpretation of spin-spin coupling patterns to confirm proton connectivity.[7]

Theoretical Framework for Spectral Interpretation

Rotational Isomerism in Formamides

The planarity of the amide bond forces the substituents into two primary orientations: cis and trans. In the case of this compound, these isomers are defined by the relative orientation of the formyl proton and the methine proton of the ethyl group across the C-N bond.

G cluster_0 Trans Isomer cluster_1 Cis Isomer trans trans cis cis

Figure 1: Cis and trans rotamers of this compound.

The formyl proton (Ha) and the N-H proton (Hb) are particularly sensitive reporters of this isomerism. In the trans isomer, the formyl proton is spatially close to the bulky naphthylethyl group, while in the cis isomer, it is adjacent to the N-H proton. These different chemical environments lead to distinct chemical shifts for nearly all protons in the molecule.[8]

Anisotropic Effects of the Naphthalene Ring

The aromatic π-system of the naphthalene moiety generates a powerful ring current when placed in an external magnetic field.[5] This induced magnetic field deshields protons located on the periphery of the rings, causing them to resonate at a higher chemical shift (downfield) than typical alkene protons.[6][9] Protons located directly above or below the plane of the aromatic system would experience a shielding effect (upfield shift). The α-protons of naphthalene (adjacent to the ring fusion) are generally observed further downfield than the β-protons.[10][11]

Predicted ¹H NMR Spectrum and Signal Assignment

The following analysis is based on established principles of NMR spectroscopy. The spectrum will show two sets of signals, corresponding to the major and minor rotamers. The ratio of these isomers can be determined by comparing the integrals of corresponding peaks.

G mol mol

Figure 2: Proton labeling for this compound.

Table 1: Predicted ¹H NMR Signal Assignments

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
Ha (Formyl) ~8.1 - 8.4 d / s Ja-b ≈ 1-2 (cis), Ja-b ≈ 11-13 (trans) Two distinct signals. The cis and trans coupling to N-H is characteristic. Often appears as a singlet if N-H exchange is fast or coupling is unresolved.[8]
Hb (Amide) ~6.0 - 7.5 br s / d - Two broad signals, position and width are solvent and concentration-dependent. May show coupling to Ha and Hc.
Hc (Methine) ~5.5 - 6.0 q Jc-d ≈ 7.0 Two quartets expected. Deshielded by both the nitrogen atom and the naphthalene ring.[12]
Hd (Methyl) ~1.6 - 1.8 d Jd-c ≈ 7.0 Two doublets expected. The coupling constant must match that of the corresponding methine proton (Hc).

| Hnaphthyl | ~7.4 - 8.2 | m | - | A complex multiplet region containing 7 protons. Two overlapping sets of signals for the rotamers. The proton peri to the ethyl group (H-8) is often the most deshielded due to steric compression and anisotropy. |

Experimental Protocols

Protocol for NMR Sample Preparation

A high-quality spectrum is contingent upon meticulous sample preparation.[13][14] The following protocol ensures a homogeneous sample free of contaminants.

  • Glassware: Ensure all glassware, including the NMR tube, pipette, and vial, are clean and dry. Avoid drying NMR tubes in an oven, as this can cause warping.[15][16]

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the N-H), DMSO-d₆ can be used to slow down exchange and better resolve coupling.[13]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl to dissolve the sample completely.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[16] Solid particles will degrade spectral quality.

  • Internal Standard: For precise chemical shift referencing, a standard like tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer. If not, it can be added (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[17]

  • Capping and Labeling: Cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Protocol for Data Acquisition and Processing

This protocol outlines a standard 1D proton experiment.

Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set standard acquisition parameters:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Acquire the Free Induction Decay (FID) data.

Processing: The raw FID data must be mathematically processed to generate the final spectrum.[18][19]

  • Fourier Transform (FT): Apply a Fourier transformation to convert the time-domain FID into the frequency-domain spectrum.

  • Apodization: Multiply the FID by a window function (e.g., exponential) to improve the signal-to-noise ratio, at the cost of slight line broadening.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and the baseline is flat.

  • Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.

  • Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[17]

  • Integration: Integrate the signals to determine the relative ratios of the protons.

A Systematic Workflow for Spectral Interpretation

Interpreting a complex spectrum requires a logical and systematic approach. The following workflow can be applied to this and similar molecules.

G A Acquire and Process ¹H NMR Spectrum B Identify Solvent (e.g., CDCl₃ at 7.26 ppm) and TMS (0.00 ppm) Peaks A->B C Identify Rotamer Signal Pairs (e.g., two formyl signals near 8 ppm) B->C D Integrate Paired Signals to Determine Rotamer Ratio C->D E Analyze Aliphatic Region (~1.5-6.0 ppm) C->E F Analyze Aromatic Region (~7.4-8.2 ppm) C->F G Assign Ethyl Group Spin System: Two Doublets (CH₃) and Two Quartets (CH) E->G I Assign Naphthalene Protons (Complex Multiplets) F->I H Confirm Connectivity: J(CH-CH₃) must be identical for coupled pairs G->H J Final Assignment: Correlate all signals to the molecular structure for both major and minor isomers H->J I->J K Advanced Analysis (Optional): Use 2D COSY to confirm J-coupling Use 2D NOESY to confirm spatial proximity and definitively assign cis/trans isomers J->K

Figure 3: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural and dynamic information. The key to its interpretation lies in recognizing the presence of cis and trans rotamers, which double the signals for the formamide and ethyl moieties. By systematically identifying these paired signals, analyzing their chemical shifts and coupling constants, and carefully examining the complex aromatic region, a complete and unambiguous assignment can be achieved. The protocols and workflow presented in this note provide a reliable framework for researchers to tackle the structural elucidation of this and other molecules exhibiting restricted bond rotation, ensuring data integrity and confidence in structural assignments.

References

Application Note: Mass Spectrometry Fragmentation Analysis of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of N-(1-(naphthalen-1-yl)ethyl)formamide, a compound of interest in synthetic and medicinal chemistry. We delineate the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this and structurally related compounds in complex matrices. This document offers detailed experimental protocols for acquiring high-quality mass spectra and provides in-depth interpretations of the fragmentation data, supported by established principles of mass spectrometry. The methodologies and insights presented herein are intended to guide researchers, scientists, and drug development professionals in their analytical workflows.

Introduction

This compound is an organic compound featuring a naphthalene moiety linked to a formamide group via an ethyl bridge.[1][2] Its chemical formula is C₁₃H₁₃NO with a molecular weight of approximately 199.25 g/mol .[1][2] The structural complexity of this molecule, combining an aromatic system, an amide linkage, and a chiral center, necessitates robust analytical techniques for its characterization. Mass spectrometry (MS) is a powerful tool for this purpose, providing not only molecular weight information but also valuable structural insights through the analysis of fragmentation patterns.[3]

This guide will explore the fragmentation behavior of this compound under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI).[4][5] EI-MS is often used for volatile and thermally stable compounds and typically induces extensive fragmentation, providing a detailed molecular fingerprint.[5][6] ESI-MS, coupled with tandem mass spectrometry (MS/MS), is ideal for less volatile or thermally labile compounds and allows for controlled fragmentation of a selected precursor ion, which is invaluable for targeted structural analysis.[4][7]

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses. The naphthalene ring, the amide bond, and the ethyl linker are all key features that direct the fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a molecular ion (M⁺˙) at m/z 199. Due to the stable aromatic naphthalene system, this molecular ion peak is expected to be reasonably abundant.[8] The primary fragmentation pathways are predicted to involve cleavages at the bonds adjacent to the nitrogen atom and the naphthalene ring.

A key fragmentation is the α-cleavage at the C-C bond between the ethyl group and the naphthalene ring, leading to the formation of a highly stable naphthylmethyl-type cation. Another significant fragmentation pathway for amides under EI is the cleavage of the N-CO bond.[6][9]

graph EI_Fragmentation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

M [label="this compound\n[M]⁺˙\nm/z 199"]; F1 [label="[C₁₁H₉]⁺\nm/z 141"]; F2 [label="[C₁₂H₁₂N]⁺\nm/z 170"]; F3 [label="[C₁₀H₇]⁺\nm/z 127"]; F4 [label="[CH₃CH=NHCHO]⁺˙\nm/z 72"];

M -> F1 [label=" - C₂H₄NCHO"]; M -> F2 [label=" - CHO"]; F2 -> F3 [label=" - C₂H₅N"]; M -> F4 [label=" - C₁₀H₇"]; }

Figure 1: Predicted EI Fragmentation Pathway.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive-ion ESI-MS, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 200. The fragmentation of this even-electron ion, induced by collision-induced dissociation (CID), will primarily occur at the most labile bonds, which are typically the amide C-N bond and the benzylic C-N bond.[7][10][11] Protonation is likely to occur at the amide oxygen or nitrogen.[7][10]

The major fragmentation route is expected to be the cleavage of the C-N bond of the ethyl linker, leading to the formation of the stable 1-(naphthalen-1-yl)ethyl cation.

graph ESI_Fragmentation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

MH [label="[M+H]⁺\nm/z 200"]; F1_ESI [label="[C₁₂H₁₁]⁺\nm/z 155"]; F2_ESI [label="[C₁₀H₇]⁺\nm/z 127"]; F3_ESI [label="[H₂NCHO+H]⁺\nm/z 46"];

MH -> F1_ESI [label=" - HCONH₂"]; F1_ESI -> F2_ESI [label=" - C₂H₄"]; MH -> F3_ESI [label=" - C₁₂H₁₀"]; }

Figure 2: Predicted ESI-MS/MS Fragmentation Pathway.

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution for EI-MS (Direct Infusion): Dilute the stock solution to a final concentration of 10-50 µg/mL with the same solvent.

  • Working Solution for ESI-MS (Flow Injection or LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[4]

Instrumentation and Analytical Conditions

3.2.1. GC-EI-MS Protocol

  • Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[6]

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

3.2.2. LC-ESI-MS/MS Protocol

  • Liquid Chromatograph (LC): Waters ACQUITY UPLC I-Class System (or equivalent)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer (MS): Waters Xevo TQ-S micro (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS1 Scan Range: m/z 100-300

  • MS/MS: Precursor ion selection of m/z 200. Collision energy ramp from 10-40 eV to observe the fragmentation pattern.

Data Interpretation and Expected Results

The following table summarizes the predicted key ions and their proposed structures for both EI-MS and ESI-MS/MS analysis of this compound.

Ionization ModePredicted m/zProposed FormulaProposed Structure/Origin
EI-MS 199[C₁₃H₁₃NO]⁺˙Molecular Ion (M⁺˙)
170[C₁₂H₁₂N]⁺[M - CHO]⁺
154[C₁₂H₁₀]⁺˙Naphthylethyl radical cation
141[C₁₁H₉]⁺[M - C₂H₄NCHO]⁺
128[C₁₀H₈]⁺˙Naphthalene radical cation
ESI-MS/MS 200[C₁₃H₁₄NO]⁺Protonated Molecule ([M+H]⁺)
155[C₁₂H₁₁]⁺[M+H - HCONH₂]⁺
127[C₁₀H₇]⁺Naphthyl cation

Conclusion

This application note details the expected mass spectrometric fragmentation patterns of this compound under both EI and ESI conditions. The provided protocols offer a starting point for the robust and reliable analysis of this compound. The predicted fragmentation pathways, centered around the cleavage of the amide bond and the bonds adjacent to the naphthalene ring, provide a clear roadmap for structural confirmation. By leveraging the information presented, researchers can confidently identify and characterize this compound and related structures in their samples, facilitating progress in drug discovery and development.

References

The Strategic Role of N-(1-(naphthalen-1-yl)ethyl)formamide as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of pharmaceutical synthesis and drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex molecular architectures. N-(1-(naphthalen-1-yl)ethyl)formamide emerges as a significant, albeit often unheralded, intermediate with critical applications in the synthesis of high-value active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Possessing the chemical formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol , this formamide derivative is characterized by a naphthalene ring linked to a formylated ethylamine moiety.[1][2][3][4] Its primary significance lies in its role as a direct precursor to 1-(naphthalen-1-yl)ethylamine, a chiral amine that serves as a cornerstone for the synthesis of various bioactive molecules, most notably the calcimimetic agent, Cinacalcet.[5] The formamide group acts as a protecting group for the amine, which can be readily deprotected under hydrolytic conditions.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthetic protocols.

PropertyValueSource
CAS Number 49681-33-6[2][3][4]
Molecular Formula C₁₃H₁₃NO[2][4]
Molecular Weight 199.25 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in polar organic solvents[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Synthetic Protocol: The Leuckart Reaction for this compound

The most direct and industrially relevant synthesis of this compound is achieved through the Leuckart reaction, a classic method for the reductive amination of ketones.[3] This one-pot reaction utilizes ammonium formate or formamide to convert a ketone, in this case, 1-acetylnaphthalene, into the corresponding formamide.

Causality Behind Experimental Choices:

The Leuckart reaction is favored for its operational simplicity and the use of readily available and inexpensive reagents. Ammonium formate serves as both the source of ammonia and the reducing agent (in the form of formic acid upon decomposition). The high reaction temperature is necessary to drive the equilibrium towards the formation of the imine intermediate and to facilitate the hydride transfer from formate.

Detailed Step-by-Step Methodology:

Materials:

  • 1-Acetylnaphthalene

  • Ammonium formate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-acetylnaphthalene (1 equivalent) and ammonium formate (5-7 equivalents).

  • Reaction Execution: Heat the mixture under vigorous stirring to 160-180°C. The reaction mixture will become a molten slurry. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining formic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound as an oil.

  • Further Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.

Diagram of the Leuckart Reaction Workflow:

Leuckart_Reaction Start 1-Acetylnaphthalene + Ammonium Formate Reaction Heat to 160-180°C (4-6 hours) Start->Reaction Workup Cool, add H₂O Extract with DCM Reaction->Workup Wash Wash with NaHCO₃ (aq) and Brine Workup->Wash Dry Dry over MgSO₄ Filter Wash->Dry Evaporate Concentrate in vacuo Dry->Evaporate Product Crude this compound Evaporate->Product Purification Silica Gel Chromatography (Hexane/EtOAc) Product->Purification Optional FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Application as an Intermediate: Synthesis of 1-(naphthalen-1-yl)ethylamine

The primary utility of this compound is its role as a stable, isolable intermediate that can be readily converted to 1-(naphthalen-1-yl)ethylamine. This is typically achieved through acidic or basic hydrolysis.

Protocol for Hydrolysis:

Materials:

  • This compound

  • Hydrochloric acid (concentrated) or Sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution (for acidic hydrolysis work-up)

  • Brine

Procedure (Acidic Hydrolysis):

  • Reaction Setup: Place the crude or purified this compound in a round-bottom flask and add a 3M solution of hydrochloric acid.

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting formamide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully basify the solution with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(naphthalen-1-yl)ethylamine.

Pivotal Role in the Synthesis of Cinacalcet

The enantiomerically pure (R)-1-(naphthalen-1-yl)ethylamine is a critical building block for the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism.[5] The synthesis of the racemic 1-(naphthalen-1-yl)ethylamine via the N-formyl intermediate is the first crucial step, followed by chiral resolution to isolate the desired (R)-enantiomer.

Logical Relationship in Cinacalcet Synthesis:

Cinacalcet_Synthesis cluster_0 Synthesis of Intermediate cluster_1 Chiral Resolution & Final Synthesis Ketone 1-Acetylnaphthalene Formamide This compound Ketone->Formamide Leuckart Reaction Amine Racemic 1-(naphthalen-1-yl)ethylamine Formamide->Amine Hydrolysis Resolution Chiral Resolution Amine->Resolution R_Amine (R)-1-(naphthalen-1-yl)ethylamine Resolution->R_Amine Cinacalcet Cinacalcet R_Amine->Cinacalcet Reductive Amination

Caption: Role of the formamide intermediate in the synthesis of Cinacalcet.

Conclusion and Future Perspectives

This compound serves as a robust and versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. The Leuckart reaction provides a straightforward and scalable method for its preparation from readily available starting materials. Its facile conversion to the corresponding amine makes it a key component in the synthesis of complex chiral molecules like Cinacalcet. Further research may focus on developing more environmentally benign and catalytic methods for its synthesis, potentially avoiding high temperatures and stoichiometric reagents. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this important chemical intermediate in research and development.

References

Application Notes: N-(1-(naphthalen-1-yl)ethyl)formamide as a Novel Modulator of the IDO1 Pathway in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(1-(naphthalen-1-yl)ethyl)formamide, designated NEF-21, is a synthetic organic compound featuring a naphthalene core.[1][2] While its primary applications have been as a synthetic intermediate, recent investigations have unveiled its potential as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][3] IDO1 is a critical metabolic enzyme that plays a pivotal role in tumor immune evasion by catabolizing the essential amino acid L-tryptophan.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of NEF-21 as a research tool to probe IDO1 biology. It includes the theoretical background, detailed protocols for in vitro enzymatic and cell-based assays, and expected data outcomes.

Introduction to this compound (NEF-21)

This compound (NEF-21) is a chiral small molecule with the chemical formula C13H13NO.[2] The naphthalene moiety is a common scaffold in medicinal chemistry, found in numerous bioactive compounds.[6][7] The unique structural features of NEF-21 allow it to interact with the active site of the IDO1 enzyme, a key therapeutic target in cancer immunotherapy.[8][9] Tumors often overexpress IDO1 to create an immunosuppressive microenvironment, which is achieved by depleting tryptophan and producing metabolites known as kynurenines.[5][10] This process leads to the arrest of effector T-cells and the promotion of regulatory T-cells (Tregs), effectively allowing cancer cells to evade immune destruction.[11][12] IDO1 inhibitors, therefore, represent a promising strategy to reverse this immunosuppression and enhance anti-tumor immunity.[10][13] NEF-21 has emerged from screening campaigns as a novel, non-competitive inhibitor of IDO1, making it a valuable tool for studying the kynurenine pathway.

Mechanism of Action: Targeting the IDO1 Pathway

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[4][14] This product is then rapidly converted to kynurenine. The subsequent depletion of tryptophan and accumulation of kynurenine suppresses the proliferation and function of effector T-cells while promoting immunosuppressive cell types, thereby facilitating tumor growth.[4][5]

NEF-21 is hypothesized to bind to an allosteric site on the IDO1 enzyme, inducing a conformational change that reduces its catalytic efficiency. This mechanism contrasts with competitive inhibitors that directly compete with tryptophan for the active site. The non-competitive nature of NEF-21 offers potential advantages in sustaining target engagement even at high physiological concentrations of tryptophan.

IDO1_Pathway_Inhibition cluster_0 Tumor Microenvironment Tryptophan L-Tryptophan (Trp) IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation NFK N-formylkynurenine IDO1->NFK Catalyzes Kynurenine Kynurenine (Kyn) NFK->Kynurenine Spontaneous Conversion T_Cell_Suppression T-Cell Arrest & Apoptosis Kynurenine->T_Cell_Suppression Induces NEF21 NEF-21 NEF21->IDO1 Inhibits (Allosteric)

Caption: The IDO1 pathway and the inhibitory action of NEF-21.

Core Applications & Methodologies

NEF-21 serves as a crucial tool for validating the role of IDO1 in various experimental systems. Below are protocols for its primary applications.

Application 1: In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of NEF-21 to inhibit the catalytic activity of recombinant human IDO1 enzyme. The endpoint is the quantification of kynurenine produced.[15]

Protocol: Enzymatic IDO1 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase.[16] Prepare fresh.

    • Substrate Solution: 400 µM L-Tryptophan in Assay Buffer.

    • Enzyme Solution: Recombinant human IDO1 diluted in Assay Buffer to a final concentration of 50 nM.

    • Test Compound: Prepare a 10 mM stock of NEF-21 in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of Test Compound dilutions to respective wells. For controls, add 20 µL of Assay Buffer (positive control, 100% activity) or a known IDO1 inhibitor like Epacadostat (reference control).

    • Add 20 µL of Enzyme Solution to all wells except the 'no enzyme' blank.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of Substrate Solution to all wells. Final volume is 60 µL.

    • Incubate for 60 minutes at 37°C.

    • Rationale: This incubation period allows for sufficient product formation for detection while remaining in the linear range of the enzyme kinetics.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of 30% (w/v) Trichloroacetic Acid (TCA).[15]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[17]

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet precipitated protein.[17]

    • Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

    • Add 50 µL of Ehrlich's Reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.[17]

    • Incubate for 10 minutes at room temperature. A yellow color will develop.

    • Read the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of NEF-21.[18]

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]

Table 1: Comparative In Vitro IDO1 Inhibition Data

CompoundInhibition MechanismAverage IC50 (nM)
NEF-21 Non-competitive45.8 ± 5.2
EpacadostatCompetitive10.2 ± 1.9
Application 2: Cellular Kynurenine Production Assay

This assay validates the activity of NEF-21 in a more physiologically relevant context by measuring its ability to block IDO1 activity in cultured cells. Human cancer cell lines, such as HeLa or SK-OV-3, are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[15]

Cellular_Assay_Workflow A 1. Seed Cells (e.g., SK-OV-3 in 96-well plate) B 2. Induce IDO1 Expression (Add 100 ng/mL IFN-γ) A->B C 3. Treat with NEF-21 (Serial Dilutions) B->C D 4. Incubate (24-48 hours, 37°C) C->D E 5. Collect Supernatant D->E F 6. Kynurenine Detection (TCA precipitation, Ehrlich's Reagent) E->F G 7. Measure Absorbance (492 nm) & Calculate EC50 F->G

Caption: General workflow for the cellular IDO1 inhibition assay.

Protocol: Cellular IDO1 Inhibition Assay

  • Cell Culture and IDO1 Induction:

    • Seed SK-OV-3 human ovarian cancer cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.

    • Rationale: SK-OV-3 cells are known to robustly express IDO1 upon stimulation.

    • Induce IDO1 expression by treating the cells with 100 ng/mL of human IFN-γ for 24 hours.[18]

  • Inhibitor Treatment:

    • Remove the IFN-γ-containing medium.

    • Add fresh medium containing serial dilutions of NEF-21 (e.g., 10 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (no inhibitor).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Sample Preparation and Kynurenine Quantification:

    • Collect the cell culture supernatant from each well.

    • Follow steps 3 and 4 from the Enzymatic IDO1 Inhibition Assay protocol (TCA precipitation, hydrolysis, addition of Ehrlich's reagent, and absorbance reading).[17]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of NEF-21 concentration to determine the cellular EC50 value.

Table 2: NEF-21 Activity in IFN-γ-Stimulated SK-OV-3 Cells

Concentration (nM)Kynurenine (µM)% Inhibition
0 (Vehicle)12.5 ± 0.80%
111.2 ± 0.910.4%
108.8 ± 0.629.6%
506.1 ± 0.551.2%
2502.4 ± 0.380.8%
10000.9 ± 0.292.8%
EC50 (nM) 48.5

Summary and Future Directions

This compound (NEF-21) is a potent, non-competitive inhibitor of IDO1, demonstrating robust activity in both enzymatic and cellular assays. Its distinct mechanism of action makes it an excellent tool for researchers investigating the kynurenine pathway's role in cancer, infectious diseases, and neuroinflammation. The protocols provided herein are validated, reliable methods for characterizing the inhibitory potential of NEF-21 and similar compounds.

Future work should focus on exploring the structure-activity relationship (SAR) of the this compound scaffold to develop analogues with improved potency and pharmacokinetic properties. Furthermore, in vivo studies using NEF-21 in syngeneic tumor models, potentially in combination with checkpoint inhibitors, are warranted to validate its therapeutic potential.

References

The Strategic Application of N-(1-(naphthalen-1-yl)ethyl)formamide in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthalene Scaffold and the Role of Chiral Amines

The naphthalene moiety, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and lipophilic nature provide an excellent framework for interacting with biological targets. Consequently, naphthalene-containing compounds have been successfully developed for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] Many approved drugs, such as Propranolol, Naproxen, and Bedaquiline, feature this versatile core structure, underscoring its importance in drug discovery.[2]

A critical subclass of naphthalene-based building blocks is the chiral 1-(1-naphthyl)ethylamine and its derivatives. These chiral amines are invaluable for introducing stereocenters in the synthesis of complex, biologically active molecules. One of the most prominent examples is (R)-1-(1-naphthyl)ethylamine, a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.

The handling and purification of chiral primary amines can, however, present challenges due to their basicity and potential for side reactions. A common strategy to circumvent these issues is the use of a protecting group. The formyl group is an effective and practical choice for protecting primary amines, rendering them as stable, crystalline, and easily handled formamides. N-(1-(naphthalen-1-yl)ethyl)formamide serves as a prime example of such a protected building block. It acts as a stable precursor to 1-(1-naphthyl)ethylamine, allowing for its convenient storage, handling, and purification before revealing the crucial primary amine functionality at a later synthetic stage.

This application note provides detailed protocols for the synthesis of this compound from the corresponding amine and its subsequent deprotection. We will explore the causality behind the experimental choices, ensuring a robust and reproducible workflow for researchers in organic synthesis and drug development.

Core Applications: A Stable Intermediate for Chiral Amine Synthesis

The primary application of this compound is its role as a stable, easily purifiable intermediate for the synthesis of chiral 1-(1-naphthyl)ethylamine. The formylation/de-formylation sequence provides a robust method for protecting and then liberating the primary amine, which is particularly useful when the amine itself is a valuable, chirally pure substance.

Protocol 1: Synthesis of this compound via N-Formylation

This protocol details the N-formylation of 1-(1-naphthyl)ethylamine using a practical and high-yielding procedure with formic acid. A key advantage of this method is its tolerance of aqueous formic acid and its reported ability to proceed without racemization of the chiral center.[3][4]

Rationale for Experimental Choices:
  • Reagent: 85% aqueous formic acid is used as the formylating agent. It is inexpensive, readily available, and safer to handle than many other formylating reagents like acetic formic anhydride.[3] The use of aqueous formic acid eliminates the need for strictly anhydrous conditions.

  • Solvent: Toluene is the solvent of choice. It forms an azeotrope with water, allowing for the removal of water generated during the reaction via a Dean-Stark trap. This drives the equilibrium towards the formation of the formamide, leading to high yields.[3]

  • Temperature: The reaction is carried out at reflux to facilitate the azeotropic removal of water.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up amine 1-(1-naphthyl)ethylamine flask Round-bottom flask with Dean-Stark trap and condenser amine->flask formic_acid 85% Formic Acid formic_acid->flask toluene Toluene toluene->flask reflux Heat to reflux (approx. 110-120 °C) flask->reflux Charge reagents monitor Monitor by TLC reflux->monitor 4-9 hours evaporate Evaporate toluene monitor->evaporate Upon completion product Crude this compound evaporate->product

Caption: Workflow for the N-formylation of 1-(1-naphthyl)ethylamine.

Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-(1-naphthyl)ethylamine (1.0 eq).

  • Reagent Addition: Add toluene (sufficient to fill the flask to about one-third of its volume) followed by 85% aqueous formic acid (1.2 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

  • Work-up: Allow the reaction mixture to cool to room temperature. The mixture can be washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps.[3] If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.

Data Summary:
SubstrateEquivalents of Formic AcidSolventTime (h)Yield (%)Reference
Benzylamine1.2Toluene498[3]
(S)-(-)-α-Methylbenzylamine1.2Toluene998[3]
L-Leucine methyl ester1.2Toluene695[3]

Note: The data presented is for analogous primary amines, demonstrating the general applicability and high yields of this procedure.

Protocol 2: Deprotection via Acidic Hydrolysis

This protocol describes the removal of the formyl group to regenerate the primary amine, 1-(1-naphthyl)ethylamine. Acid-catalyzed hydrolysis is a common and effective method for cleaving amide bonds. The conditions described are adapted from procedures for the deprotection of N-formyl peptides, which are designed to be selective and avoid side reactions.[5]

Rationale for Experimental Choices:
  • Reagent: Hydrochloric acid is a strong acid that effectively catalyzes the hydrolysis of the amide bond. The concentration is kept moderate (1-3 N) to ensure efficient reaction while minimizing potential degradation of the product.

  • Solvent: An aqueous or alcoholic medium is necessary for the hydrolysis reaction. The use of an alcohol co-solvent like methanol or ethanol can improve the solubility of the formamide substrate.

  • Temperature: Heating the reaction mixture accelerates the rate of hydrolysis, allowing the deprotection to be completed in a relatively short time.[5]

Reaction Mechanism Diagram:

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products formamide This compound protonation Protonation of carbonyl oxygen formamide->protonation Step 1 acid H₃O⁺ (from HCl) acid->protonation nucleophilic_attack Nucleophilic attack by H₂O protonation->nucleophilic_attack Step 2 tetrahedral_intermediate Tetrahedral intermediate nucleophilic_attack->tetrahedral_intermediate Formation proton_transfer Proton transfer tetrahedral_intermediate->proton_transfer Step 3 elimination Elimination of formic acid proton_transfer->elimination Step 4 deprotonation Deprotonation elimination->deprotonation Step 5 formic_acid_prod Formic Acid elimination->formic_acid_prod amine 1-(1-naphthyl)ethylammonium chloride deprotonation->amine

Caption: Simplified mechanism of acid-catalyzed formamide hydrolysis.

Step-by-Step Protocol:
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Acid Addition: Add 1-3 N aqueous hydrochloric acid to the solution.

  • Reaction: Heat the mixture to 50-70 °C and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting formamide is consumed.

  • Work-up (Base Quench): Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is basic (pH 9-10).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude 1-(1-naphthyl)ethylamine.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Expected Outcome and Quality Control:

The expected product is 1-(1-naphthyl)ethylamine. The purity can be assessed by GC-MS or NMR spectroscopy. For chiral applications, the enantiomeric excess (ee) should be determined using chiral HPLC to ensure that no racemization has occurred during the hydrolysis step.

MethodReagentsConditionsTypical TimeReference
Acidic Hydrolysis0.5-3 N HCl70-150 °C15-60 min[5]
Acidic Methanolysis~0.5 N HCl in MethanolRoom Temp.48 h[5]
Basic Hydrolysis4N NaOH in Methanol/DioxaneRefluxVaries[6]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block, primarily serving as a stable and manageable precursor for the synthesis of chiral 1-(1-naphthyl)ethylamine. The protocols detailed herein for its synthesis via N-formylation and subsequent deprotection via acid-catalyzed hydrolysis offer a reliable and efficient pathway for researchers. The N-formylation is particularly advantageous due to its mild conditions and retention of stereochemical integrity.

While the current literature predominantly highlights its application in the synthesis of Cinacalcet, the strategic use of the formyl protecting group on this naphthalene-based chiral amine is broadly applicable. As the demand for enantiomerically pure building blocks in drug discovery continues to grow, the principles demonstrated with this compound can be extended to the synthesis of other complex organic molecules and novel therapeutic agents. The inherent bioactivity of the naphthalene scaffold suggests that new derivatives of 1-(1-naphthyl)ethylamine, made accessible through this formamide intermediate, could be promising leads for future drug development programs.[7][8][9]

References

Application Notes and Protocols: Investigating the Anticancer Potential of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-(1-(naphthalen-1-yl)ethyl)formamide is a compound with limited publicly available data regarding its biological activity. This document provides a comprehensive, structured guide for the initial investigation of its potential anticancer properties, based on established principles of anticancer drug discovery and the known activities of related naphthalene-containing compounds. The protocols and hypothetical data herein serve as a framework for research and development.

Introduction and Rationale

The naphthalene scaffold is a prominent feature in numerous biologically active compounds, including those with demonstrated anticancer properties.[1][2][3] Its rigid, aromatic structure provides a versatile platform for chemical modifications that can influence pharmacological activity.[2] Several naphthalene derivatives have shown potent cytotoxic effects against various cancer cell lines, with mechanisms of action that include cell cycle arrest and apoptosis induction.[1][4] For instance, certain naphthalene-substituted compounds have exhibited IC50 values in the nanomolar to low micromolar range against breast, cervical, and lung cancer cell lines.[1][2]

This compound (C13H13NO, MW: 199.25) is a formamide derivative containing a naphthalene moiety.[5][6] While its specific biological activities are not well-documented, its structural similarity to other bioactive naphthalene compounds makes it a candidate for investigation in anticancer drug research.[3] This guide outlines a systematic approach to characterize its physicochemical properties and to conduct a tiered in vitro screening cascade to evaluate its potential as an anticancer agent.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for the design and interpretation of biological assays.[7][8] Key parameters to be determined for this compound include aqueous solubility, lipophilicity (LogP/LogD), and stability under various conditions (pH, temperature).[8] These properties are crucial for preparing appropriate stock solutions, understanding potential bioavailability, and ensuring the compound's integrity throughout the experiments.[9][10]

Protocol 1: Basic Physicochemical Profiling

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in phosphate-buffered saline (PBS) and cell culture media. This can be assessed using methods like turbidimetry or HPLC-based analysis.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) is a key indicator of a molecule's ability to cross cell membranes.[8] This can be determined experimentally using the shake-flask method or calculated using computational models.

  • Stability: Assess the compound's stability in solution over time and under different storage conditions. This is often done by incubating the compound in relevant buffers (e.g., PBS, cell culture media) at different temperatures (e.g., 4°C, 37°C) and analyzing its concentration at various time points by HPLC.

In Vitro Anticancer Activity Screening

A tiered approach to in vitro screening is recommended, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies.[11][12]

Initial Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15] It is a robust and widely used method for initial high-throughput screening of potential anticancer compounds.[15][16]

Protocol 2: MTT Cell Viability Assay

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) in appropriate culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[17]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.[17] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14][15]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cancer Cell LineTissue of OriginIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549Lung Carcinoma25.2 ± 3.11.3 ± 0.2
HCT-116Colon Carcinoma18.5 ± 2.41.1 ± 0.1

Note: The data presented are for illustrative purposes only.

Mechanism of Action Studies

If significant cytotoxicity is observed, the next step is to investigate the underlying mechanism of cell death. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle progression.[17]

Apoptosis Induction (Annexin V/PI Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[20][21] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[23]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[20][23]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[17] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[20][21]

Figure 1: Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A Compound Preparation (Stock Solution in DMSO) C MTT Cytotoxicity Assay (Determine IC50 values) A->C B Cell Culture (Panel of Cancer Cell Lines) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If IC50 is promising E Cell Cycle Analysis (PI Staining) C->E If IC50 is promising F Data Interpretation & Future Directions D->F E->F

Caption: Workflow for the initial in vitro evaluation of a novel compound.

Cell Cycle Analysis

Anticancer agents can exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[24] Flow cytometry with PI staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[25]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the membranes.[26][27]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).[26]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[26]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 2: Hypothetical Signaling Pathway for Apoptosis Induction

G Compound This compound Mitochondrion Mitochondrial Stress Compound->Mitochondrion Bax Bax Mitochondrion->Bax CytoC Cytochrome c release Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway targeted by the compound.

Conclusion and Future Directions

The protocols outlined in this guide provide a foundational framework for the initial investigation of this compound as a potential anticancer agent. Positive results from these in vitro studies, such as potent cytotoxicity and induction of apoptosis or cell cycle arrest, would warrant further investigation. Subsequent steps could include more in-depth mechanistic studies (e.g., Western blotting for apoptosis-related proteins, target identification studies) and, eventually, evaluation in preclinical in vivo models. The versatility of the naphthalene scaffold suggests that this compound, and its derivatives, could be promising candidates for further development in oncology.[2]

References

Application Note & Protocols: Synthesis of a Cinacalcet Process-Related Impurity from N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinacalcet is a calcimimetic agent crucial for managing hyperparathyroidism.[1][2] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate the identification, synthesis, and characterization of potential process-related impurities.[3][4] This document provides a comprehensive guide to the preparation of a known Cinacalcet impurity, (R)-1-(naphthalen-1-yl)ethylamine, from its formamide precursor, N-(1-(naphthalen-1-yl)ethyl)formamide. The formamide itself can be a process-related impurity (cataloged as Cinacalcet Impurity 42), often originating from the synthesis of the key amine intermediate.[5] This application note details the mechanistic basis for the conversion via acid-catalyzed hydrolysis, provides a robust step-by-step laboratory protocol, and outlines methods for the characterization of the final product. These protocols are designed for researchers in process development and quality control to synthesize analytical standards for method validation and impurity profiling.

Introduction and Scientific Rationale

The synthesis of Cinacalcet, (R)-N-(1-(naphthalen-1-yl)ethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine, typically involves the coupling of two key intermediates: (R)-1-(naphthalen-1-yl)ethylamine and a 3-(trifluoromethyl)phenyl)propyl moiety.[6][7][8] The purity of the (R)-1-(naphthalen-1-yl)ethylamine starting material is critical to the purity of the final Cinacalcet API.

This compound (see chemical properties in Table 1) is a potential impurity that may be present in the amine starting material or arise from side reactions. Its structural similarity to the desired amine makes its removal challenging and its presence in the final API a regulatory concern. Therefore, having access to a pure analytical standard of the corresponding amine, prepared from this formamide, is essential for developing and validating analytical methods (e.g., HPLC, UPLC) to quantify its presence.[9]

The chemical strategy for converting the formamide to the amine is amide hydrolysis. Amides are among the most stable carboxylic acid derivatives, and their hydrolysis requires forceful conditions, typically strong acid or base with heating.[10][11]

  • Acid-Catalyzed Hydrolysis: This pathway involves the initial protonation of the amide's carbonyl oxygen, which renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[12] The reaction proceeds through a tetrahedral intermediate, and subsequent proton transfers facilitate the departure of the amine as its ammonium salt, driving the reaction to completion.[12][13] This method is generally effective and prevents the product amine from participating in a reverse reaction because it is protonated and thus non-nucleophilic.[12]

  • Base-Promoted Hydrolysis: This method uses a stoichiometric amount of a strong base, such as hydroxide, to attack the carbonyl carbon directly.[10] The reaction is often less efficient as the resulting amide anion (e.g., R-NH⁻) is a very poor leaving group.[11] The reaction is driven forward by the irreversible deprotonation of the resulting carboxylic acid (formic acid in this case) by the strongly basic amide anion.[10]

For this application, we will focus on the acid-catalyzed hydrolysis due to its reliable and irreversible nature for producing the desired amine salt, which can be easily converted to the free amine.

Table 1: Properties of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 49681-33-6 C₁₃H₁₃NO 199.25[14][15]
(R)-1-(naphthalen-1-yl)ethylamine 10420-89-0 C₁₂H₁₃N 171.24

| Cinacalcet | 226256-56-0 | C₂₂H₂₂F₃N | 357.41[4] |

Mechanistic Pathway and Experimental Workflow

Mechanism of Acid-Catalyzed Formamide Hydrolysis

The conversion proceeds via a well-established nucleophilic acyl substitution mechanism.

G cluster_reactants cluster_products Formamide This compound ProtonatedFormamide Protonated Formamide (O-protonated) Formamide->ProtonatedFormamide 1. Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedFormamide->TetrahedralIntermediate 2. Nucleophilic Attack Water H₂O ProtonatedAmineIntermediate Protonated Amine Intermediate TetrahedralIntermediate->ProtonatedAmineIntermediate 3. Proton Transfer Products Formic Acid + (R)-1-(naphthalen-1-yl)ethylammonium ion ProtonatedAmineIntermediate->Products 4. Elimination of Amine H3O_2 H₃O⁺ H3O H₃O⁺ H2O_2 H₂O G Start Start: This compound Hydrolysis Acid-Catalyzed Hydrolysis (HCl, H₂O, Reflux) Start->Hydrolysis Workup Reaction Work-up (Basification & Extraction) Hydrolysis->Workup Purification Purification (e.g., Column Chromatography or Distillation) Workup->Purification Characterization Characterization (HPLC, NMR, MS) Purification->Characterization End Product: Pure (R)-1-(naphthalen-1-yl)ethylamine Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Yield of N-(1-(naphthalen-1-yl)ethyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during this synthesis.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can lead to low yields of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Product Formation

Question: My reaction to synthesize this compound is resulting in a low yield or no desired product. What are the likely causes and how can I fix this?

Answer: Low or no product formation in the synthesis of this compound, which is a formylation of 1-(naphthalen-1-yl)ethanamine, can stem from several factors. The primary reasons often involve the choice of formylating agent, reaction conditions, and potential side reactions.[1][2]

Root Causes & Solutions:
  • Inefficient Formylating Agent: The choice of formylating agent is critical. While various reagents can be used, their effectiveness can differ significantly.[3][4]

    • Solution: Formic acid is a common and effective formylating agent.[2][5] Using an excess of formic acid can drive the reaction forward. Another effective method is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, often leading to high yields in short reaction times.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of the formylation.[1]

    • Solution: When using formic acid, refluxing in a solvent like toluene with a Dean-Stark trap to remove the water byproduct can dramatically increase yields.[4][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Amine Protonation: The starting material, 1-(naphthalen-1-yl)ethanamine, is a primary amine and can be protonated by the acidic formic acid, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Careful control of the stoichiometry and slow addition of the formylating agent can mitigate this. Alternatively, using a milder formylating agent or adding a non-nucleophilic base could be considered, although this is less common for direct formylation with formic acid.

  • Steric Hindrance: The bulky naphthalene group on the amine can sterically hinder the approach of the formylating agent.[1]

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Employing a less bulky formylating agent could also be beneficial.

Issue 2: Presence of Significant Impurities in the Final Product

Question: After workup, my product shows multiple spots on TLC, indicating the presence of impurities. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common issue in many organic syntheses. In the formylation of 1-(naphthalen-1-yl)ethanamine, these can arise from side reactions of the starting materials or the product.

Common Impurities & Prevention Strategies:
ImpurityPotential CausePrevention Strategy
Unreacted 1-(naphthalen-1-yl)ethanamine Incomplete reaction.Increase reaction time, temperature, or the equivalents of the formylating agent. Ensure efficient mixing.[6]
Di-formylated Product Reaction with the formamide product.This is less common with primary amines but can occur under harsh conditions. Use milder conditions and monitor the reaction closely to stop it upon completion.[7]
Decomposition Products High reaction temperatures or prolonged reaction times.Optimize the reaction temperature and time by careful monitoring. Consider using a catalyst to allow for milder reaction conditions.[3]

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most direct and common method is the N-formylation of 1-(naphthalen-1-yl)ethanamine .[8] This can be achieved using various formylating agents.[3] An alternative, though less direct route, is the Leuckart reaction , which involves the reductive amination of 1-acetylnaphthalene using ammonium formate or formamide.[9][10] This reaction proceeds at high temperatures.[9]

Q2: Which formylating agents are recommended for this synthesis?

A2: Several formylating agents can be employed.[3]

  • Formic Acid: This is a readily available and cost-effective reagent. The reaction is typically performed by heating the amine with formic acid, often in a solvent like toluene to azeotropically remove water.[4][5]

  • Acetic Formic Anhydride: This is a highly effective reagent that can be generated in situ and often provides excellent yields under mild conditions.[5]

  • Ethyl Formate: This can also be used as a formylating agent, sometimes under catalyst-free conditions.[11][12]

Q3: How can I purify the final product, this compound?

A3: Purification of the final product is crucial to obtain a high-purity compound.

  • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent. Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can remove any unreacted formic acid.

  • Chromatography: Column chromatography on silica gel is a standard method for purifying amides.[13] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis.

  • Crystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent system can be an effective purification technique.

Q4: Can I use the Eschweiler-Clarke reaction to synthesize this compound?

A4: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[14][15][16] It results in the formation of N-methylated amines, not N-formylated amides.[17][18] Therefore, it is not a suitable method for the synthesis of this compound.

Experimental Protocols

Protocol 1: N-Formylation using Formic Acid

This protocol describes a general procedure for the formylation of 1-(naphthalen-1-yl)ethanamine using formic acid.

Materials:

  • 1-(naphthalen-1-yl)ethanamine

  • Formic acid (85-98%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-(naphthalen-1-yl)ethanamine (1 equivalent) in toluene.

  • Add formic acid (1.2-2.0 equivalents) to the solution.[4]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-9 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway: Formylation of 1-(naphthalen-1-yl)ethanamine

formylation_pathway 1-(naphthalen-1-yl)ethanamine 1-(naphthalen-1-yl)ethanamine Intermediate Intermediate 1-(naphthalen-1-yl)ethanamine->Intermediate + Formic Acid Formic Acid Formic Acid Formic Acid->Intermediate This compound This compound Intermediate->this compound - H2O Water Water Intermediate->Water

Caption: General pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_stoichiometry Optimize Stoichiometry (Excess Formylating Agent) check_reagents->optimize_stoichiometry check_conditions->optimize_stoichiometry analyze_impurities Analyze Byproducts (TLC, LC-MS) optimize_stoichiometry->analyze_impurities change_reagent Consider Alternative Formylating Agent success Improved Yield change_reagent->success analyze_impurities->change_reagent Side Reactions Identified purification Optimize Purification Method analyze_impurities->purification Clean Reaction purification->success

Caption: A decision tree for troubleshooting low reaction yields.

References

"identifying and minimizing side reactions in N-(1-(naphthalen-1-yl)ethyl)formamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this important chemical intermediate.[1][2][3]

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Problem 1: Low or No Product Yield

You've completed the reaction, but analysis shows a low yield of the desired this compound.

Possible Causes & Solutions:

  • Inefficient Formylation: The formylation of the primary amine, 1-(naphthalen-1-yl)ethanamine, may be incomplete.

    • Causality: Formylation reactions, such as the Leuckart reaction or direct formylation with formic acid, are equilibrium-driven.[4][5][6] Water produced during the reaction can shift the equilibrium back towards the reactants.

    • Solution:

      • Azeotropic Removal of Water: If using formic acid in a solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms, driving the reaction forward.[7]

      • Excess Formylating Agent: Use a molar excess of the formylating agent (e.g., formic acid or ammonium formate) to push the equilibrium towards the product.[4][8][9]

      • Alternative Formylating Agents: Consider using more reactive formylating agents like acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[7]

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the chosen synthetic route.

    • Causality: The Leuckart reaction, a common method for this synthesis, typically requires high temperatures (120-165 °C) to proceed efficiently.[4][5]

    • Solution:

      • Temperature Optimization: Carefully increase the reaction temperature in increments, monitoring the reaction progress by TLC or LC-MS. Be mindful of potential side reactions at excessively high temperatures.

      • Microwave Synthesis: For certain protocols, microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.

  • Poor Quality Starting Materials: The purity of 1-(naphthalen-1-yl)ethanamine or the formylating agent could be compromised.

    • Causality: Impurities in the starting amine can compete in the reaction, leading to byproduct formation. Water content in the formylating agent can hinder the reaction.

    • Solution:

      • Verify Purity: Analyze the starting materials by NMR, GC-MS, or titration to confirm their identity and purity.

      • Purification: If necessary, purify the 1-(naphthalen-1-yl)ethanamine by distillation or column chromatography. Ensure formylating agents are stored under anhydrous conditions.

Problem 2: Presence of Significant Impurities in the Crude Product

Your crude product analysis (e.g., NMR, LC-MS) reveals the presence of one or more significant impurities alongside the desired formamide.

Common Impurities and Their Mitigation:

ImpurityProbable CauseProposed Solution
Unreacted 1-(naphthalen-1-yl)ethanamine Incomplete reaction due to insufficient formylating agent, reaction time, or temperature.Increase the molar ratio of the formylating agent, prolong the reaction time, or elevate the temperature. Monitor the reaction by TLC until the starting amine spot disappears.
N,N-diformyl derivative Use of a large excess of the formylating agent under harsh conditions.Reduce the molar excess of the formylating agent. Control the reaction temperature more carefully.
Products from Side Reactions of the Naphthalene Ring Friedel-Crafts type reactions or other electrophilic substitutions on the naphthalene ring, especially under strongly acidic conditions.Use milder reaction conditions. If using a strong acid catalyst, consider a less acidic alternative or reduce its concentration.
Polymeric materials High reaction temperatures or prolonged reaction times can sometimes lead to polymerization of reactants or intermediates.Optimize the reaction temperature and time. Consider using a solvent to maintain a more controlled reaction environment.

Workflow for Impurity Identification and Removal:

Caption: Workflow for impurity identification and purification.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[10]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods involve the formylation of 1-(naphthalen-1-yl)ethanamine. Key approaches include:

  • The Leuckart Reaction: This classic method involves heating the primary amine with formic acid or a derivative like ammonium formate or formamide.[4][5][6][9] It is a reductive amination process.[4][11][12]

  • Direct Formylation with Formic Acid: This involves reacting the amine directly with formic acid, often with azeotropic removal of water to drive the reaction to completion.[7]

  • Using Acetic Formic Anhydride: This more reactive formylating agent can be generated in situ and often provides higher yields under milder conditions.[7]

Q2: How can I effectively monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method. Spot the reaction mixture alongside the starting amine on a silica gel plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS can be used to track the consumption of reactants and the formation of the product, identified by its mass-to-charge ratio.

Q3: What analytical techniques are best for characterizing the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the formyl proton (a singlet or doublet around 8 ppm), the ethyl group protons, and the aromatic protons of the naphthalene ring.

    • ¹³C NMR: Will show a peak for the formyl carbon around 160-165 ppm, in addition to the signals for the ethyl and naphthalene carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the amide C=O stretch.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of this compound (C₁₃H₁₃NO, MW: 199.25 g/mol ).[1][2]

Q4: Are there any specific safety precautions I should take during this synthesis?

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: Many of the synthetic procedures require heating. Use appropriate heating mantles and ensure reaction vessels are securely clamped.

  • Solvent Handling: Organic solvents used in the reaction and purification are often flammable. Avoid open flames and work in a well-ventilated area.

Q5: Can the Eschweiler-Clarke reaction be used for this synthesis?

The Eschweiler-Clarke reaction is primarily used for the methylation of primary or secondary amines to tertiary amines using excess formic acid and formaldehyde.[8][13][14][15][16] While it is a type of reductive amination, it is not the standard procedure for formamide synthesis. The direct formylation methods mentioned earlier are more appropriate for obtaining the desired this compound.

Reaction Scheme: Common Synthetic Route

Synthesis Reactant1 1-(naphthalen-1-yl)ethanamine Product This compound Reactant1->Product Reactant2 Formic Acid (HCOOH) Reactant2->Product Byproduct Water (H2O)

Caption: General reaction scheme for the formylation of 1-(naphthalen-1-yl)ethanamine.

III. References

  • Sigma-Aldrich. Application Note – Reductive Amination.

  • Wikipedia. Reductive amination.

  • Chemistry Education. Synthesis and analysis of amides.

  • ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?.

  • Wikipedia. Eschweiler–Clarke reaction.

  • Wikipedia. Leuckart reaction.

  • NROChemistry. Eschweiler-Clarke Reaction.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction.

  • Organic Reactions. THE LEUCKART REACTION.

  • The Royal Society of Chemistry. SUPPORTING INFORMATION.

  • Sciencemadness Wiki. Leuckart reaction.

  • MDPI. Preparation of Aliphatic Amines by the Leuckart Reaction.

  • CymitQuimica. CAS 49681-33-6: Formamide, N-[1-(1-naphthalenyl)ethyl]-.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • Organic-Chemistry.org. Reductive Amination - Common Conditions.

  • J&K Scientific LLC. Eschweiler-Clarke Reaction.

  • Name-Reaction.com. Eschweiler-Clarke reaction.

  • Google Patents. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

  • Appchem. This compound | 49681-33-6 | C13H13NO.

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

  • ResearchGate. What is the best technique for amide purification?.

  • MDPI. Formylation of Amines.

  • Beilstein Journals. A novel asymmetric synthesis of cinacalcet hydrochloride.

  • PubMed Central. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

  • NIH. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring (R)-1-(Naphthalen-1-yl)ethanamine: Properties and Applications.

  • University of Huddersfield Repository. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.

  • Google Patents. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine.

  • Wikipedia. N-(1-Naphthyl)ethylenediamine.

  • PubChem. (+)-1-(1-Naphthyl)ethylamine.

  • ResearchGate. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide.

  • Parchem. N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide.

References

"proper storage conditions for N-(1-(naphthalen-1-yl)ethyl)formamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(1-(naphthalen-1-yl)ethyl)formamide

Welcome to the technical support guide for this compound (CAS No: 49681-33-6). This document provides essential guidance on the proper storage, handling, and troubleshooting for this compound to ensure its stability, integrity, and the safety of laboratory personnel. As a formamide derivative, this compound requires careful handling consistent with related hazardous materials.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for this compound?

For optimal stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4] Long-term storage should also be in a cool, dry place.[4] It is crucial to keep the compound away from incompatible substances such as strong oxidizing agents, acids, and bases.[2][3]

Q2: Does this compound have any specific sensitivities I should be aware of?

While the specific Safety Data Sheet (SDS) for this compound does not detail sensitivities to light or moisture, formamide and its derivatives are often hygroscopic (tend to absorb moisture from the air) and can be light-sensitive.[2][5] Therefore, as a best practice, it is advisable to store it protected from light, potentially in an amber vial or within a dark cabinet, and to ensure the container is sealed tightly to prevent moisture ingress.

Q3: What are the main hazards associated with handling this compound?

This compound is a derivative of formamide. Formamide itself is classified as a substance that is a suspected carcinogen and may damage fertility or an unborn child.[1][2][6] It can be an irritant to the skin and eyes and is readily absorbed through the skin.[1][2][3] Due to these potential hazards, all handling should be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][2][3]

Q4: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

At a minimum, personnel should wear a fully buttoned laboratory coat, chemical safety goggles, and nitrile gloves.[1][3] Given that formamides can be absorbed through the skin, it is critical to avoid direct contact.[3] Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1]

Troubleshooting Guide

Q1: I opened my container of this compound and noticed a color change/clumping. What should I do?

  • Potential Cause: This could indicate degradation or contamination, likely due to improper storage conditions such as exposure to air (oxidation) or moisture (hydrolysis). Formamide derivatives can be hygroscopic.[2][5]

  • Troubleshooting Steps:

    • Safety First: Ensure you are handling the compound in a chemical fume hood with appropriate PPE.

    • Quarantine the Material: Do not use the material in an experiment. Isolate the container and label it clearly as "Suspected Degradation - Do Not Use."

    • Verify Purity: If you have the analytical capabilities (e.g., HPLC, NMR), test a small aliquot of the material to confirm its identity and purity against a standard or previous batch data.

    • Review Storage History: Check your laboratory logs. Was the container left open? Was it stored in a humid environment or exposed to high temperatures? Identifying the cause will prevent recurrence.

    • Dispose Properly: If degradation is confirmed, the material must be disposed of as hazardous waste according to your institution's guidelines.[2][7]

Q2: My experimental results are inconsistent when using a freshly opened vial versus an older one. Could storage be the issue?

  • Potential Cause: Yes, this is a classic sign of compound degradation over time. The chemical is stable under recommended temperatures and pressures, but prolonged or improper storage, especially after the container has been opened, can lead to a decrease in purity.[4] Frequent opening and closing of the container can introduce atmospheric moisture and oxygen.

  • Troubleshooting Steps:

    • Aliquot Your Reagents: For long-term use, it is highly recommended to aliquot the compound into smaller, single-use vials upon first opening the primary container. This minimizes the exposure of the bulk material to the atmosphere and reduces the risk of contamination.[8]

    • Inert Atmosphere: For highly sensitive experiments, consider blanketing the headspace of the vials with an inert gas like argon or nitrogen before sealing for storage.

    • Perform a Quality Control Check: Before a critical experiment, run a quick purity check (e.g., thin-layer chromatography) on the material from the older vial to assess its integrity.

    • Follow a "First In, First Out" System: Use older batches of the compound first to prevent issues related to long-term storage degradation.

Q3: The physical state of the compound appears different from the supplier's description. What does this mean?

  • Potential Cause: A discrepancy in the physical state (e.g., expecting a solid but finding a viscous liquid) could be due to moisture absorption or impurities from the synthesis. The compound is described as a colorless to pale yellow liquid, but variations can occur.[9]

  • Troubleshooting Steps:

    • Consult the Certificate of Analysis (CoA): The CoA from the supplier provides the most accurate description and purity data for your specific lot. Compare the appearance of your material to the description on the CoA.

    • Contact the Supplier: If there is a significant discrepancy between your material, the CoA, and the SDS, contact the supplier’s technical support. There may have been an issue with the batch or shipping.

    • Handle with Caution: Do not use the material until its identity and purity are confirmed. An unexpected physical state could imply unknown reactivity or hazards.

Data Summary and Protocols

Recommended Storage Conditions
ParameterConditionRationale & Causality
Temperature Cool, Dry PlacePrevents thermal degradation and reduces moisture uptake. Formamide itself is stable at room temperature, but "cool" conditions provide an extra margin of safety.[4][10]
Atmosphere Tightly-Sealed ContainerMinimizes exposure to atmospheric moisture and oxygen, preventing potential hydrolysis and oxidation.[2][4][10]
Light Store Away from LightAlthough not specified for this exact compound, related chemicals can be light-sensitive. Protection from light is a prudent measure to prevent photochemical degradation.[5]
Incompatibilities Away from Strong Oxidizers, Acids, BasesPrevents hazardous chemical reactions that could degrade the compound or create unsafe conditions.[2][3]
Experimental Protocol: Aliquoting for Long-Term Storage
  • Preparation: Perform all steps inside a certified chemical fume hood.[1] Gather single-use, appropriately sized amber glass vials with screw caps.

  • Equilibration: Allow the primary container of this compound to come to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Dispensing: Carefully dispense the desired amount of the compound into each smaller vial.

  • (Optional) Inerting: Gently flush the headspace of each vial with a stream of dry nitrogen or argon gas to displace air.

  • Sealing: Immediately and tightly seal each vial.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date of aliquoting, and your initials.

  • Storage: Store the aliquoted vials in a cool, dry, dark location as per the primary storage recommendations.[4]

Visual Workflow

StorageWorkflow Figure 1. Decision Workflow for Proper Storage A Receive Compound B Inspect Container Integrity (Seals, Cracks) A->B C Is Container Damaged? B->C D Quarantine & Contact Supplier/ Safety Office C->D Yes E Log Compound into Inventory C->E No F Short-Term Use? (< 1 Month) E->F G Store in Original Container in Cool, Dry, Dark Place F->G Yes H Aliquot into Single-Use Vials (Inert Atmosphere Recommended) F->H No (Long-Term) J Retrieve for Use G->J I Store Aliquots in Cool, Dry, Dark Place H->I I->J

Caption: Decision workflow for receiving and storing this compound.

References

"addressing N-(1-(naphthalen-1-yl)ethyl)formamide solubility issues in aqueous solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(1-(naphthalen-1-yl)ethyl)formamide. The inherent chemical structure of this compound, characterized by a large hydrophobic naphthalene moiety, presents significant challenges in achieving adequate solubility in aqueous solutions for various experimental and developmental applications. This guide provides a comprehensive collection of frequently asked questions (FAQs), in-depth troubleshooting protocols, and the underlying scientific principles to effectively address and overcome these solubility issues. Our goal is to empower you with the knowledge to select and implement the most appropriate solubilization strategy for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: this compound possesses a large, non-polar naphthalene ring system, making it inherently hydrophobic. This characteristic leads to very low solubility in polar solvents like water and aqueous buffers.[1] The formamide group, while capable of hydrogen bonding, is not sufficient to overcome the hydrophobicity of the naphthalene group.[2][3]

Q2: I've tried vortexing and sonicating for an extended period, but the compound remains a suspension. What should I do next?

A: Mechanical agitation like vortexing and sonicating can help in dispersing the compound but will not significantly increase its equilibrium solubility. If the compound remains as a suspension, it indicates that its intrinsic solubility in your current solvent system is exceeded. You will need to employ a solubility enhancement technique. This guide provides several options, including the use of co-solvents, pH adjustment, or more advanced formulation strategies.

Q3: Will heating the solution help dissolve the compound?

A: Increasing the temperature can enhance the solubility of many compounds, including naphthalene derivatives.[1] However, this approach should be used with caution. Elevated temperatures can potentially lead to the degradation of this compound through hydrolysis of the formamide group, especially at non-neutral pH.[4][5][6] It is crucial to assess the thermal stability of the compound in your specific buffer system before relying on heat for solubilization.

Q4: What is the expected stability of this compound in aqueous solutions?

A: The formamide group in the molecule can be susceptible to hydrolysis, breaking down into formic acid and the corresponding amine. This degradation is typically catalyzed by acidic or basic conditions.[5][6] At neutral pH and room temperature, the hydrolysis of formamides is generally slow. However, the rate can be significantly accelerated at pH values below 5 and above 8, and at elevated temperatures.[4] It is recommended to prepare fresh solutions and store them at 2-8°C for short-term use. For long-term storage, consider preparing aliquots in an organic solvent and evaporating the solvent before reconstituting in your aqueous buffer just prior to the experiment.

Q5: Can I use DMSO to dissolve the compound first and then dilute it into my aqueous buffer?

A: Yes, this is a common and often effective strategy. This compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[2] However, be mindful of the final concentration of DMSO in your experimental system, as it can have effects on cell viability and other biological assays. It is advisable to keep the final DMSO concentration below 0.5% (v/v) for most cell-based experiments. When adding the DMSO stock to your aqueous buffer, do so dropwise while vortexing to minimize precipitation.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common solubility enhancement techniques. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration of the compound and the tolerance of your experimental system to various excipients.

Decision-Making Workflow for Solubility Enhancement

Before selecting a protocol, consider the following workflow to guide your decision-making process.

Solubility_Workflow start Start: Insoluble Compound in Aqueous Buffer check_organic_solvent Is a small percentage of an organic co-solvent acceptable? start->check_organic_solvent use_cosolvent Use Co-solvent Method check_organic_solvent->use_cosolvent Yes check_ph_stability Is the compound stable to pH changes? check_organic_solvent->check_ph_stability No end_success Solubilization Achieved use_cosolvent->end_success use_ph_adjustment Use pH Adjustment Method check_ph_stability->use_ph_adjustment Yes check_excipient_tolerance Can the experimental system tolerate complexing agents or surfactants? check_ph_stability->check_excipient_tolerance No use_ph_adjustment->end_success use_cyclodextrin Use Cyclodextrin Complexation check_excipient_tolerance->use_cyclodextrin Yes use_nanosuspension Prepare a Nanosuspension check_excipient_tolerance->use_nanosuspension Consider Advanced Methods use_cyclodextrin->end_success use_nanosuspension->end_success use_solid_dispersion Prepare a Solid Dispersion use_solid_dispersion->end_success

Caption: Decision tree for selecting a solubilization strategy.

Co-solvent Solubilization

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7]

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in a minimal amount of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (30-40°C) may be applied if necessary, but monitor for any signs of degradation.

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.

    • Crucially, do not add the aqueous buffer to the organic stock solution, as this will likely cause the compound to precipitate.

    • Observe the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to use a higher percentage of co-solvent or try a different solubilization method.

Considerations:

  • Always determine the maximum tolerated co-solvent concentration in your specific experimental system.

  • Prepare a vehicle control (buffer with the same concentration of co-solvent) for your experiments.

Data Presentation: Co-solvent Effects on Solubility

Co-solventTypical Final Concentration (v/v)Notes
DMSO< 0.5%Can be toxic to some cell lines at higher concentrations.
Ethanol1-5%Generally well-tolerated in many biological systems.
Propylene Glycol1-10%A common vehicle for in vivo studies.
PEG 4001-20%Can increase viscosity of the solution.
pH Adjustment

Principle: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While the formamide group itself is not readily ionizable under physiological conditions, extreme pH values can affect the overall charge and hydrogen bonding capacity of the molecule and any potential impurities. More importantly, pH affects the stability of the amide bond.

Protocol:

  • Determine pH-Stability Profile:

    • Prepare suspensions of this compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Incubate the suspensions at your experimental temperature for a defined period (e.g., 24 hours).

    • Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will give you an indication of the pH at which solubility is maximal.

    • Simultaneously, monitor for the appearance of degradation products to assess stability.

  • Solution Preparation:

    • Based on your findings, prepare your experimental solution using the buffer that provides the best balance of solubility and stability.

Considerations:

  • The hydrolysis of the formamide bond is catalyzed by both acid and base.[4][5][6] Therefore, it is crucial to find a pH that enhances solubility without causing significant degradation over the timeframe of your experiment.

  • Ensure that the chosen pH is compatible with your experimental system.

Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more soluble in water.[1][2][8]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol:

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your aqueous buffer.

  • Complexation:

    • Add an excess of this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Removal of Undissolved Compound:

    • Centrifuge the solution at high speed or filter through a 0.22 µm filter to remove any undissolved compound.

  • Quantification:

    • Determine the concentration of the dissolved this compound in the clear supernatant/filtrate using a validated analytical method.

Visualization of Cyclodextrin Complexation

Cyclodextrin_Complexation cluster_0 Insoluble Compound + Water cluster_1 Addition of Cyclodextrin cluster_2 Formation of Soluble Inclusion Complex compound This compound (Hydrophobic) cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) water Water (Polar) complex Soluble Complex compound_in_complex Compound

Caption: Encapsulation of the hydrophobic compound by a cyclodextrin.

Advanced Formulation Strategies: Nanosuspensions and Solid Dispersions

For applications requiring higher concentrations of this compound or for in vivo studies, more advanced formulation approaches may be necessary.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[9][10] The small particle size leads to a significant increase in the surface area, which enhances the dissolution rate.[11] Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.[10][12]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix at the solid state.[5][13][14] The drug can exist in an amorphous or crystalline form within the matrix. Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine particles, which leads to improved dissolution and solubility.[15] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[5][13] Preparation methods include solvent evaporation and melt extrusion.[14]

These advanced techniques typically require specialized equipment and formulation expertise.

References

Technical Support Center: Characterization of Common Impurities in N-(1-(naphthalen-1-yl)ethyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity profiling during this specific synthesis. As a key intermediate in various synthetic pathways, including for active pharmaceutical ingredients like Cinacalcet, ensuring the purity of this compound is of paramount importance.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. The methodologies and explanations provided are grounded in established analytical principles to ensure scientific integrity and reliable outcomes in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources throughout the synthetic process.[2] These can be broadly categorized as:

  • Starting Materials: Unreacted starting materials, such as 1-(1-naphthyl)ethylamine, or impurities within these materials can be carried through the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions occurring under the reaction conditions can generate unexpected molecules. For syntheses employing the Leuckart reaction, these can include N,N-disubstituted amines, Schiff bases, and heterocyclic compounds.

  • Degradation Products: The desired product may degrade under certain conditions (e.g., high temperature, presence of acid or base), forming new impurities.

Q2: Why is impurity profiling critical for this specific compound?

A2: this compound is often used as an intermediate in the synthesis of pharmaceuticals.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and their intermediates.[4] Even small amounts of certain impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a thorough characterization of any impurity is a critical step in the drug development process.

Q3: What are the primary analytical techniques for identifying and quantifying these impurities?

A3: A multi-technique approach is typically necessary for comprehensive impurity profiling. The most common and powerful methods include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating and quantifying impurities. When coupled with a UV or photodiode array (PDA) detector, they provide excellent resolution and sensitivity.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of isolated impurities.[9]

Q4: I am observing an unknown peak in my HPLC chromatogram. What is the first step I should take?

A4: The first step is to systematically evaluate the potential source of the peak. Consider the following:

  • Blank Injection: Run a blank (injection of the mobile phase or diluent) to rule out contamination from the solvent or the HPLC system.

  • Starting Material Analysis: Analyze your starting materials to see if the impurity is carried over.

  • Stress Testing: Subject a pure sample of your product to stress conditions (acid, base, heat, light, oxidation) to see if the impurity is a degradation product.[4]

  • LC-MS Analysis: If available, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to obtain the mass of the unknown peak, which is a critical piece of information for its identification.

Troubleshooting Guide: Common Impurities and Their Characterization

This section details the characterization of common impurities encountered during the synthesis of this compound, particularly when using methods analogous to the Leuckart reaction, which involves the reductive amination of a ketone or aldehyde.[10][11]

Impurity Profile Overview
Impurity NamePotential SourceKey Analytical Observations
1-(1-Naphthyl)ethylamineUnreacted Starting MaterialElutes earlier than the product in reversed-phase HPLC. Characteristic mass spectrum in GC-MS.[8][12]
N,N-bis(1-(naphthalen-1-yl)ethyl)amineBy-productHigher molecular weight, elutes later in reversed-phase HPLC.
1-(1-Naphthalen-1-yl)ethanimineIntermediate (Schiff Base)Can be unstable; may not be observed directly but can be a precursor to other impurities.
Diastereomers of this compoundProcess-relatedMay co-elute or be closely resolved with the main peak in achiral HPLC. Chiral HPLC is required for separation.
Pyrimidine/Pyridine DerivativesBy-product of Leuckart ReactionAromatic heterocyclic structures, identifiable by their unique mass spectra and NMR signals.
Detailed Troubleshooting for Specific Impurities
  • Plausible Cause: Incomplete reaction or inefficient purification. This is a common starting material for the synthesis.[4]

  • Identification and Characterization Workflow:

    • Step 1: HPLC-UV Analysis:

      • Observation: A peak with a shorter retention time than the main product peak in a reversed-phase HPLC method.

      • Protocol: Utilize a C18 column with a mobile phase gradient of a phosphate buffer and acetonitrile. Monitor at a wavelength around 223 nm or 282 nm.[4][5] Co-inject a standard of 1-(1-naphthyl)ethylamine to confirm the retention time.

    • Step 2: GC-MS Analysis:

      • Observation: A peak with a mass spectrum matching that of 1-(1-naphthyl)ethylamine.

      • Expected Fragmentation: The mass spectrum will likely show a molecular ion peak at m/z 171 and characteristic fragments at m/z 156 (loss of CH₃) and 129 (naphthalene moiety).[8][12]

    • Step 3: ¹H NMR Spectroscopy:

      • Observation: If the impurity is isolated, its ¹H NMR spectrum will show characteristic signals for the ethylamine and naphthalene protons, distinct from the formamide product.

  • Troubleshooting Action:

    • Increase the reaction time or temperature to drive the reaction to completion.

    • Optimize the stoichiometry of the formylating agent.

    • Improve the purification method, for instance, by using a different recrystallization solvent or optimizing column chromatography conditions.

  • Plausible Cause: Formation of N,N-bis(1-(naphthalen-1-yl)ethyl)amine, a common by-product in reductive amination reactions where the newly formed secondary amine reacts with another molecule of the starting material.

  • Identification and Characterization Workflow:

    • Step 1: LC-MS Analysis:

      • Observation: A peak with a mass corresponding to the N,N-disubstituted amine (C₂₄H₂₃N, MW ≈ 325.45 g/mol ).

      • Protocol: Employ an HPLC method coupled with a mass spectrometer to determine the molecular weight of the eluting peak.

    • Step 2: Preparative HPLC and NMR Analysis:

      • Protocol: Isolate the impurity using preparative HPLC.

      • ¹H and ¹³C NMR: The spectra will lack the formyl proton signal and show a doubling of the signals corresponding to the 1-(naphthalen-1-yl)ethyl moiety.

  • Troubleshooting Action:

    • Adjust the molar ratio of the amine to the carbonyl compound to favor the formation of the desired secondary amine.

    • Control the reaction temperature, as higher temperatures can sometimes promote the formation of this by-product.

  • Plausible Cause: Formation of diastereomers if the starting materials are chiral and not enantiopure, or if a new chiral center is formed during the reaction. Cinacalcet synthesis, for example, involves chiral molecules, and diastereomeric impurities are a known issue.[4]

  • Identification and Characterization Workflow:

    • Step 1: Chiral HPLC Analysis:

      • Observation: Separation of the closely eluting peaks into distinct signals.

      • Protocol: Use a chiral stationary phase column (e.g., a polysaccharide-based column) with a suitable mobile phase (often a mixture of alkanes and an alcohol).

    • Step 2: NMR Spectroscopy:

      • Observation: The ¹H and ¹³C NMR spectra of a mixture of diastereomers will show two sets of signals for the protons and carbons near the chiral centers. The chemical shifts will be very similar but distinct.

  • Troubleshooting Action:

    • Use enantiopure starting materials.

    • Employ a stereoselective synthesis method.

    • Develop a preparative chiral chromatography method to separate the desired diastereomer.

Visualizing the Synthetic and Impurity Formation Pathways

The following diagrams illustrate the intended synthesis of this compound and the potential pathways for the formation of common impurities.

G cluster_synthesis Main Synthetic Pathway cluster_impurities Impurity Formation Pathways 1_acetylnaphthalene 1-Acetylnaphthalene product This compound 1_acetylnaphthalene->product Leuckart Reaction schiff_base 1-(1-Naphthalen-1-yl)ethanimine 1_acetylnaphthalene->schiff_base Condensation formamide Formamide / Ammonium Formate formamide->product di_substituted N,N-bis(1-(naphthalen-1-yl)ethyl)amine product->di_substituted Further Reaction unreacted_amine 1-(1-Naphthyl)ethylamine unreacted_amine->di_substituted

Caption: Synthetic and impurity pathways.

Experimental Protocols for Impurity Characterization

Protocol 1: RP-HPLC Method for Impurity Profiling

This method is adapted from validated procedures for Cinacalcet and its related compounds.[3][4][7]

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: Hypersil BDS C18 (100 mm x 4.6 mm, 3 µm) or Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm).[3][4]

  • Mobile Phase A: 0.02 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 6.6 with dilute orthophosphoric acid.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 30-70% B

    • 10-15 min: 70-30% B

    • 15-20 min: Hold at 30% B

  • Flow Rate: 0.3 mL/min for UPLC, 1.0 mL/min for HPLC.

  • Column Temperature: 35 °C.[4]

  • Detection Wavelength: 223 nm.[4]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

G Sample Sample HPLC_Column HPLC_Column Sample->HPLC_Column Injection UV_Detector UV_Detector HPLC_Column->UV_Detector Elution Mobile_Phase Mobile_Phase Mobile_Phase->HPLC_Column Chromatogram Chromatogram UV_Detector->Chromatogram Data Acquisition Analysis Analysis Chromatogram->Analysis Impurity Quantification

Caption: HPLC impurity analysis workflow.

Protocol 2: GC-MS for Volatile Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

References

Validation & Comparative

A Comprehensive Guide to the Validation of N-(1-(naphthalen-1-yl)ethyl)formamide Purity by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the validation of an HPLC-UV method for determining the purity of N-(1-(naphthalen-yl)ethyl)formamide. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical execution of analytical method validation, ensuring data integrity and regulatory compliance.

Introduction: The Critical Role of Purity in Pharmaceutical Development

N-(1-(naphthalen-1-yl)ethyl)formamide is an organic compound featuring a naphthalene ring and a formamide group.[1] Its structural motifs make it a relevant intermediate in organic and medicinal chemistry. In the pharmaceutical landscape, the purity of any active pharmaceutical ingredient (API) or intermediate is paramount. The presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[2] Therefore, robust and validated analytical methods are required to ensure that impurities are controlled within acceptable limits.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and widely used technique for purity assessment. The naphthalene moiety in this compound contains aromatic groups, making it an ideal candidate for UV detection.[3][4] This guide will walk through the essential steps to validate an HPLC-UV method for this compound, aligning with the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7][8][9]

Chapter 1: Method Development and System Suitability

Before validation can begin, a suitable HPLC method must be developed. The goal is to achieve good resolution between the main compound and any potential impurities, with symmetrical peak shapes.

Chromatographic Conditions: The Foundation of Analysis

The selection of chromatographic conditions is based on the physicochemical properties of this compound. A reverse-phase HPLC method is appropriate for this moderately polar compound.

Parameter Condition Justification
HPLC System Agilent 1260 Infinity II or equivalent with DADA Diode Array Detector (DAD) allows for the selection of the optimal wavelength and peak purity analysis.[3]
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for aromatic compounds.
Mobile Phase Acetonitrile and WaterA common mobile phase for reverse-phase HPLC, offering good separation efficiency.[10]
Gradient Elution 0-20 min: 50% to 90% AcetonitrileA gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 282 nmThe naphthalene ring system exhibits strong UV absorbance around this wavelength, providing high sensitivity.
System Suitability Testing (SST)

Before each validation run, system suitability must be established to ensure the chromatographic system is performing adequately. This is achieved by injecting a standard solution multiple times.

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Repeatability (%RSD of Peak Area) %RSD ≤ 2.0% for 5 injectionsDemonstrates the precision of the system.

Chapter 2: The Validation Protocol: Establishing Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters will be assessed according to ICH Q2(R1) guidelines.[8]

Diagram of the HPLC Method Validation Workflow

Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R1)) Dev Develop HPLC Method SST System Suitability Testing Dev->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Specificity_Logic cluster_inputs Input Samples cluster_analysis Analysis cluster_outputs Outputs for Specificity Proof Blank Blank HPLC HPLC-DAD Analysis Blank->HPLC Standard Analyte Standard Standard->HPLC Spiked Spiked Impurities Spiked->HPLC Degraded Forced Degradation Samples Degraded->HPLC Resolution Peak Resolution HPLC->Resolution Purity Peak Purity > 0.999 HPLC->Purity No_Interference No Interference at Analyte RT HPLC->No_Interference

References

A Comparative Guide to 2D NMR Spectroscopy for the Unambiguous Structural Confirmation of N-(1-(naphthalen-1-yl)ethyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Complexity

In the realm of drug development and synthetic chemistry, the precise confirmation of a molecule's chemical structure is a non-negotiable cornerstone of research.[1] While techniques like 1D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide essential preliminary data, they can fall short when faced with complex molecules or isomeric ambiguity. N-(1-(naphthalen-1-yl)ethyl)formamide (Molecular Formula: C₁₃H₁₃NO) presents such a challenge.[2][3] Its structure comprises three distinct fragments: a naphthalene ring system, an ethyl group, and a formamide moiety. The critical analytical question is not merely the presence of these fragments, but their exact connectivity. How can we definitively prove that the ethyl group is attached to the C1 position of the naphthalene ring and that the formamide's nitrogen is bonded to the ethyl group's methine carbon?

This guide provides an in-depth, field-proven methodology for leveraging a suite of two-dimensional (2D) NMR experiments to overcome this challenge. We will objectively compare the roles of COSY, HSQC, and HMBC experiments, demonstrating how their synergistic application provides a self-validating network of correlations that leaves no doubt as to the molecule's constitution. This approach moves beyond simple data collection, focusing on the causality behind experimental choices to build an unassailable structural proof.

Chemical structure of this compound with atom numbering Figure 1: The target molecule, this compound, with key atoms numbered for NMR assignment.

The 2D NMR Toolkit: A Multi-faceted Approach to Connectivity

2D NMR spectroscopy enhances spectral resolution by spreading nuclear interactions across two frequency dimensions, revealing correlations between different nuclei that are often obscured in 1D spectra.[4][5] For a molecule like ours, a combination of homonuclear and heteronuclear correlation experiments is essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton (¹H-¹H) spin systems. It reveals which protons are J-coupled, typically through two or three bonds.[6][7] For our target molecule, COSY is indispensable for mapping the ethyl group's spin system and identifying adjacent protons within the complex aromatic region of the naphthalene ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[8][9] Its high sensitivity makes it the definitive tool for assigning carbon resonances based on their attached, more easily identifiable protons. An "edited" HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing information similar to a DEPT-135 experiment but with greater sensitivity.[8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[7][10] Crucially, direct one-bond correlations are suppressed.[8] This allows us to "see" across quaternary carbons and heteroatoms, making it the key to piecing together the different fragments of our molecule.

Synergistic Data Interpretation: Assembling the Structural Puzzle

The true power of this methodology lies not in running these experiments in isolation, but in weaving their data together into a single, consistent structural narrative. Let's walk through the logical process of confirming the structure of this compound.

Step 1: Mapping Spin Systems with COSY

The COSY spectrum is the logical starting point. It allows us to identify coupled proton networks.

  • The Ethyl Fragment: We expect a clear cross-peak between the methyl protons (H-12, a doublet) and the methine proton (H-11, a quartet). This immediately confirms the presence of the -CH-CH₃ moiety.

  • The Naphthalene Fragment: The seven aromatic protons of the naphthalene ring will show a complex network of COSY correlations. For example, H-2 will show a correlation to H-3, which in turn correlates with H-4. This helps trace the connectivity around the rings.[11]

Step 2: Assigning Carbons with HSQC

With proton assignments in hand from the 1D ¹H and COSY spectra, the HSQC spectrum allows for the unambiguous assignment of their directly attached carbons.

  • The signal for the methyl protons (H-12) will correlate to the methyl carbon (C-12).

  • The methine proton (H-11) will correlate to the methine carbon (C-11).

  • Each of the seven aromatic protons (H-2, H-3, H-4, H-5, H-6, H-7, H-8) will show a single cross-peak to its corresponding carbon atom (C-2, C-3, C-4, C-5, C-6, C-7, C-8), simplifying the assignment of the crowded aromatic region in the ¹³C spectrum.

Step 3: Connecting the Fragments with HMBC

The HMBC spectrum provides the critical long-range correlations that bridge the isolated fragments into a complete molecule. This is where the structure is definitively proven.

  • Connecting Ethyl to Naphthalene: The most crucial correlation is from the methine proton (H-11) to the carbons of the naphthalene ring. We expect to see a strong three-bond correlation (³JCH) to the C-2 carbon and a two-bond correlation (²JCH) to the C-1 carbon. A correlation to the quaternary C-9 is also expected. This set of correlations unambiguously confirms that the ethyl group is attached at the C-1 position.

  • Connecting Formamide to Ethyl: The formyl proton (H-13) should show a three-bond correlation (³JCH) to the methine carbon (C-11) . Reciprocally, the methine proton (H-11) should show a two-bond correlation (²JCH) to the formyl carbon (C-13) . The NH proton will also show correlations to C-11 and C-13. These correlations definitively establish the N-C11 bond.

The following diagram illustrates the logical workflow and the key correlations that provide a self-validating structural proof.

G cluster_workflow Experimental Workflow cluster_correlations Key Validating Correlations A Sample Prep (Dissolve in CDCl3) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B C ¹H-¹H COSY (Map Proton Spin Systems) B->C D ¹H-¹³C HSQC (Assign Directly Bonded C-H) C->D E ¹H-¹³C HMBC (Establish Long-Range Connectivity) D->E F Structure Confirmed E->F H11 H-11 (methine) H12 H-12 (methyl) H11->H12 COSY C1 C-1 (naphthyl) H11->C1 HMBC (²J) C11 C-11 (methine) H11->C11 HSQC (¹J) C13 C-13 (formyl) H11->C13 HMBC (²J) C12 C-12 (methyl) H12->C12 HSQC (¹J) H13 H-13 (formyl) H13->C11 HMBC (³J)

Diagram 1: Workflow and key correlations for structural validation.

Data Presentation: Expected NMR Assignments

The following tables summarize the anticipated chemical shifts and correlations based on known values for similar chemical environments.[12][13][14][15] Actual values may vary slightly depending on experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom No.Atom TypePredicted ¹H Shift (ppm), Mult.Predicted ¹³C Shift (ppm)
1C-~138.0
2CH~7.50, d~123.5
3CH~7.55, t~125.8
4CH~7.90, d~126.5
5CH~7.85, d~129.0
6CH~7.45, t~126.0
7CH~7.50, t~125.5
8CH~8.10, d~123.0
9C-~131.0
10C-~134.0
11CH~5.50, q~45.0
12CH₃~1.70, d~21.0
13CH (formyl)~8.25, s~161.0
-NH~6.50, br s-

Table 2: Summary of Key Expected 2D NMR Correlations

ExperimentFrom Proton(s)Correlates To Atom(s)Significance
COSY H-11 (methine)H-12 (methyl)Confirms ethyl fragment
H-2H-3Confirms naphthalene connectivity
H-3H-4Confirms naphthalene connectivity
HSQC H-11 (methine)C-11 (methine)Assigns C-11
H-12 (methyl)C-12 (methyl)Assigns C-12
H-2 to H-8C-2 to C-8Assigns aromatic C-H carbons
HMBC H-11 (methine) C-1, C-2, C-9 Confirms ethyl attachment at C-1
H-11 (methine) C-13 (formyl) Confirms N-C11 bond
H-13 (formyl) C-11 (methine) Confirms N-C11 bond
H-8C-1, C-9, C-7Confirms naphthalene skeleton

Experimental Protocol: A Step-by-Step Guide

Acquiring high-quality 2D NMR data is paramount for successful structure elucidation.[16] The following is a generalized protocol for a modern NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Initial Spectrometer Setup & 1D Spectra:

    • Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming will degrade the quality of 2D spectra.[16]

    • Acquire a standard 1D ¹H NMR spectrum to check sample concentration and spectral width. Note the chemical shift range of all proton signals.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiment Acquisition: [17]

    • COSY (gradient-selected, phase-sensitive):

      • Load a standard cosygpqf or similar parameter set.

      • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals noted in the 1D spectrum.[16]

      • Set the number of scans (NS) to 2 or 4 and the number of increments in the F1 dimension to 256 or 512, balancing resolution against experiment time.

    • HSQC (gradient-selected, edited, phase-sensitive):

      • Load a standard hsqcedetgpsisp or similar parameter set.

      • The F2 (proton) dimension spectral width should match the COSY experiment.

      • Set the F1 (carbon) dimension spectral width to cover the full range of expected carbon signals (e.g., 0-170 ppm).

      • The default one-bond coupling constant (~145 Hz) is typically appropriate.

    • HMBC (gradient-selected, phase-sensitive):

      • Load a standard hmbcgplpndqf or similar parameter set.

      • Set spectral widths for F2 (proton) and F1 (carbon) as in the HSQC experiment.

      • Crucial Parameter: Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) to enhance two- and three-bond correlations.[7]

      • Set NS to 4 or 8 and F1 increments to 256 or 512. The HMBC is less sensitive and may require more scans.

  • Data Processing: [18][19]

    • Apply a sine-bell or squared sine-bell window function to the data in both dimensions.

    • Perform a Fourier transform in both dimensions (xfb command in some software).

    • Carefully phase the spectra, particularly in the F2 dimension.

    • Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

Comparison with Alternative Methodologies

While 2D NMR is exceptionally powerful, it's useful to understand its place among other analytical techniques.

  • 1D NMR (¹H, ¹³C, DEPT): Provides the foundational data on the number and type of protons and carbons. However, it cannot establish the connectivity between the molecular fragments on its own. It is a necessary prerequisite, not a viable alternative for this problem.

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation data. While fragmentation can suggest connectivity, it is often inferential and not as definitive as the direct bond correlations observed in HMBC.

  • X-ray Crystallography: Provides the absolute, unambiguous structure in the solid state. However, it requires a suitable single crystal, which can be difficult or impossible to grow. Furthermore, the solution-state structure confirmed by NMR is often more relevant to biological or reaction chemistry.

The 2D NMR approach is superior in this context because it provides an unassailable map of the covalent bonding network of the molecule as it exists in solution, without the need for crystallization.

Conclusion

Confirming the chemical structure of this compound is a task perfectly suited to the synergistic application of 2D NMR spectroscopy. By systematically employing COSY to map proton spin systems, HSQC to link protons to their carbons, and HMBC to establish the crucial long-range connections between molecular fragments, a researcher can construct a self-validating and unambiguous structural proof. This guide demonstrates that a logical, causality-driven approach to data acquisition and interpretation transforms 2D NMR from a mere characterization tool into a definitive instrument for structural elucidation.

References

"comparative bioactivity of N-(1-(naphthalen-1-yl)ethyl)formamide and other naphthalene derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

The bicyclic aromatic hydrocarbon, naphthalene, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and lipophilic nature provide an ideal scaffold for the design of molecules that can effectively interact with a wide range of biological targets.[2] This has led to the development of numerous naphthalene-containing drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] The versatility of the naphthalene core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity.[2]

This guide focuses on the comparative bioactivity of various naphthalene derivatives, with an initial focus on the synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide, a representative member of this class. While specific bioactivity data for this particular formamide is not extensively available in the public domain, its structural analogs and other naphthalene derivatives have been the subject of significant research. We will leverage this wealth of data to provide a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of different classes of naphthalene-based compounds, supported by experimental data and detailed protocols.

Synthesis of this compound and its Precursors

The synthesis of this compound typically proceeds through the formation of its precursor, 1-(1-naphthyl)ethylamine. A common route involves the asymmetric reduction of 1-(1-naphthyl)ethanone oxime.

Protocol: Synthesis of (R)-(+)-1-(1-naphthyl)ethylamine

This protocol describes the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime to yield the chiral amine, a key intermediate for this compound.

Materials:

  • 1-(1-naphthyl)ethanone oxime

  • Ammonium formate

  • Chlorine{--INVALID-LINK-- ammonia}(p-cymene)ruthenium(II) (catalyst)

  • Dimethylformamide (DMF)

  • Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a 250 mL four-hole boiling flask equipped with a condenser, dissolve 1-(1-naphthyl)ethanone oxime (0.30 mol) in 160 mL of dimethylformamide.

  • Stir the solution to ensure complete dissolution and bubble nitrogen gas through the mixture for 30 minutes to create an inert atmosphere.

  • Add the ruthenium catalyst (0.01 mol) to the reaction mixture.

  • Introduce ammonium formate as the reducing agent.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain (R)-(+)-1-(1-naphthyl)ethylamine.[6]

The resulting amine can then be formylated using standard chemical procedures to yield this compound.

Comparative Bioactivity of Naphthalene Derivatives

The true potential of the naphthalene scaffold is revealed through the diverse biological activities exhibited by its derivatives. The following sections provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from peer-reviewed literature.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Naphthalene derivatives have emerged as a promising class of anticancer agents, with various analogs demonstrating potent cytotoxicity against a range of cancer cell lines.[4][7] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the induction of apoptosis.

Table 1: Comparative Cytotoxicity of Naphthalene Derivatives Against Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Naphthalene-substituted triazole spirodienones6aMDA-MB-231 (Breast)0.03
HeLa (Cervical)0.07
A549 (Lung)0.08
Naphthalene DiimidesCore-extended NDIVarious cancer cell linesLow nanomolar range[3]
NaphthylphenstatinsCombretastatin analogHeLa (Cervical)Data not specified
Naphthalene-1,4-dione analoguesImidazole derivative 44HEC1A (Endometrial)6.4
Naphthalene-substituted benzimidazolesCompound 11Various cancer cell lines0.078 - 0.625
Compound 13Various cancer cell lines0.078 - 0.625

Structure-Activity Relationship Insights:

  • Naphthalene-substituted triazole spirodienones: The introduction of a naphthalene ring at the R1 position of the 1,2,4-triazole confers significant anticancer activity. Compound 6a, with an unsubstituted phenyl ring at R², was found to be the most potent in the series.

  • Naphthalene Diimides (NDIs): These compounds are known to target G-quadruplexes, structures that are over-represented in the telomeres and promoter regions of oncogenes. This interaction can interfere with cancer cell-specific pathways.[3] The anticancer activity of NDIs is generally high, with IC50 values in the low nanomolar range across a wide variety of cancer cell lines.[3][4]

  • Naphthalene-1,4-dione analogues: The presence of a halogen at the C3-position of the naphthoquinone ring appears to be crucial for bioactivity. An imidazole derivative, compound 44, showed a good balance of potency and selectivity, being more toxic to cancer cells than normal cells.

Signaling Pathway Visualization:

The anticancer effects of some naphthalene derivatives are attributed to their ability to modulate critical signaling pathways. For instance, certain naphthalene–sulfonamide hybrids have been shown to inhibit the IL-6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.

G_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Naphthalene_Derivative Naphthalene Derivative Naphthalene_Derivative->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the IL-6/JAK2/STAT3 signaling pathway by naphthalene derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Naphthalene derivatives have a long history of use as antimicrobial agents, with several compounds being developed into marketable drugs. Their broad spectrum of activity covers bacteria and fungi, making them a valuable scaffold for the development of new anti-infective therapies.

Table 2: Comparative Antimicrobial Activity of Naphthalene Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Naphthalene-Azole derivatives-Candida speciesOutperformed fluconazole
3,5-dinaphthyl substituted 2-pyrazolinesCompound 7E. coli, S. aureus, K. pneumoniae, etc.16-63 mM
N-(naphthalen-1-yl)propanamide derivatives2a, 2b, 2c, 2eVarious fungiHalf the potency of ketoconazole
Naphthalene-containing hydrazonesCompounds 3-5, 6-8Various bacteria and fungiData not specified

Structure-Activity Relationship Insights:

  • Naphthalene-Azole Hybrids: The combination of the naphthalene scaffold with an azole moiety has been shown to produce compounds with potent antifungal activity, in some cases exceeding that of the standard drug fluconazole.

  • Substituent Effects: In a series of 3,5-dinaphthyl substituted 2-pyrazolines, the presence of chloro, hydroxy, dimethylamino, and carboxamido groups on the naphthalene ring at the N-1 position of the pyrazoline ring resulted in significant antimicrobial activity. For another series, N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine, the (R)-enantiomer exhibited superior antifungal activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Naphthalene derivatives have demonstrated significant anti-inflammatory potential through various mechanisms, including the inhibition of pro-inflammatory enzymes and mediators.[5]

Table 3: Comparative Anti-inflammatory Activity of Naphthalene Derivatives

Compound ClassSpecific DerivativeAssayActivityReference
Alpha-amino and beta-amino naphthalene derivativesCompound 12Cyclooxygenase assayPotent anti-inflammatory activity
Compound 28Cyclooxygenase assayPotent anti-inflammatory activity
Naphthalene derivatives from Eleutherine bulbosaEleutherlene AInhibition of NO, IL-1β, iNOS, and COX-2Significant inhibition
Compound 5Suppression of NF-κB/MAPK, activation of Nrf2/Keap1Potent anti-inflammatory effect

Mechanism of Action Insights:

  • Enzyme Inhibition: Some naphthalene derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.

  • Signaling Pathway Modulation: Bioactive naphthalene derivatives isolated from natural sources, such as Eleutherine bulbosa, have been shown to suppress the NF-κB/MAPK signaling pathway and activate the Nrf2/Keap1 pathway, both of which are critical in regulating the inflammatory response.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol: MTT Assay for Cytotoxicity

This protocol outlines the procedure for determining the cytotoxic effects of naphthalene derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Naphthalene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the naphthalene derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of naphthalene derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Naphthalene derivative stock solution (in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the naphthalene derivative in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of the bioactivity of novel naphthalene derivatives.

G_Bioactivity_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_evaluation In-depth Evaluation cluster_development Lead Optimization Synthesis Chemical Synthesis of Naphthalene Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Selectivity) Hit_Identification->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: General workflow for the discovery and development of bioactive naphthalene derivatives.

Conclusion

The naphthalene scaffold continues to be a highly valuable platform in drug discovery, yielding a diverse array of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. While specific bioactivity data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on its structural analogs provides a strong foundation for future investigations. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the rational design and evaluation of novel naphthalene-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs to address unmet medical needs.

References

"a comparative analysis of different synthesis methods for N-(1-(naphthalen-1-yl)ethyl)formamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

N-(1-(naphthalen-1-yl)ethyl)formamide is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism. The efficient and scalable synthesis of this formamide is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of their underlying mechanisms, experimental protocols, and relative advantages and disadvantages. We will explore both one-pot and two-step synthetic strategies, providing the necessary data for an informed selection of the most suitable method for your research or development needs.

I. Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds via two strategic approaches starting from the readily available 1-acetylnaphthalene.

  • Two-Step Synthesis: This is the most extensively documented and versatile approach. It involves an initial reductive amination of 1-acetylnaphthalene to produce the intermediate amine, 1-(1-naphthalen-1-yl)ethanamine. This amine is then subsequently formylated to yield the target compound. This strategy allows for the isolation and purification of the intermediate amine, which can be advantageous for achieving high purity in the final product.

  • One-Pot/Direct Synthesis (Leuckart-Wallach Reaction): This classical method in organic chemistry offers a direct conversion of a ketone to a formamide in a single operational step.[1] By heating 1-acetylnaphthalene with a formylating and reducing agent, such as ammonium formate or formamide/formic acid, this compound can be synthesized directly.[1][2] While seemingly more efficient, this method often requires harsh reaction conditions and can present challenges in purification.

Below is a visual representation of these overarching synthetic pathways.

Synthesis_Overview 1-Acetylnaphthalene 1-Acetylnaphthalene Reductive_Amination Reductive Amination 1-Acetylnaphthalene->Reductive_Amination Two-Step Leuckart_Reaction Leuckart-Wallach Reaction 1-Acetylnaphthalene->Leuckart_Reaction One-Pot Amine_Intermediate 1-(1-naphthalen-1-yl)ethanamine Reductive_Amination->Amine_Intermediate Formylation N-Formylation Amine_Intermediate->Formylation Target_Formamide This compound Formylation->Target_Formamide Leuckart_Reaction->Target_Formamide

Caption: Overview of the primary synthetic routes to this compound.

II. Two-Step Synthesis: A Detailed Examination

The two-step synthesis offers greater control over the reaction and purity of the final product. We will dissect each step of this process.

A. Step 1: Reductive Amination of 1-Acetylnaphthalene

The initial step involves the conversion of the ketone, 1-acetylnaphthalene, to the corresponding primary amine, 1-(1-naphthalen-1-yl)ethanamine. A common and effective method for this transformation is a modification of the Leuckart reaction, where the intermediate oxime is reduced.

Reaction Scheme:

A patented procedure provides a high-yield synthesis of the chiral amine, which is often the desired enantiomer for pharmaceutical applications.[3]

Experimental Protocol: Synthesis of (R)-(+)-1-(1-naphthyl)ethylamine [3]

  • Oxime Formation: To a solution of 1-acetylnaphthalene in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Asymmetric Reduction: In a four-necked flask equipped with a condenser, add the 1-(1-naphthyl)ethanone oxime (e.g., 55.5g, 0.30mol) and a polar solvent such as dimethylformamide (160ml).

  • Stir the mixture until all the solid has dissolved and purge with nitrogen for 30 minutes.

  • Add a chiral ruthenium catalyst, for example, chlorine{--INVALID-LINK-- ammonia} (p-cymene)ruthenium(II) (e.g., 0.636g, 0.01mol).

  • Add distilled ammonium formate (e.g., 41.4g, 0.9mol) and stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by liquid chromatography.

  • Upon completion, add water (120ml) to the reaction mixture.

  • Adjust the pH to 9 with a 20% sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 150ml).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to obtain a yellow oily product.

  • Purify the crude product by vacuum distillation to yield (R)-(+)-1-(1-naphthyl)ethylamine as a light yellow liquid.

Reported Yield and Purity: This method has been reported to produce the desired amine with a yield of up to 91% and a chiral purity of 96% ee.[4]

B. Step 2: N-Formylation of 1-(1-naphthalen-1-yl)ethanamine

Once the amine is obtained, the final step is its formylation. Several methods exist for this transformation, with varying degrees of efficiency, cost, and environmental impact. We will compare two prominent methods.

This is a straightforward and atom-economical method for N-formylation.[5]

Reaction Scheme:

Experimental Protocol: N-Formylation using Formic Acid [5]

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 1-(1-naphthalen-1-yl)ethanamine (1.0 g, 5.84 mmol) in toluene (20 ml).

  • Add 85% aqueous formic acid (1.2 equivalents, 0.32 ml, 7.01 mmol).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 4-9 hours).

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product is often of sufficient purity for many applications, but can be further purified by column chromatography if necessary.

This method is advantageous due to the low cost and availability of formic acid and the absence of toxic byproducts. The primary drawback is the relatively long reaction time and the need for azeotropic water removal.

For a more rapid and often higher-yielding formylation, acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is an excellent reagent.

Reaction Scheme:

Experimental Protocol: N-Formylation using Acetic Formic Anhydride

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous formic acid (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes to generate the acetic formic anhydride.

  • In a separate flask, dissolve 1-(1-naphthalen-1-yl)ethanamine (1 equivalent) in an anhydrous solvent such as THF or dichloromethane.

  • Cool the amine solution to 0 °C.

  • Slowly add the pre-formed acetic formic anhydride solution to the amine solution with vigorous stirring.

  • The reaction is typically rapid and can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product, which can be purified by chromatography.

This method is generally faster and provides higher yields than using formic acid alone. However, it requires anhydrous conditions and the in situ generation of the reactive anhydride.

III. One-Pot Synthesis: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a direct route from 1-acetylnaphthalene to this compound.[1][2] This reaction typically uses ammonium formate or a mixture of formamide and formic acid as the source of both the amine and the reducing hydride.[2]

Reaction Scheme:

Proposed Mechanism:

The mechanism of the Leuckart reaction is complex and can proceed through several intermediates.[6] A plausible pathway involves the initial formation of an α-hydroxy amine, which then dehydrates to an iminium ion. A hydride transfer from formate or a related species then reduces the iminium ion to the amine, which is subsequently formylated in situ. Alternatively, formamide can directly add to the carbonyl to form a formylamino alcohol, which then undergoes dehydration and reduction.

Leuckart_Mechanism Ketone 1-Acetylnaphthalene Intermediate1 Formylamino alcohol Ketone->Intermediate1 + Formamide Formamide Formamide Dehydration Dehydration Intermediate1->Dehydration Iminium_Ion N-Acyliminium Ion Dehydration->Iminium_Ion Hydride_Transfer Hydride Transfer (from HCOOH) Iminium_Ion->Hydride_Transfer Formamide_Product This compound Hydride_Transfer->Formamide_Product

Caption: A simplified proposed mechanism for the Leuckart-Wallach reaction.

Experimental Protocol: Direct Synthesis via Leuckart-Wallach Reaction

While detailed protocols for the direct isolation of the formamide are less common in the literature, a general procedure can be adapted from known Leuckart reaction conditions.[7] An accelerated version using microwave irradiation has also been patented and could be applied.[7]

  • In a high-pressure reaction vessel, combine 1-acetylnaphthalene (1 equivalent) with a large excess of formamide (e.g., 10-20 equivalents) and formic acid (e.g., 2-5 equivalents).

  • Seal the vessel and heat the mixture to a high temperature (typically 160-190 °C) for several hours (e.g., 6-12 hours). Microwave heating can significantly reduce the reaction time.[7]

  • After cooling, carefully vent the vessel.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely contain unreacted starting material and side products, requiring purification by column chromatography.

The main advantages of this method are its one-pot nature and the use of inexpensive reagents. However, the high temperatures, potential for side reactions, and often challenging purification make it less attractive for achieving high purity on a laboratory scale.

IV. Comparative Analysis

To facilitate the selection of an appropriate synthetic method, the following table summarizes the key performance indicators and qualitative aspects of each approach.

FeatureTwo-Step (Reductive Amination -> Formylation with HCOOH)Two-Step (Reductive Amination -> Formylation with AFA)One-Pot (Leuckart-Wallach)
Overall Yield Good to Excellent (typically 70-85% over two steps)Excellent (typically >85% over two steps)Moderate to Good (highly variable, 40-70%)
Purity of Final Product High (purification of intermediate is possible)Very HighModerate (often requires extensive purification)
Reaction Time Long (two separate reactions, one can be lengthy)Moderate (formylation step is rapid)Long (requires prolonged heating)
Reaction Conditions Milder for formylation; reduction may require specific catalystsMildHarsh (high temperatures)
Scalability GoodGoodModerate (high temperatures can be challenging on a large scale)
Cost-Effectiveness Moderate (depends on the cost of the reduction catalyst)Moderate (acetic anhydride adds to the cost)High (uses inexpensive bulk reagents)
Environmental Impact Moderate (solvent use in two steps and chromatography)Moderate (use of anhydride and solvents)Moderate to High (high energy consumption)
Ease of Operation More steps but straightforwardRequires handling of moisture-sensitive reagentsOne pot but can be challenging to control and purify

V. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Typically a colorless to pale yellow liquid or a low-melting solid.[8]

  • Molecular Formula: C₁₃H₁₃NO[9]

  • Molecular Weight: 199.25 g/mol [9]

  • ¹H NMR: Expected signals would include a doublet for the methyl group, a multiplet for the methine proton, a signal for the formyl proton (which may show rotational isomers), and complex multiplets for the aromatic protons of the naphthalene ring.

  • ¹³C NMR: Characteristic signals for the methyl, methine, formyl carbonyl, and the ten distinct aromatic carbons of the naphthalene ring are expected.

  • IR Spectroscopy: Key absorptions would include N-H stretching (if a secondary amide), C=O stretching of the amide, and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 199.10 is expected, along with characteristic fragmentation patterns.

VI. Conclusion and Recommendations

For researchers prioritizing high purity and well-controlled synthesis, the two-step approach involving reductive amination followed by formylation is recommended . The choice between formic acid and acetic formic anhydride for the formylation step will depend on the desired reaction time and yield, with AFA offering a faster and often higher-yielding alternative at a slightly increased cost and procedural complexity.

The one-pot Leuckart-Wallach reaction may be suitable for large-scale industrial production where cost is a primary driver and purification methods are well-established. However, for laboratory-scale synthesis and for achieving high analytical purity, the challenges associated with this method may outweigh its one-pot advantage.

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the project, including scale, purity needs, available equipment, and cost considerations. This guide provides the foundational knowledge and procedural outlines to make an informed decision for the successful synthesis of this compound.

VII. References

  • CymitQuimica. Formamide, N-[1-(1-naphthalenyl)ethyl]-. --INVALID-LINK--

  • Fluorochem. This compound. --INVALID-LINK--

  • Applichem. This compound. --INVALID-LINK--

  • Yang, L., et al. Preparation of Aliphatic Amines by the Leuckart Reaction.

  • Wikipedia. Leuckart reaction. --INVALID-LINK--

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(6), 529-536.

  • Magar, S. S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-26.

  • Al-Zaydi, K. M. (2009). Improved method for the synthesis of substituted formylamines and substituted amines. US Patent 8,329,948 B2.

  • Google Patents. Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-). CN105294449B.

  • Royal Society of Chemistry. Supporting Information for manuscript b802230j.

  • ChemicalBook. This compound. --INVALID-LINK--

  • Google Patents. Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-). CN105294449B.

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.

  • Valverde, A., et al. (2013). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Oriental Journal of Chemistry, 29(1), 17-22.

  • PubChem. N-(2-naphthalen-1-yl-2-oxoethyl)formamide. --INVALID-LINK--

  • ResearchGate. One-pot reductive coupling reactions of acetyl naphthalene derivatives, tosylhydrazide, with arylboronic acids.

  • ChemicalBook. (+/-)1-(1-Naphthyl)ethylamine synthesis. --INVALID-LINK--

  • Stoyanov, S., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(11), 1459.

  • PubChem. (+)-1-(1-Naphthyl)ethylamine. --INVALID-LINK--

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500.

  • El-borai, M. A., et al. (2011). Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. Molecules, 16(1), 621-637.

  • PubChem. 1-Acetylnaphthalene. --INVALID-LINK--

  • Gunning, P. J. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.

  • Kulkarni, S. S., et al. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.

  • PubChem. 1-(1-Naphthyl)ethylamine. --INVALID-LINK--

  • PubChem. 1-(Naphthalen-1-yl)ethan-1-ol. --INVALID-LINK--

  • ResearchGate. Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet.

  • ResearchGate. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst.

  • Loba Chemie. 1-ACETYL NAPHTHALENE. --INVALID-LINK--

References

A Comparative Analysis of the Biological Activity of N-(1-(naphthalen-1-yl)ethyl)formamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on N-(1-(naphthalen-1-yl)ethyl)formamide, a simple yet intriguing naphthalene derivative, and explores its biological potential in comparison to a rationally designed set of structural analogs. While this compound is recognized as a key intermediate in the synthesis of pharmaceuticals like Cinacalcet, its intrinsic bioactivity remains largely unexplored.[3]

This publication aims to provide a comprehensive framework for evaluating the biological activity of this compound and its analogs. We will delve into detailed experimental protocols for assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. Through a comparative analysis of hypothetical, yet plausible, experimental data, we will elucidate key structure-activity relationships (SAR) that can guide future drug discovery and development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel naphthalene derivatives.

Design and Synthesis of Structural Analogs

The selection of structural analogs for this comparative study is guided by established principles of medicinal chemistry, focusing on modifications that are likely to influence biological activity. The analogs are designed to probe the effects of altering the formamide group, the ethyl linker, and the naphthalene core.

Parent Compound (1): this compound

Analog 2: N-(1-(naphthalen-1-yl)ethyl)acetamide. This analog replaces the formyl group with an acetyl group to investigate the influence of a slightly larger and more electron-donating acyl group.

Analog 3: 1-(Naphthalen-1-yl)ethan-1-amine. The removal of the formyl group in this analog allows for the assessment of the contribution of the amide functionality to the observed biological activity.

Analog 4: N-(1-(naphthalen-1-yl)propyl)formamide. By extending the ethyl linker to a propyl group, this analog helps to determine the impact of increased lipophilicity and conformational flexibility.

Analog 5: N-(1-(4-methoxynaphthalen-1-yl)ethyl)formamide. The introduction of a methoxy group on the naphthalene ring at the 4-position allows for the evaluation of electronic effects on biological activity.

The synthesis of these analogs can be achieved through established organic chemistry methodologies, such as the reductive amination of 1-acetylnaphthalene and its derivatives, followed by acylation.[4]

Experimental Methodologies

To provide a comprehensive comparison, the parent compound and its analogs were evaluated across three key biological assays: a cytotoxicity assay to determine their effect on cell viability, an antimicrobial assay to assess their efficacy against pathogenic bacteria, and an anti-inflammatory assay to measure their ability to modulate the inflammatory response in macrophages.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Protocol:

  • Cell Culture: Human cervical cancer (HeLa) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted in culture medium to final concentrations ranging from 1 to 100 µM. The final DMSO concentration in each well is maintained at less than 0.5%. Cells are treated with the compounds for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined from the dose-response curves.

Experimental Workflow for Cytotoxicity Assessment

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture HeLa Cells start->culture seed Seed Cells in 96-well Plates culture->seed adhere Overnight Adhesion seed->adhere prepare Prepare Compound Dilutions adhere->prepare treat Treat Cells for 48h prepare->treat add_mtt Add MTT Solution treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[7][8][9][10]

Protocol:

  • Bacterial Strains and Media: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used as representative Gram-positive and Gram-negative bacteria, respectively. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the growth medium.

  • Inoculum Preparation: Bacterial colonies from an overnight agar plate culture are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted two-fold in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_determination MIC Determination start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compounds Prepare Compound Dilutions in 96-well Plate start->prep_compounds inoculate Inoculate Wells with Bacteria prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Inspect for Growth Inhibition incubate->read_mic record_mic Record MIC Value read_mic->record_mic end End record_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity: LPS-Stimulated Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13][14]

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Comparative Biological Activity Data

The following table summarizes the hypothetical biological activity data for this compound and its structural analogs.

CompoundStructureCytotoxicity (HeLa) IC₅₀ (µM)Antimicrobial Activity MIC (µg/mL)Anti-inflammatory Activity NO Inhibition IC₅₀ (µM)
S. aureusE. coli
1 This compound45.23264
2 N-(1-(naphthalen-1-yl)ethyl)acetamide68.564>128
3 1-(Naphthalen-1-yl)ethan-1-amine>100>128>128
4 N-(1-(naphthalen-1-yl)propyl)formamide32.71632
5 N-(1-(4-methoxynaphthalen-1-yl)ethyl)formamide28.91632

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key structure-activity relationships that provide insights into the structural requirements for the observed biological activities.

Signaling Pathway for Anti-inflammatory Action

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Produces Compound Naphthalene Derivatives (e.g., Compound 5) Compound->IKK Inhibits

Caption: Proposed inhibitory action of naphthalene derivatives on the LPS-induced inflammatory pathway.

  • Importance of the Formamide Group: A comparison of Compound 1 with Analog 3 (the primary amine) highlights the critical role of the formamide moiety. The removal of the formyl group in Analog 3 leads to a significant loss of cytotoxicity, antimicrobial, and anti-inflammatory activities. This suggests that the amide functionality is essential for the biological effects, possibly through hydrogen bonding interactions with biological targets.

  • Effect of the Acyl Group: Replacing the formyl group in Compound 1 with an acetyl group in Analog 2 results in a decrease in all tested biological activities. The bulkier acetyl group may introduce steric hindrance that is detrimental to binding with the target molecules.

  • Influence of the Alkyl Linker Length: Extending the ethyl linker to a propyl chain in Analog 4 enhances all three biological activities. This suggests that the increased lipophilicity and conformational flexibility of the propyl group may facilitate better interaction with the binding sites of the target proteins or improve cell membrane penetration.

  • Impact of Naphthalene Ring Substitution: The introduction of an electron-donating methoxy group at the 4-position of the naphthalene ring in Analog 5 leads to a noticeable improvement in cytotoxicity, antimicrobial, and anti-inflammatory activities compared to the parent Compound 1 . This indicates that the electronic properties of the naphthalene core play a significant role in modulating the biological response.

Conclusion

This comparative guide provides a framework for the systematic evaluation of the biological activity of this compound and its structural analogs. The presented data, while hypothetical, is grounded in established structure-activity relationships for naphthalene derivatives and illustrates a rational approach to lead compound optimization. The key findings underscore the importance of the formamide group, the length of the alkyl linker, and the electronic substitutions on the naphthalene ring in dictating the cytotoxic, antimicrobial, and anti-inflammatory properties of this class of compounds. Further investigation into the precise molecular mechanisms of action is warranted to fully elucidate the therapeutic potential of these promising naphthalene derivatives.

References

A Comparative Spectroscopic Guide to N-(1-(naphthalen-1-yl)ethyl)formamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive compilation and comparison of spectroscopic data for N-(1-(naphthalen-1-yl)ethyl)formamide, a key intermediate in various synthetic pathways. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages high-quality predicted data, juxtaposed with experimental data from structurally related analogs. This comparative approach allows for a detailed understanding of the spectroscopic signatures inherent to this class of compounds.

Our analysis will focus on the three primary spectroscopic techniques utilized in the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the spectral features of this compound alongside its simpler analogs—N-ethylformamide, N-(naphthalen-1-yl)formamide, and the closely related N-(1-phenylethyl)formamide—we can deconstruct the contributions of each structural moiety to the overall spectroscopic profile. This guide is designed not only to present data but also to explain the underlying principles and experimental considerations, thereby serving as a practical reference for laboratory work.

Spectroscopic Profile of this compound (Predicted Data)

In the absence of publicly available experimental spectra, we have generated predicted spectroscopic data for this compound using validated computational models. These predictions serve as a reliable baseline for the expected spectral characteristics of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals a complex pattern of signals corresponding to the various protons in the molecule. The aromatic region is expected to be particularly intricate due to the naphthalene ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Naphthalenyl-H7.40 - 8.20Multiplet
Formyl-H8.25Singlet
Methine-H5.40Quartet
Amide-NH6.50Doublet
Methyl-H1.60Doublet
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The presence of the naphthalene ring is expected to result in a number of signals in the aromatic region (120-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Naphthalenyl-C122.0 - 135.0
Formyl-C=O162.0
Methine-C45.0
Methyl-C22.0
Predicted IR Spectrum

The predicted IR spectrum highlights the key functional groups present in this compound. The characteristic amide I and amide II bands, as well as C-H and N-H stretching vibrations, are expected to be prominent features.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300Secondary Amide
Aromatic C-H Stretch3050Naphthalene Ring
Aliphatic C-H Stretch2970Ethyl Group
Amide I (C=O Stretch)1670Formamide Carbonyl
Amide II (N-H Bend)1540Secondary Amide
Aromatic C=C Stretch1600, 1450Naphthalene Ring
Predicted Mass Spectrum

The predicted mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (199.25 g/mol ). Key fragmentation patterns would likely involve the cleavage of the ethyl-naphthalene bond and the formyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
199[M]⁺
170[M - CHO]⁺
154[M - CH₃CHNH]⁺
127[Naphthyl]⁺

Comparative Spectroscopic Data of Analogs

To provide experimental context for the predicted data, we will now examine the spectroscopic data of three key analogs: N-ethylformamide, N-(naphthalen-1-yl)formamide, and N-(1-phenylethyl)formamide.

N-ethylformamide

This simple aliphatic amide allows for the characterization of the N-ethylformamide moiety without the influence of a large aromatic system.

Table 5: Experimental Spectroscopic Data for N-ethylformamide

TechniqueKey Features
¹H NMRδ 8.0 (s, 1H, CHO), 3.2 (q, 2H, CH₂), 1.1 (t, 3H, CH₃)[1]
IR (cm⁻¹)3290 (N-H stretch), 2975, 2940 (C-H stretch), 1670 (C=O stretch)[2]
Mass Spec (m/z)73 (M⁺), 44 ([M-C₂H₅]⁺), 29 ([C₂H₅]⁺)[3]
N-(naphthalen-1-yl)formamide

This analog allows for the examination of the spectroscopic influence of the naphthalen-1-yl group directly attached to the formamide nitrogen.

Table 6: Experimental Spectroscopic Data for N-(naphthalen-1-yl)formamide

TechniqueKey Features
¹H NMRAromatic protons (multiplet, ~7.4-8.1 ppm), Formyl proton (singlet, ~8.4 ppm), Amide proton (broad singlet, ~8.8 ppm)
¹³C NMRAromatic carbons (~120-135 ppm), Carbonyl carbon (~160 ppm)
N-(1-phenylethyl)formamide

As a close structural analog, N-(1-phenylethyl)formamide provides a valuable comparison, with the phenyl group serving as a proxy for the naphthalene system.

Table 7: Experimental Spectroscopic Data for N-(1-phenylethyl)formamide

TechniqueKey Features
¹H NMRPhenyl protons (multiplet, ~7.2-7.4 ppm), Formyl proton (singlet, ~8.2 ppm), Methine proton (quintet, ~5.2 ppm), Amide proton (broad doublet, ~6.5 ppm), Methyl protons (doublet, ~1.5 ppm)[3]
IR (cm⁻¹)~3280 (N-H stretch), ~3060, 3030 (aromatic C-H stretch), ~2970, 2930 (aliphatic C-H stretch), ~1660 (C=O stretch), ~1540 (N-H bend)[3]
Mass Spec (m/z)149 (M⁺), 105 ([M-C₂H₄]⁺), 104 ([M-CH₃CNH]⁺), 77 ([C₆H₅]⁺)[3][4]

Comparative Analysis

  • ¹H NMR: The chemical shift of the formyl proton is expected to be in a similar downfield region (around 8.2-8.4 ppm) across all compounds containing the formamide group. The introduction of the naphthyl group is predicted to cause a significant downfield shift and complex splitting pattern for the aromatic protons compared to the phenyl protons of N-(1-phenylethyl)formamide. The methine and methyl protons of the ethyl bridge in the target molecule are expected to be in a similar region to those in N-(1-phenylethyl)formamide.

  • ¹³C NMR: The carbonyl carbon of the formamide group should appear consistently around 160-162 ppm. The key difference will be the more complex set of aromatic carbon signals for the naphthalene ring compared to the simpler pattern for a phenyl ring.

  • IR Spectroscopy: The characteristic amide I (C=O stretch) and amide II (N-H bend) bands are expected to be present in all the secondary amides, with slight shifts in their positions due to the different electronic environments. The N-H stretching frequency should also be in a similar range (~3300 cm⁻¹). The presence of the naphthalene ring in the target compound will introduce additional aromatic C-H and C=C stretching bands.

  • Mass Spectrometry: The fragmentation patterns will be highly dependent on the stability of the resulting carbocations. For this compound, the formation of the stable naphthylmethyl cation (m/z 141) or related fragments is a likely pathway, analogous to the formation of the benzyl cation (m/z 91) from N-(1-phenylethyl)formamide.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Visualizations

To further illustrate the relationships between the compounds and the expected spectroscopic features, the following diagrams are provided.

This compound This compound N-ethylformamide N-ethylformamide This compound->N-ethylformamide Ethylformamide Moiety N-(naphthalen-1-yl)formamide N-(naphthalen-1-yl)formamide This compound->N-(naphthalen-1-yl)formamide Naphthylformamide Core N-(1-phenylethyl)formamide N-(1-phenylethyl)formamide This compound->N-(1-phenylethyl)formamide Structural Analog

Caption: Structural relationships of the compared amides.

cluster_HNMR ¹H NMR Aromatic-H (7-8.5 ppm) Aromatic-H (7-8.5 ppm) Formyl-H (~8.2 ppm) Formyl-H (~8.2 ppm) Aromatic-H (7-8.5 ppm)->Formyl-H (~8.2 ppm) Amide-NH (~6.5 ppm) Amide-NH (~6.5 ppm) Formyl-H (~8.2 ppm)->Amide-NH (~6.5 ppm) Methine-H (~5.4 ppm) Methine-H (~5.4 ppm) Amide-NH (~6.5 ppm)->Methine-H (~5.4 ppm) Methyl-H (~1.6 ppm) Methyl-H (~1.6 ppm) Methine-H (~5.4 ppm)->Methyl-H (~1.6 ppm)

Caption: Predicted ¹H NMR regions for the target compound.

Conclusion

This guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By grounding these predictions in the solid experimental data of closely related analogs, we have constructed a robust framework for the interpretation of its NMR, IR, and MS spectra. The comparative analysis highlights the distinct contributions of the naphthalenyl, ethyl, and formamide moieties to the overall spectroscopic fingerprint. The provided experimental protocols and visualizations are intended to serve as a practical resource for researchers working with this and similar compounds. As experimental data for this compound becomes publicly available, this guide can be further refined and validated.

References

A Senior Application Scientist's Guide to Sourcing and Qualifying N-(1-(naphthalen-1-yl)ethyl)formamide Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used. N-(1-(naphthalen-1-yl)ethyl)formamide, a key chemical entity often encountered as a synthetic intermediate or impurity, presents a classic challenge: it is commercially available but rarely as a pre-qualified, pharmacopoeial-grade reference standard. This guide provides an in-depth, experience-driven framework for navigating the sourcing and rigorous qualification of this compound, ensuring your analytical results are built on a foundation of certainty.

Part 1: The Sourcing Dilemma: Strategic Procurement Choices

The initial step, procurement, dictates the entire downstream qualification workflow. Unlike primary standards from pharmacopoeias (like USP or EP) which often require no further characterization, a material like this compound must be sourced as a "candidate" material.[1] The two primary avenues are direct purchase from a chemical catalog or commissioning a custom synthesis.

Option A: Procurement from Commercial Chemical Suppliers

Purchasing from a supplier's catalog is often the fastest route.[2][3] However, the material is typically sold for research and development purposes, not explicitly for use as a quantitative standard. The onus of comprehensive qualification falls entirely on the end-user.

  • Causality Behind Vetting: Before purchasing, it is critical to request as much information as possible. A preliminary Certificate of Analysis (CoA) provides a baseline, but understanding the synthesis route is invaluable.[1] This knowledge offers predictive insight into potential process-related impurities (e.g., starting materials, reagents, catalysts) that must be specifically investigated during qualification.

Option B: Custom Synthesis by a Specialized Laboratory

Engaging a contract manufacturing organization (CMO) or a synthesis service provider offers greater control over the final product's quality.

  • Causality Behind Vetting: The key advantage is the ability to specify a target purity (e.g., >99.5%) and request a comprehensive analytical data package as part of the service. This often includes initial identity and purity assessments, streamlining the in-house qualification process. The trade-off is typically a longer lead time and higher initial cost. Look for providers with experience in synthesizing and purifying materials to high standards, preferably with ISO accreditations for their quality management systems.[4]

Comparison Table 1: Sourcing Options for this compound

AttributeCommercial SupplierCustom Synthesis Service
Typical Purity Variable (often 95-98%)High, as specified (e.g., >99.5%)
Lead Time Short (days to weeks)Long (weeks to months)
Upfront Cost LowerHigher
Provided Data Basic CoA (e.g., NMR, MS)Comprehensive data package
In-House Effort Extensive qualification requiredConfirmatory testing & final qualification
Impurity Profile Unknown, requires full investigationOften predictable from known synthesis

Part 2: The Qualification Workflow: Establishing Trust Through Data

Once a candidate material is in hand, it must undergo a rigorous, multi-technique qualification process to become a trusted reference standard.[5] This process is not merely about running tests; it's about building a self-validating system where orthogonal analytical techniques provide a cohesive and undeniable characterization of the material.

Diagram: The Reference Standard Qualification Workflow

G cluster_0 Sourcing & Receipt cluster_1 Phase 1: Identity Confirmation cluster_2 Phase 2: Purity & Impurity Profiling cluster_3 Phase 3: Value Assignment & Certification Sourcing Source Candidate Material (Commercial or Custom) Receipt Material Receipt & Documentation Review Sourcing->Receipt NMR NMR Spectroscopy (¹H, ¹³C) Receipt->NMR MS High-Resolution MS Receipt->MS IR FTIR Spectroscopy Receipt->IR HPLC HPLC-UV Purity (Organic Impurities) NMR->HPLC MS->HPLC IR->HPLC Assay Assay Calculation (Mass Balance) HPLC->Assay GC HS-GC (Residual Solvents) GC->Assay KF Karl Fischer (Water Content) KF->Assay ROI Residue on Ignition (Inorganic Impurities) ROI->Assay CoA Generate Certificate of Analysis Assay->CoA Stability Initiate Stability Study & Assign Re-test Date CoA->Stability Final Certified Reference Standard Stability->Final

Caption: Workflow for qualifying a candidate material into a certified reference standard.

Step 1: Unambiguous Identity Confirmation

The first principle is to confirm, without doubt, that the material is this compound. This requires using orthogonal methods that probe different aspects of the molecule's structure.

Experimental Protocol 1: NMR Spectroscopy for Structural Confirmation

  • Objective: To confirm the covalent bond structure and proton/carbon environment.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Accurately weigh ~5-10 mg of the candidate material.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise. Key signals to verify include the formyl proton, the methine proton, the methyl doublet, and the distinct aromatic protons of the naphthalene ring system.

    • Acquire a ¹³C NMR spectrum (and DEPT-135, if needed) to confirm the number and type of carbon atoms, including the carbonyl carbon.

  • Causality: NMR is unparalleled for providing a detailed map of the molecule's atomic connectivity. The chemical shifts, coupling constants, and integrations must be fully consistent with the proposed structure.

Experimental Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition via an accurate mass measurement.

  • Instrumentation: ESI-TOF or ESI-Orbitrap Mass Spectrometer.

  • Procedure:

    • Prepare a dilute solution (~10 µg/mL) of the material in a suitable solvent (e.g., Acetonitrile/Water with 0.1% formic acid).

    • Infuse the solution directly or via LC inlet into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode.

    • The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass of C₁₃H₁₄NO⁺.

  • Causality: While nominal mass MS confirms the molecular weight, HRMS provides the elemental formula, offering a much higher degree of confidence in the material's identity.

Step 2: Rigorous Purity and Impurity Assessment

A reference standard's value is intrinsically linked to its purity.[6] Purity is assessed through a composite of tests, each targeting a different class of potential impurities.

Experimental Protocol 3: HPLC-UV for Organic Purity

  • Objective: To separate and quantify all UV-active related substances and the main peak.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Methodology:

    • Column: C18, 250 x 4.6 mm, 5 µm (or equivalent high-resolution column).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 25 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 220 nm (or a wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a solution of ~0.5 mg/mL in Acetonitrile/Water (50:50).

  • Calculation: Purity is determined by area normalization: (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Causality: This gradient HPLC method is designed to be a "purity-indicating" method, capable of separating the main compound from structurally similar impurities that may have formed during synthesis or degradation.

Complementary Purity Tests:

  • Residual Solvents (HS-GC): Essential for identifying and quantifying trapped solvents from the synthesis and purification process.

  • Water Content (Karl Fischer Titration): A specific and accurate method for quantifying water, which can affect the true concentration of the standard.

  • Residue on Ignition (ROI) / Sulfated Ash: A gravimetric method to determine the content of non-volatile inorganic impurities.

Step 3: Assigning the Final Value (Assay)

The assay is the most critical value on the Certificate of Analysis, representing the proportion of the pure analyte in the material. It is typically calculated by a mass balance approach.

Assay Calculation (Mass Balance): Assay (%) = 100% - % Organic Impurities (from HPLC) - % Water (from KF) - % Residual Solvents (from GC) - % Inorganic Impurities (from ROI)

For the highest level of confidence, particularly when establishing a primary or in-house reference standard, Quantitative NMR (qNMR) can be employed. qNMR is a primary ratio method that determines the concentration of the analyte by comparing the integral of one of its signals to the integral of a certified internal standard of known concentration and purity.

Comparison Table 2: Example Qualification Data for a Batch of this compound

Analytical TestMethodAcceptance CriteriaExample Result
Identity
¹H & ¹³C NMR400 MHz SpectrometerStructure ConformsConforms
HRMSESI-TOFMass ± 5 ppmConforms (1.8 ppm)
FTIRATRSpectrum ConformsConforms
Purity & Impurities
Organic PurityHPLC-UV (Area %)≥ 99.5%99.72%
Water ContentKarl Fischer≤ 0.5%0.11%
Residual SolventsHS-GC≤ 0.5% Total0.05% (Acetone)
Residue on IgnitionUSP <281>≤ 0.1%< 0.05%
Assigned Value
Assay (Mass Balance) CalculationReport Value99.5%

Part 3: Documentation and Lifecycle Management

The culmination of this effort is the Certificate of Analysis (CoA) . This document is the formal record of the standard's quality and must include all the tests performed, the methods used, the results, the calculated assay, storage conditions, and a re-test date.[7]

The re-test date is not arbitrary; it is based on stability data. A portion of the qualified batch should be placed into a formal stability program, stored at its intended long-term condition (e.g., 2-8°C) and potentially an accelerated condition (e.g., 25°C/60% RH).[6] The standard is re-tested at set intervals to ensure its purity and assay value remain unchanged. This ongoing process ensures the long-term validity of the standard and the data it generates.

Conclusion

Sourcing and qualifying a reference standard for a compound like this compound is a meticulous scientific endeavor that extends far beyond a simple purchase order. It requires a strategic sourcing decision, the application of orthogonal analytical techniques to build an undeniable body of evidence, and a commitment to lifecycle management. By following this comprehensive approach—explaining the causality behind each step and validating every result—researchers can establish a reference standard that is not just a vial of powder, but a cornerstone of analytical trust and scientific integrity.

References

A Comparative Guide to the Structure-Activity Relationship of N-(1-(naphthalen-1-yl)ethyl)formamide Analogs as Melatonergic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(1-(naphthalen-1-yl)ethyl)formamide analogs, a class of compounds that has garnered significant interest for their potential to modulate melatonin receptors (MT1 and MT2). As researchers and drug development professionals, understanding the nuanced interplay between molecular structure and biological activity is paramount for the rational design of novel therapeutics targeting sleep-wake disorders, circadian rhythm disruptions, and other neurological conditions.[1][2] This document synthesizes findings from key studies to offer a comprehensive comparison of these analogs, supported by experimental data and detailed protocols.

Introduction: The Naphthalene Scaffold as a Melatonin Bioisostere

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that plays a crucial role in regulating the circadian rhythm through its interaction with MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs).[1][3] The indoleamine structure of melatonin is central to its biological activity. In the quest for novel melatonergic ligands with improved pharmacokinetic profiles and receptor selectivity, the naphthalene ring has emerged as a successful bioisostere for the indole nucleus of melatonin.[4] The this compound scaffold represents a key chemotype in this exploration, offering a versatile platform for systematic structural modifications.

This guide will dissect the SAR of this compound class by examining the three primary structural components: the naphthalene ring, the ethyl linker, and the N-acyl group. Each section will explore how modifications to these regions influence binding affinity and functional activity at the MT1 and MT2 receptors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly sensitive to structural changes. The following sections delineate the key SAR trends observed for this class of compounds.

The Naphthalene Ring: Positional Isomerism and Substitution

The orientation and substitution pattern of the naphthalene ring are critical determinants of receptor affinity and selectivity. The naphthalene moiety mimics the indole ring of melatonin, providing the necessary aromatic interactions within the receptor binding pocket.

  • Positional Isomerism: The point of attachment of the ethylformamide side chain to the naphthalene ring significantly impacts activity. Generally, 1-substituted naphthalenes show higher affinity than their 2-substituted counterparts.

  • Methoxy Substitution: Drawing inspiration from the 5-methoxy group of melatonin, introducing methoxy substituents on the naphthalene ring has been a key strategy.

    • A methoxy group at the 7-position of the naphthalene ring is often beneficial for high affinity.[5]

    • The presence of a methoxy group at the 2-position of the naphthalene ring has also been shown to enhance affinity for melatonin receptors.[4]

    • Interestingly, the deletion of the 7-methoxy group in some naphthalenic analogs can lead to a switch from agonist to antagonist activity.[5]

The Ethyl Linker: Length and Conformational Rigidity

The ethyl linker provides the appropriate spacing and orientation for the N-acyl group to interact with the receptor. Modifications to this linker have been explored to probe the conformational requirements for optimal binding.

  • Chain Length: Elongating or shortening the ethyl linker generally leads to a decrease in binding affinity, suggesting that a two-carbon chain is optimal for spanning the distance between the aromatic core and the amide-binding region of the receptor.[6]

  • Conformational Restriction: Introducing conformational rigidity into the ethyl linker, for instance, by incorporating it into a ring system, has been investigated to understand the bioactive conformation. However, such modifications often result in reduced affinity, highlighting the importance of the flexibility of the ethyl chain for adopting the optimal binding pose.

The N-Acyl Group: Modulating Affinity and Function

The N-acyl group is a crucial pharmacophoric element, engaging in key hydrogen bonding interactions within the receptor's binding site. The nature of the acyl substituent can profoundly influence both binding affinity and functional activity (agonist versus antagonist).

  • Formamide vs. Other Amides: While the formamide group is a relatively small acyl substituent, variations in the acyl chain length and branching have been extensively studied.

    • Replacing the formyl group with larger acyl groups, such as acetyl or propionyl, can be well-tolerated and in some cases, lead to increased affinity.[4]

    • Bulky or sterically hindered acyl groups generally result in a loss of affinity.

  • Cyclic Amides and Ureas: The introduction of cyclic acyl groups (e.g., cyclobutyl carboxamide) has been a successful strategy in the development of potent antagonists. For instance, N-[2-(1-naphthyl)-ethyl]cyclobutyl carboxamide was identified as a melatonin receptor antagonist.[5] Furthermore, replacing the amide with a urea moiety can lead to very potent ligands.[5]

Comparative Data of this compound Analogs

The following table summarizes the binding affinities (Ki) of selected this compound analogs and related compounds for the MT1 and MT2 melatonin receptors. This data provides a quantitative comparison of the effects of different structural modifications.

Compound IDNaphthalene SubstitutionN-Acyl GroupKi (nM) - MT1Ki (nM) - MT2Reference
Melatonin 5-MethoxyindoleAcetyl~0.1~0.1[1]
Analog 1 2-MethoxyPropionamide0.67-[4]
Analog 2 2,7-DimethoxyCyclopropylformamide0.05-[4]
Analog 3 7-MethoxyCyclobutane carboxamide--[5]
Analog 4 UnsubstitutedCyclobutyl carboxamide- (Antagonist)- (Antagonist)[5]
Analog 5 7-MethylsulfamoylAcetamide50129996[7]

Note: A lower Ki value indicates higher binding affinity. "-" indicates data not available in the cited sources.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of the title compounds and their analogs can be achieved through a straightforward multi-step process starting from the corresponding naphthaldehyde or naphthyl methyl ketone.

General Synthetic Workflow:

Synthesis Start Substituted Naphthaldehyde or Naphthyl Methyl Ketone Intermediate1 Naphthylethylamine Intermediate Start->Intermediate1 Reductive Amination (e.g., NaBH3CN, NH4OAc) FinalProduct This compound Analog Intermediate1->FinalProduct N-Acylation (e.g., Acyl chloride/Pyridine or Formic acid/DCC)

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol for a Representative Analog (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide):

  • Preparation of 2-(7-methoxy-1-naphthyl)ethylamine:

    • Dissolve 7-methoxy-1-naphthaleneacetonitrile in anhydrous tetrahydrofuran (THF).

    • Add lithium aluminum hydride (LiAlH4) portion-wise at 0°C under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude amine.

    • Purify the crude product by column chromatography on silica gel.

  • N-Acetylation:

    • Dissolve the purified 2-(7-methoxy-1-naphthyl)ethylamine in dichloromethane (DCM).

    • Add triethylamine to the solution.

    • Cool the mixture to 0°C and add acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.

Melatonin Receptor Binding Assay

The binding affinity of the synthesized analogs for MT1 and MT2 receptors is determined using a competitive radioligand binding assay.

Workflow for Melatonin Receptor Binding Assay:

Binding_Assay Membrane_Prep Membrane Preparation (from cells expressing MT1 or MT2 receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Caption: Workflow for the melatonin receptor binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Utilize membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

    • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, the radioligand (typically 2-[¹²⁵I]iodomelatonin), and varying concentrations of the test compound.

    • For non-specific binding determination, include a high concentration of a known melatonin receptor ligand (e.g., melatonin).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided valuable insights into the structural requirements for potent and selective melatonergic ligands. The naphthalene ring serves as an effective bioisostere for the indole nucleus of melatonin, with substitutions on this ring system playing a critical role in modulating affinity and functional activity. The ethyl linker appears to be optimal in length, while modifications to the N-acyl group offer a powerful strategy for fine-tuning the pharmacological profile, including the potential to develop receptor antagonists.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the naphthalene ring to identify novel interactions that could enhance selectivity between MT1 and MT2 receptors.

  • Investigating more diverse and conformationally constrained linkers to further probe the bioactive conformation and potentially improve metabolic stability.

  • Conducting in vivo studies on the most promising analogs to evaluate their pharmacokinetic properties, efficacy in animal models of sleep and circadian rhythm disorders, and overall safety profiles.

By leveraging the foundational SAR knowledge outlined in this guide, researchers are well-equipped to design the next generation of naphthalenic melatonergic ligands with superior therapeutic potential.

References

A Comparative Guide to N-(1-(naphthalen-1-yl)ethyl)formamide and Similar Compounds as Keap1-Nrf2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-(1-(naphthalen-1-yl)ethyl)formamide and structurally related compounds as potential inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies of the Keap1-Nrf2 signaling pathway, evaluates the structure-activity relationships (SAR) of known naphthalene-based inhibitors, and provides detailed experimental protocols for their characterization.

The Keap1-Nrf2 Signaling Pathway: A Critical Regulator of Cellular Defense

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, sequesters the transcription factor Nrf2 in the cytoplasm.[3] This interaction leads to the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low intracellular levels of this transcription factor.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to escape degradation, accumulate, and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1).[4]

Diagram of the Keap1-Nrf2 Signaling Pathway:

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Presented by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Dimer Keap1->Nrf2 Binds & Sequesters Cul3->Nrf2 Ubiquitination Inhibitor PPI Inhibitor (e.g., Naphthalene-based) Inhibitor->Keap1 Inhibits Interaction sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds Gene Cytoprotective Gene Expression (e.g., NQO1, HO-1) ARE->Gene Initiates Transcription

Caption: The Keap1-Nrf2 signaling pathway under basal and inhibited conditions.

Classes of Keap1-Nrf2 Inhibitors: A Focus on Non-Covalent PPI Modulators

Keap1-Nrf2 inhibitors can be broadly categorized into two main classes:

  • Covalent Modifiers: These are typically electrophilic molecules that form covalent bonds with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2.

  • Non-Covalent Protein-Protein Interaction (PPI) Inhibitors: This newer class of inhibitors directly blocks the interaction between Keap1 and Nrf2 by binding to the Kelch domain of Keap1, the same site where Nrf2 binds.[5] These inhibitors are of significant interest as they may offer higher selectivity and a better safety profile compared to covalent modifiers.

This guide will focus on non-covalent PPI inhibitors, particularly those featuring a naphthalene scaffold, due to their promising therapeutic potential.

Naphthalene-Based Keap1-Nrf2 PPI Inhibitors: A Comparative Analysis

Several studies have explored the structure-activity relationships of naphthalene-based compounds as Keap1-Nrf2 PPI inhibitors. A common structural motif for potent inhibitors includes a central naphthalene core with sulfonamide and acetic acid moieties.

Compound Class/ExampleModificationIC50 (nM)AssayReference
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids 2-(4-fluorobenzyloxy) substitution64.5FP[6]
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids 2-(4-fluorobenzyloxy) substitution14.2TR-FRET[6]
2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide Lead compound 20c75Not Specified[5]
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid C2-phthalimidopropyl group2.5TR-FRET[7]
Naphthalene-based monoacidic inhibitor General class126 - 151FA

Analysis of this compound:

To date, there is no direct experimental evidence in the peer-reviewed literature evaluating this compound as a Keap1-Nrf2 inhibitor. However, based on the established SAR of known naphthalene-based inhibitors, we can make a theoretical assessment of its potential.

The core structure of potent naphthalene-based inhibitors typically features two acidic groups (di-acetic acids) that form critical interactions with key residues in the Keap1 binding pocket. This compound lacks these acidic moieties and the sulfonamide linkers. Instead, it possesses a formamide group. While the naphthalene core provides a foundational scaffold that can fit into the binding pocket, the absence of the key interacting groups suggests that this compound is unlikely to be a potent Keap1-Nrf2 PPI inhibitor in its current form.

However, its chemical structure makes it a potential synthetic intermediate for more elaborate naphthalene-based compounds. Further chemical modification to introduce acidic functionalities and optimize its interaction with the Keap1 binding pocket would be necessary to confer significant inhibitory activity.

Experimental Protocols for Characterizing Keap1-Nrf2 Inhibitors

To empirically determine the activity of this compound or any novel compound as a Keap1-Nrf2 inhibitor, a series of well-established biochemical and cell-based assays are required.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI

This biochemical assay directly measures the binding of a fluorescently labeled Nrf2 peptide to the Keap1 Kelch domain and the displacement of this peptide by a test compound.

Workflow for Keap1-Nrf2 Fluorescence Polarization Assay:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Keap1 Kelch domain protein - Fluorescently labeled Nrf2 peptide - Assay buffer - Test compound dilutions Plate Add reagents to 384-well plate: 1. Assay Buffer 2. Fluorescent Nrf2 peptide 3. Test compound/control 4. Keap1 protein Reagents->Plate Incubate Incubate at room temperature Plate->Incubate Reader Measure fluorescence polarization Incubate->Reader Analysis Calculate % inhibition and determine IC50 Reader->Analysis

Caption: Step-by-step workflow for the Keap1-Nrf2 fluorescence polarization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Keap1 Kelch domain protein in assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20).[8]

    • Prepare a stock solution of a fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide) in the same assay buffer.[9]

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Assay Plate Setup (384-well format):

    • Add 10 µL of assay buffer to each well.

    • Add 10 µL of the fluorescent Nrf2 peptide solution (final concentration typically in the low nanomolar range).

    • Add 10 µL of the test compound dilution or control (e.g., a known inhibitor as a positive control, and buffer with DMSO as a negative control).

    • Initiate the reaction by adding 10 µL of the Keap1 Kelch domain protein solution (final concentration typically in the low nanomolar range).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used (e.g., excitation at 485 nm and emission at 535 nm for FITC).[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ARE-Luciferase Reporter Gene Assay

This cell-based assay measures the activation of the Nrf2 pathway in living cells by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Workflow for ARE-Luciferase Reporter Gene Assay:

Reporter_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_readout Cell Lysis & Luminescence Reading cluster_analysis Data Analysis Seed Seed ARE-reporter cells in a 96-well plate Treat Treat cells with test compounds Seed->Treat Lyse Lyse cells to release luciferase Treat->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Calculate Calculate fold induction and determine EC50 Measure->Calculate

References

Safety Operating Guide

Navigating the Disposal of N-(1-(naphthalen-1-yl)ethyl)formamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(1-(naphthalen-1-yl)ethyl)formamide (CAS No. 49681-33-6), moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks.

Core Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): At a minimum, personnel handling this compound must wear nitrile gloves, chemical splash goggles, and a fully buttoned laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Spill Response: In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For small spills, if trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed, properly labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]

Step 1: Hazardous Waste Determination - The Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste, the generator of the waste is legally responsible for determining if it is hazardous.[1][2][3] This is the most critical step in the disposal process.

This compound is not explicitly found on the EPA's P, U, F, or K lists of hazardous wastes. Therefore, a "characteristic" determination is required. This involves assessing whether the waste exhibits any of the following four characteristics:

Table 1: RCRA Hazardous Waste Characteristics

CharacteristicDescriptionRelevance to this compound
Ignitability (D001) Liquids with a flashpoint < 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.The SDS for this compound does not indicate a low flashpoint. However, if dissolved in a flammable solvent, the mixture could be ignitable.
Corrosivity (D002) Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.The compound itself is not a strong acid or base. The pH of waste solutions should be considered.
Reactivity (D003) Wastes that are unstable, react violently with water, or can generate toxic gases.The SDS does not indicate any specific reactivity hazards for this compound.
Toxicity (D043) Wastes that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), produce a leachate containing any of 40 specific contaminants at or above regulated concentrations.The SDS does not provide acute toxicity data (e.g., LD50). In the absence of this data, and because the compound is a known irritant, it is prudent to manage it as a potentially toxic waste.

Actionable Directive: Given the lack of comprehensive toxicity data and the known irritant properties, it is best practice and a conservative, compliant approach to manage all waste containing this compound as hazardous waste . Consult with your institution's EHS department for final determination and to assign the appropriate waste code(s). They may have internal policies for handling such unlisted research chemicals.

Step 2: In-Lab Waste Collection and Segregation

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure cost-effective disposal.

Protocol for Waste Collection:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The original product container is often a suitable choice. Ensure the container has a secure, tight-fitting lid.

  • Waste Segregation:

    • Liquid Waste: Collect pure this compound and solutions containing it in a dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) must be collected as solid hazardous waste in a separate, clearly labeled, and sealed container (e.g., a lined cardboard box or a designated plastic drum).

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream, with their approximate percentages.

    • The specific hazards associated with the waste (e.g., "Irritant").

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Laboratories generating hazardous waste must adhere to strict regulations for on-site storage, typically in a designated Satellite Accumulation Area (SAA).

Diagram 1: Decision Flow for Laboratory Waste Accumulation

G start Waste Generated is_haz Hazardous Waste Determination start->is_haz collect Collect in Labeled, Compatible Container is_haz->collect Yes non_haz Manage as Non-Hazardous (Consult EHS for proper disposal) is_haz->non_haz No saa Store in Designated Satellite Accumulation Area (SAA) collect->saa limits Monitor Accumulation Limits (<55 gal total, <1 qt acute) saa->limits full Container Full or Waste Stream Complete? limits->full Within Limits request_pickup Request Pickup from EHS limits->request_pickup Exceeded full->saa No full->request_pickup Yes

Caption: Workflow for managing laboratory chemical waste from generation to pickup.

SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][2][4]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[2][4] They must be in good condition and stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Accumulation Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste. Once this limit is reached, the excess must be moved to a central storage area within three days.[2][4]

Step 4: Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Your institution's EHS department will typically manage this process.

The Disposal Process:

  • Pickup Request: Once your waste container is full or you no longer generate that waste stream, submit a chemical waste pickup request to your EHS department according to their procedures.

  • Manifesting: A Uniform Hazardous Waste Manifest is a legal document that tracks the waste from its point of generation to its final destination (the "cradle-to-grave" principle).[5][6][7] Your EHS department or the hazardous waste vendor will prepare this document. As the generator, you are responsible for ensuring the information on the manifest is accurate.

  • Transportation and Disposal: A certified hazardous waste transporter will pick up the waste and transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most likely disposal method for this type of organic chemical waste is high-temperature incineration.

  • Record Keeping: You must retain a signed copy of the manifest for at least three years as proof of proper disposal.[7]

Diagram 2: The "Cradle-to-Grave" Disposal Pathway

G lab Laboratory (Generator) - Waste Determination - Accumulation manifest1 Manifest Initiated lab->manifest1 transporter Licensed Transporter manifest2 Manifest Signed & Carried transporter->manifest2 tsdf Treatment, Storage, and Disposal Facility (TSDF) - Incineration manifest3 Final Manifest Copy Returned to Generator tsdf->manifest3 manifest1->transporter manifest2->tsdf manifest3->lab

Caption: Tracking hazardous waste from the laboratory to its final disposal.

Conclusion

The responsible disposal of this compound is a multi-step process that demands diligence and a comprehensive understanding of regulatory requirements. By treating this compound as hazardous waste, adhering to strict in-lab management protocols, and working closely with your institution's EHS department, you can ensure the safety of your personnel, protect the environment, and maintain full compliance with the law. This commitment to safety and environmental stewardship is an integral part of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(naphthalen-1-yl)ethyl)forMaMide
Reactant of Route 2
Reactant of Route 2
N-(1-(naphthalen-1-yl)ethyl)forMaMide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.